(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Description
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Properties
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-7H/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKMLIWUWJNVIG-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871543-59-8 | |
| Record name | 2-Propenal, 3-[3-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, and reactivity of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde. As a substituted cinnamaldehyde derivative, this compound serves as a valuable building block in synthetic organic chemistry and holds potential as a scaffold in medicinal chemistry, largely due to the strategic placement of the trifluoromethyl group.
Molecular Identity and Physicochemical Profile
This compound is an α,β-unsaturated aldehyde featuring a phenyl ring substituted with a trifluoromethyl (CF₃) group at the meta-position. The "(E)" designation specifies the stereochemistry of the alkene, indicating a trans configuration of the phenyl and aldehyde groups across the double bond. This configuration is the more thermodynamically stable isomer.
The presence of the CF₃ group, a potent electron-withdrawing group and bioisostere for other chemical moieties, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2]
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enal | [3] |
| Synonyms | This compound, 3-(Trifluoromethyl)cinnamaldehyde | [4] |
| CAS Number | 262268-58-6 | [4][5][6][7] |
| Molecular Formula | C₁₀H₇F₃O | [4][5][6] |
| Molecular Weight | 200.16 g/mol | [7] |
| Appearance | Liquid or solid | |
| Boiling Point | 257 °C | [4] |
| Density | 1.2 g/cm³ (approx.) | [4] |
| XLogP3 | 2.98 | [4] |
| Storage | Store under an inert atmosphere, preferably in a freezer at -20°C | [5][7] |
Synthesis and Purification Protocol
The most direct and common method for synthesizing cinnamaldehyde derivatives is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone. For the title compound, this involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetaldehyde.
Causality in Experimental Design:
-
Base Catalyst: A strong base like sodium hydroxide is used to deprotonate the α-carbon of acetaldehyde, generating the reactive enolate nucleophile.
-
Solvent: A polar protic solvent like ethanol or a water/ethanol mixture is typically used to dissolve the reactants and the base catalyst.
-
Temperature Control: The reaction is often initiated at a low temperature to control the rate of condensation and minimize side reactions, such as the self-condensation of acetaldehyde.
Workflow: Synthesis via Claisen-Schmidt Condensation
Caption: General workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium hydroxide (1.1 eq) in a 1:1 mixture of water and ethanol. Cool the solution to 15-20°C in an ice bath.
-
Reactant Addition: To the cooled basic solution, add 3-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Condensation: Add acetaldehyde (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 25°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid (1M) until it reaches pH 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.
Spectroscopic and Structural Elucidation
Characterization of the molecule's structure is paramount for confirming its identity and purity. The following data are predicted based on the known effects of the constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde (-CHO) | δ 9.7-9.8 ppm (d) | Deshielded proton adjacent to a carbonyl, doublet due to coupling with vinylic H. |
| Vinylic (-CH=CH-) | δ 7.5-7.7 ppm (d, J ≈ 16 Hz) | Proton α to the phenyl ring, large coupling constant confirms (E)-stereochemistry. | |
| Vinylic (-CH=CH-) | δ 6.7-6.9 ppm (dd) | Proton β to the phenyl ring, coupled to both the aldehyde and the other vinylic proton. | |
| Aromatic (Ar-H) | δ 7.6-8.0 ppm (m) | Deshielded protons on the trifluoromethyl-substituted ring. | |
| ¹⁹F NMR | Trifluoromethyl (-CF₃) | δ ≈ -63 ppm (s) | Characteristic shift for a benzotrifluoride moiety.[8] |
| IR (cm⁻¹) | C=O Stretch (Aldehyde) | ~1685 cm⁻¹ | Conjugation lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |
| C=C Stretch (Alkene) | ~1625 cm⁻¹ | Characteristic C=C stretching frequency. | |
| C-F Stretch | ~1330, 1160, 1120 cm⁻¹ | Strong, characteristic absorbances for a CF₃ group. | |
| Mass Spec (EI) | Molecular Ion [M]⁺• | m/z 200 | Corresponds to the molecular weight of C₁₀H₇F₃O.[4][5] |
| Fragment [M-CHO]⁺ | m/z 171 | Loss of the formyl radical (•CHO). | |
| Fragment [M-CF₃]⁺ | m/z 131 | Loss of the trifluoromethyl radical (•CF₃). |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the α,β-unsaturated aldehyde system. The electron-withdrawing nature of both the aldehyde and the meta-trifluoromethylphenyl group polarizes the conjugated system, making it susceptible to both nucleophilic and electrophilic attack at distinct sites.
Caption: Key reactive sites for nucleophilic and electrophilic attack.
-
1,2-Direct Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, preferentially attack the electrophilic carbonyl carbon (C-1). This leads to the formation of secondary allylic alcohols upon workup.
-
1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, including Gilman cuprates, enolates, and thiols, favor attack at the β-carbon (C-3). This reaction is driven by the formation of a resonance-stabilized enolate intermediate.
-
Aldehyde-Specific Reactions: The aldehyde functionality can undergo a wide range of transformations, including:
-
Oxidation to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction to the primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination to form amines.
-
Wittig Reaction to extend the carbon chain at the carbonyl position.
-
-
Aromatic Ring Reactivity: The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on the phenyl ring would be expected to occur at the positions C-5'.
This versatile reactivity makes the compound an excellent starting material for synthesizing a diverse library of molecules with potential biological activities. The trifluoromethyl group often enhances binding affinity and improves pharmacokinetic properties in drug candidates.
Conclusion
This compound is a well-defined chemical entity with a rich and predictable reactivity profile. Its synthesis is straightforward via established condensation chemistry. The presence of the α,β-unsaturated aldehyde system, combined with the influential trifluoromethyl group, makes it a highly valuable and versatile intermediate for professionals in drug discovery and materials science. This guide provides the foundational knowledge necessary for its effective handling, characterization, and strategic implementation in complex synthetic endeavors.
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PubMed Central. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. [Link]
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An In-depth Technical Guide to the Characterization of 3-(Trifluoromethyl)cinnamaldehyde (CAS 262268-58-6)
Introduction: The Strategic Importance of a Fluorinated Intermediate
In the landscape of modern drug discovery and fine chemical synthesis, fluorinated building blocks are of paramount importance. The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into organic molecules can dramatically enhance critical properties including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 3-(Trifluoromethyl)cinnamaldehyde, identified by CAS number 262268-58-6, is a key aromatic aldehyde that embodies these strategic advantages.
This compound is not merely a laboratory curiosity; it serves as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Cinacalcet.[4][5] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism.[4] The precise characterization of this starting material is therefore a non-negotiable prerequisite for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview of the essential physicochemical properties and analytical characterization methodologies for 3-(Trifluoromethyl)cinnamaldehyde, designed for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries.
Physicochemical and Handling Profile
A foundational understanding of a compound's physical properties is essential for its proper handling, storage, and use in subsequent synthetic steps. 3-(Trifluoromethyl)cinnamaldehyde is typically an off-white to pale yellow semi-solid or liquid with a distinctive aromatic odor.[4][6] Its trifluoromethyl group imparts properties that necessitate specific storage conditions to prevent degradation. The compound is known to be sensitive to both air and light, which can lead to oxidation or isomerization.[4][6] Therefore, storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and under refrigeration is critical for maintaining its purity and integrity.[4][6]
| Property | Value | Source(s) |
| CAS Number | 262268-58-6 | [6][7][8] |
| Molecular Formula | C₁₀H₇F₃O | [6][7][8] |
| Molecular Weight | 200.16 g/mol | [4][7][8] |
| Appearance | Off-White to Pale Yellow Semi-Solid or Liquid | [4][6] |
| Boiling Point | ~257 °C | [4][6][7] |
| Density | ~1.241 g/cm³ | [4][6][7] |
| Flash Point | ~107 °C | [4][6][7] |
| Solubility | Sparingly soluble in Chloroform, slightly in Ethyl Acetate | [4][6] |
| Storage Conditions | Refrigerator (2-8°C), under inert atmosphere, protected from air and light | [4][6][8] |
Synthesis Pathway: The Aldol Condensation Route
The most prevalent and industrially scalable method for preparing 3-(Trifluoromethyl)cinnamaldehyde is through a directed Aldol condensation reaction. This approach offers a concise and efficient route from readily available starting materials. The core transformation involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetaldehyde in the presence of a suitable base and solvent.[9]
A patented method highlights the use of 1,8-Diazabicycloundec-7-ene (DBU) as an effective alkaline catalyst in an organic solvent like tetrahydrofuran (THF).[9] This choice is critical; DBU is a non-nucleophilic base strong enough to deprotonate acetaldehyde to form the required enolate, but it minimizes unwanted side reactions. The reaction is typically performed at ambient temperature over an extended period to drive the condensation to completion, yielding the desired α,β-unsaturated aldehyde.[9]
Comprehensive Analytical Characterization
The confirmation of structure and purity for 3-(Trifluoromethyl)cinnamaldehyde requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization. Several suppliers of this compound assert the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS, to confirm its quality.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the compound's carbon-hydrogen framework and the integrity of the trifluoromethyl group.
Experimental Protocol (General):
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.7 ppm (d, 1H, J ≈ 7.6 Hz): Aldehyde proton (-CHO), appears as a doublet due to coupling with the adjacent vinylic proton.
-
δ ~7.5-7.8 ppm (m, 4H): Aromatic protons. The substitution pattern will lead to a complex multiplet.
-
δ ~7.5 ppm (d, 1H, J ≈ 16.0 Hz): Vinylic proton alpha to the aromatic ring. The large coupling constant is characteristic of a trans (E) configuration.
-
δ ~6.7 ppm (dd, 1H, J ≈ 16.0, 7.6 Hz): Vinylic proton alpha to the carbonyl group, appearing as a doublet of doublets.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~193 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~152 ppm: Vinylic carbon beta to the carbonyl.
-
δ ~125-135 ppm: Aromatic carbons.
-
δ ~131 ppm (q, J ≈ 33 Hz): Aromatic carbon attached to the CF₃ group, split into a quartet by C-F coupling.
-
δ ~128 ppm: Vinylic carbon alpha to the carbonyl.
-
δ ~123 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃), appearing as a large quartet.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -63 ppm (s, 3F): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is a molecular fingerprint that confirms the presence of the conjugated aldehyde and the trifluoromethyl group.
Experimental Protocol (ATR):
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the liquid or semi-solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic & Vinylic |
| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1685-1705 | C=O Stretch | α,β-Unsaturated Aldehyde |
| ~1625 | C=C Stretch | Alkene |
| ~1580, ~1480 | C=C Stretch | Aromatic Ring |
| ~1100-1350 | C-F Stretch | Trifluoromethyl Group (strong, complex bands) |
| ~975 | C-H Bend | trans-Disubstituted Alkene (Out-of-plane) |
The strong C=O stretch shifted to a lower frequency (~1690 cm⁻¹) compared to a saturated aldehyde (~1725 cm⁻¹) is definitive proof of conjugation with the C=C double bond.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol (EI-MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the instrument, often via a Gas Chromatography (GC) system (GC-MS).
-
Ionization: Ionize the sample using Electron Impact (EI) at 70 eV.
-
Mass Analysis: Separate the resulting fragments based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Expected Fragmentation Pattern:
-
m/z 200: Molecular ion peak [M]⁺, confirming the molecular weight.
-
m/z 199: [M-H]⁺, loss of a hydrogen atom.
-
m/z 171: [M-CHO]⁺, loss of the formyl radical, a common fragmentation for aldehydes.
-
m/z 131: [M-CF₃]⁺, loss of the trifluoromethyl radical.
-
m/z 145: A fragment corresponding to the trifluoromethyl-substituted phenyl portion.
Analysis of the mass spectrum for the related compound 3-(Trifluoromethyl)cinnamic acid shows a strong molecular ion peak and fragments consistent with the loss of carboxylic acid and trifluoromethyl groups, supporting the predicted fragmentation for the aldehyde.[13]
Reactivity, Stability, and Applications
3-(Trifluoromethyl)cinnamaldehyde is an ambident electrophile, meaning it has two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the α,β-unsaturated system.[14] This dual reactivity makes it a versatile building block for creating more complex molecules. It can undergo standard aldehyde reactions as well as Michael (1,4-conjugate) additions.[14][15]
Its primary application is as a precursor for pharmaceuticals.[16] The synthesis of Cinacalcet involves the reductive amination of this aldehyde, demonstrating its utility. The trifluoromethyl group is crucial, as it enhances the metabolic stability and potency of the final drug molecule.[2] This highlights a broader principle in drug design: the use of trifluoromethylated intermediates is a deliberate strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]
Safety and Handling Precautions
As with any active chemical, proper safety protocols must be followed. Safety Data Sheets (SDS) for 3-(Trifluoromethyl)cinnamaldehyde and related compounds indicate that it is a combustible material and can cause skin, eye, and respiratory irritation.[17][18][19]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17] Avoid breathing vapors or mists.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[6][17] The compound's sensitivity to air and light necessitates storage under an inert atmosphere and in light-protecting containers.[4][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]
By adhering to these guidelines and employing the rigorous analytical characterization techniques outlined in this guide, researchers and drug development professionals can confidently utilize 3-(Trifluoromethyl)cinnamaldehyde as a high-quality intermediate for the synthesis of next-generation chemical and pharmaceutical products.
References
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ChemBK. (2024, April 9). 3-(trifluoromethyl) Cinnamaldehyde. Retrieved from [Link]
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Pharmaffiliates. 3-(Trifluoromethyl)cinnamaldehyde. Retrieved from [Link]
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Veeprho. 3-(Trifluoromethyl)cinnamaldehyde. Retrieved from [Link]
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Veeprho. Additional information on CAS 262268-58-6. Retrieved from [Link]
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American Chemical Society. (2022, April 27). Theoretical Insights into Enantioselective [3 + 2] Cycloaddition between Cinnamaldehyde and Cyclic N-Sulfonyl Trifluoromethylate. Retrieved from [Link]
- Supporting Information. General information for NMR spectra.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Retrieved from [Link]
-
MassBank. (2008, October 21). 3-(TRIFLUOROMETHYL)CINNAMIC ACID; EI-B; MS. Retrieved from [Link]
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NIST WebBook. 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]
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PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed Central. (2022, August 29). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Retrieved from [Link]
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ACS Publications. (2011, September 21). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction.... Retrieved from [Link]
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Chegg.com. (2015, April 16). This is an IR spectroscopy of Cinnamaldehyde. Label the peaks.... Retrieved from [Link]
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PubMed Central. (2017, July 8). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Retrieved from [Link]
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solubility of 3-(Trifluoromethyl)cinnamaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)cinnamaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)cinnamaldehyde is a key chemical intermediate, most notably in the synthesis of Cinacalcet Hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism.[1][2] Its utility in multi-step organic synthesis necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. Solubility dictates the choice of reaction media, purification strategies such as crystallization and chromatography, and the formulation of final products.
This technical guide provides a comprehensive analysis of the solubility of 3-(Trifluoromethyl)cinnamaldehyde. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It synthesizes theoretical principles with practical, field-proven experimental methodologies. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this guide offers a robust framework for its empirical determination, empowering researchers to generate reliable data tailored to their specific laboratory conditions.
Physicochemical Properties of 3-(Trifluoromethyl)cinnamaldehyde
The solubility of a compound is intrinsically linked to its molecular structure. 3-(Trifluoromethyl)cinnamaldehyde possesses a unique combination of functional groups that govern its interactions with different solvents: a nonpolar aromatic ring, a highly electronegative trifluoromethyl (-CF3) group, and a moderately polar aldehyde (-CHO) group conjugated with a carbon-carbon double bond.
The presence of the electron-withdrawing -CF3 group significantly impacts the electronic nature of the aromatic ring and the overall polarity of the molecule. While the aldehyde group can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor, which limits its solubility in protic solvents like water.
Table 1: Key Physicochemical Properties of 3-(Trifluoromethyl)cinnamaldehyde
| Property | Value | Reference(s) |
| CAS Number | 262268-58-6 | |
| Molecular Formula | C₁₀H₇F₃O | [3] |
| Molar Mass | 200.16 g/mol | [3] |
| Appearance | Off-White to Pale Yellow Semi-Solid or Liquid | [1][3] |
| Density | 1.241 g/mL | [3] |
| Boiling Point | 257 °C | [3] |
| Flash Point | 107 °C | [3] |
| Stability | Air and light sensitive | [3] |
Theoretical Principles and Predicted Solubility
The age-old chemical maxim "like dissolves like" serves as a foundational principle for predicting solubility.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents cannot donate hydrogen bonds but have polar character. 3-(Trifluoromethyl)cinnamaldehyde is expected to exhibit good solubility in these solvents due to dipole-dipole interactions between the solvent and the polar aldehyde and trifluoromethyl groups. Qualitative data indicates it is slightly soluble in ethyl acetate.[1][3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the aldehyde's oxygen can act as a hydrogen bond acceptor, the overall molecule is relatively large and lacks a hydrogen bond donor. Therefore, moderate to good solubility is predicted, driven by dipole-dipole interactions and some hydrogen bonding. General statements suggest solubility in alcohols.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic ring of the solute will favor interaction with these solvents, but the polar aldehyde and trifluoromethyl groups will be disfavored. Therefore, low to moderate solubility is predicted.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The observed "sparing" solubility in chloroform suggests that while there is some favorable interaction, it is not ideal.[1][3]
Table 2: Predicted and Known Qualitative Solubility of 3-(Trifluoromethyl)cinnamaldehyde
| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Known Data |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions are likely. |
| Polar Aprotic | Ethyl Acetate | Moderate | Known to be "slightly soluble".[1][3] |
| Polar Aprotic | Tetrahydrofuran (THF) | High | Expected strong dipole-dipole interactions. |
| Polar Protic | Methanol | Moderate to High | Soluble in alcohols.[3] Dipole-dipole and H-bond accepting. |
| Polar Protic | Ethanol | Moderate to High | Soluble in alcohols.[3] Dipole-dipole and H-bond accepting. |
| Nonpolar Aromatic | Toluene | Moderate | Aromatic ring interaction is favorable. |
| Nonpolar Aliphatic | Hexane | Low | Mismatch in polarity. |
| Chlorinated | Chloroform | Low to Moderate | Known to be "sparingly soluble".[1][3] |
| Highly Polar | Dimethyl Sulfoxide (DMSO) | High | Strong polar interactions are expected. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of comprehensive quantitative data, the following protocol provides a reliable method for determining the solubility of 3-(Trifluoromethyl)cinnamaldehyde. This method is based on the isothermal shake-flask method, a gold standard for solubility determination.
Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS). 3-(Trifluoromethyl)cinnamaldehyde and its precursor, 3-(trifluoromethyl)benzaldehyde, are known to cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[5] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store the compound in an amber vial under an inert atmosphere in a refrigerator, as it is sensitive to air and light.[3]
Experimental Workflow Diagram
Caption: Workflow for Solubility Determination.
Step-by-Step Methodology
This protocol is designed to determine the approximate solubility at ambient temperature (e.g., 25 °C).
-
Preparation: a. Accurately weigh a specific amount of 3-(Trifluoromethyl)cinnamaldehyde (e.g., 20 mg) into a series of clear glass vials (e.g., 4 mL).[7][8] Use a calibrated analytical balance. b. Prepare a set of organic solvents to be tested (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). c. Label each vial clearly with the compound name and the solvent to be added.
-
Solvent Addition and Equilibration: a. To the first vial, add a small, precise volume of the chosen solvent (e.g., 0.1 mL) using a calibrated micropipette. b. Tightly cap the vial and vortex vigorously for 60 seconds.[9] c. Allow the vial to stand at a constant temperature for at least 10-15 minutes to reach equilibrium. This minimizes the impact of temperature changes from handling.
-
Observation and Iteration: a. Visually inspect the vial against a dark background. Look for any undissolved solid particles. b. If the solid has completely dissolved, record the volume of solvent added. The solubility is greater than the current concentration. You may choose to stop or prepare a new vial with more solute for a more precise measurement. c. If undissolved solid remains, add another precise increment of solvent (e.g., 0.1 mL). d. Repeat steps 2b, 2c, and 3a. e. Continue this iterative process until the solid is completely dissolved.
-
Calculation and Reporting: a. Once complete dissolution is achieved, record the total volume of solvent added. b. Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Solute (mg) / Total Volume of Solvent (mL) c. Repeat the entire procedure for each solvent of interest. For higher accuracy, perform each measurement in triplicate.
Discussion and Practical Implications
The structural features of 3-(Trifluoromethyl)cinnamaldehyde provide clear indicators for its expected solubility. The trifluoromethyl group is a strong electron-withdrawing group, making the molecule more polar than its parent compound, cinnamaldehyde. This increased polarity suggests enhanced solubility in polar solvents like acetone and alcohols, and reduced solubility in nonpolar solvents like hexane.
For the synthetic chemist, this information is vital:
-
Reaction Solvent Choice: A solvent in which the compound shows high solubility, such as THF or acetone, would be an excellent choice for homogeneous reactions.
-
Purification by Crystallization: To recrystallize the compound, a solvent pair may be ideal. One would choose a solvent in which the compound is highly soluble (e.g., acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane). Dissolving the compound in a minimal amount of the good solvent while warm, followed by the slow addition of the anti-solvent, will induce crystallization upon cooling.
-
Chromatography: The predicted moderate polarity suggests that standard silica gel chromatography would be an effective purification method, using a mobile phase of intermediate polarity, such as an ethyl acetate/hexane mixture.
Conclusion
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 4, 2026.
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link]
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ChemBK. (2024, April 9). 3-(trifluoromethyl) Cinnamaldehyde - Physico-chemical Properties. Retrieved January 4, 2026, from [Link]
- Guidechem. (n.d.). 3-(trifluoromethyl) Cinnamaldehyde (cas 262268-58-6) SDS/MSDS download. Retrieved January 4, 2026.
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 4, 2026, from [Link]
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Veeprho. (n.d.). 3-(Trifluoromethyl)cinnamaldehyde | CAS 262268-58-6. Retrieved January 4, 2026, from [Link]
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Spectroscopic Signature of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for (E)-3-(3-(trifluoromethyl)phenyl)acrylaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of a complete set of publicly accessible experimental spectra, this guide combines available data for analogous structures with predicted spectroscopic information to provide a comprehensive and practical resource.
Molecular Structure and Key Features
This compound (CAS No. 262268-58-6) possesses a molecular formula of C₁₀H₇F₃O and a molecular weight of 200.16 g/mol .[1][2] Its structure features a trifluoromethyl-substituted phenyl ring conjugated with an α,β-unsaturated aldehyde. This extended π-system and the presence of the strongly electron-withdrawing -CF₃ group and the aldehyde functionality are key determinants of its spectroscopic properties.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, vinylic, and aromatic protons. The trans-configuration of the double bond is confirmed by a large coupling constant (typically > 15 Hz) between the vinylic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic-H | 9.7 - 9.8 | Doublet | ~7.5 |
| Vinylic-H (α to C=O) | 6.7 - 6.8 | Doublet of Doublets | ~16.0, ~7.5 |
| Vinylic-H (β to C=O) | 7.5 - 7.6 | Doublet | ~16.0 |
| Aromatic-H | 7.6 - 7.9 | Multiplet | - |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation:
-
Aldehydic Proton: The proton attached to the carbonyl carbon is significantly deshielded and appears as a doublet due to coupling with the adjacent vinylic proton.
-
Vinylic Protons: The two vinylic protons are diastereotopic and exhibit a large trans-coupling constant. The proton alpha to the carbonyl group is further split by the aldehydic proton.
-
Aromatic Protons: The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region. The electron-withdrawing trifluoromethyl group will influence their chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 193 - 194 |
| Vinylic C (α to C=O) | 128 - 129 |
| Vinylic C (β to C=O) | 152 - 153 |
| Aromatic C (ipso-CF₃) | 131 - 132 (quartet) |
| Aromatic C (ipso-vinyl) | 135 - 136 |
| Aromatic CH | 125 - 133 |
| CF₃ | 123 - 124 (quartet) |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.
-
Vinylic Carbons: The two vinylic carbons will have distinct chemical shifts due to their different electronic environments.
-
Aromatic Carbons: The six aromatic carbons will resonate in the typical aromatic region. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will also appear as a quartet with a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the carbon-carbon double bond, and the aromatic ring.
Table 3: Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C=C stretch (alkene) | 1620 - 1640 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-F stretch | 1100 - 1350 | Strong |
| C-H bend (trans-alkene) | 960 - 980 | Strong |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation:
-
Aldehyde Group: The strong absorption around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of a conjugated aldehyde. The two weaker bands for the aldehydic C-H stretch are also indicative of this functional group.
-
Alkene and Aromatic Groups: The C=C stretching vibrations for the alkene and the aromatic ring will appear in the 1450-1640 cm⁻¹ region. The strong band around 960-980 cm⁻¹ is a key indicator of the trans-disubstituted double bond.
-
Trifluoromethyl Group: The C-F stretching vibrations will result in one or more strong absorption bands in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the exact mass is 200.0449 g/mol .[3]
Predicted Fragmentation Pattern:
Electron ionization (EI) mass spectrometry is expected to produce a prominent molecular ion peak (M⁺˙) at m/z 200. The fragmentation pattern will likely involve:
-
Loss of H˙ (M-1): A peak at m/z 199, corresponding to the loss of the aldehydic hydrogen radical.
-
Loss of CHO˙ (M-29): A significant peak at m/z 171, resulting from the cleavage of the formyl radical. This is a common fragmentation pathway for aldehydes.[4]
-
Loss of CF₃˙ (M-69): A peak at m/z 131 due to the loss of the trifluoromethyl radical.
-
Tropylium Ion Formation: Fragmentation of the aromatic ring can also occur, though the charge is likely to be retained by the larger fragments.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Figure 3: General workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid sample, a thin film between salt plates can be used.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. By combining predicted data with information from analogous structures, a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. The provided experimental protocols offer a framework for obtaining high-quality data for this and similar compounds. This guide serves as a valuable resource for scientists working with this important chemical intermediate.
References
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SpectraBase. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
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ResearchGate. (2022). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Retrieved from [Link]
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NIST. (n.d.). Cinnamaldehyde, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pathway of trans-cinnamaldehyde in positive ion mode. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum fragmentation of compounds 1. Retrieved from [Link]
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Restek. (n.d.). Cinnamaldehyde: CAS # 104-55-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-cinnamaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]
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A Technical Guide to Emerging Research Frontiers in Trifluoromethyl-Substituted Compounds
Abstract
The trifluoromethyl (CF₃) group has become a cornerstone in modern chemistry, exerting a profound influence across pharmaceuticals, agrochemicals, and materials science. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the strategic modulation of molecular properties.[1][2][3] This guide moves beyond established principles to identify and detail promising, under-explored research avenues for trifluoromethyl-substituted compounds. We will dissect the causality behind the CF₃ group's influence, survey the current synthetic landscape, and pinpoint specific, high-impact research frontiers. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and actionable experimental insights to drive future innovation.
The Trifluoromethyl Group: A Profile of Strategic Influence
The strategic incorporation of a trifluoromethyl group is a proven method for optimizing molecular properties. Its utility stems from a unique confluence of steric and electronic effects that are distinct from its hydrocarbon analogue, the methyl group.[4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[1][3] This inherent strength renders the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5] Placing a CF₃ group at a known metabolic "soft spot" can effectively block that degradation pathway, prolonging a drug's half-life and improving its pharmacokinetic profile.[3][5]
-
Lipophilicity and Permeability: The CF₃ group is significantly more lipophilic than a methyl group or hydrogen atom, with a Hansch π value of +0.88.[1][3] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, which is a critical factor for bioavailability and target engagement, particularly for central nervous system (CNS) drugs.[1][2][3] However, this effect is highly context-dependent; the position of the CF₃ group relative to other functional groups can influence the overall molecular polarity and solubility in nuanced ways.[6]
-
Target Binding and Conformation: As a strong electron-withdrawing group, the CF₃ moiety can profoundly alter the acidity (pKa) of nearby functional groups.[1][6] This modulation can enhance electrostatic or hydrogen bonding interactions within a biological target's active site, leading to increased potency and selectivity.[1] Furthermore, its steric bulk can lock a molecule into a specific, biologically active conformation.
The following table provides a comparative summary of the physicochemical effects of replacing a methyl group with a trifluoromethyl group.
| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Rationale & Implication for Research |
| Hansch Lipophilicity (π) | +0.56 | +0.88 | CF₃ increases lipophilicity, enhancing membrane permeability.[1][3] Research Area: Fine-tuning CNS drug delivery. |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Highly resistant to oxidation | CF₃ blocks metabolic hotspots, increasing drug half-life.[3][5] Research Area: Overcoming drug resistance. |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters pKa of adjacent groups, enhancing target binding.[1] Research Area: Designing highly selective kinase inhibitors. |
| Steric Size (van der Waals) | Larger than H, smaller than Cl | Bioisostere for chlorine atom[1] | Can induce specific molecular conformations for optimal target fit. Research Area: Probing protein pockets and allosteric sites. |
The Synthetic Toolkit: A Critical Overview of Trifluoromethylation
The development of robust methods to install the CF₃ group has been a major focus of synthetic chemistry.[7][8][9] Modern strategies can be broadly categorized, each with distinct advantages and limitations that inform experimental design.
// Main Categories Reagents [label="CF₃ Source Reagents", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic [label="Nucleophilic\n(e.g., Ruppert-Prakash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophilic [label="Electrophilic\n(e.g., Togni, Umemoto)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical [label="Radical\n(e.g., CF₃I, Langlois)", fillcolor="#FBBC05", fontcolor="#202124"];
// Substrates Substrates [label="Substrate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyls [label="Carbonyls\n(Ketones, Aldehydes)", fillcolor="#E8F0FE", fontcolor="#202124"]; Arenes [label="Arenes & Heteroarenes", fillcolor="#FCE8E6", fontcolor="#202124"]; Alkenes [label="Alkenes & Alkynes", fillcolor="#FEF7E0", fontcolor="#202124"];
// Connections Reagents -> Nucleophilic [style=invis]; Reagents -> Electrophilic [style=invis]; Reagents -> Radical [style=invis];
Nucleophilic -> Carbonyls [label=" C=O addition"]; Electrophilic -> Arenes [label=" C-H functionalization"]; Radical -> Alkenes [label=" Addition"]; Radical -> Arenes [label=" Minisci-type"];
// Grouping {rank=same; Nucleophilic; Electrophilic; Radical;} {rank=same; Carbonyls; Arenes; Alkenes;} } dot Caption: Major strategies for chemical trifluoromethylation.
-
Nucleophilic Trifluoromethylation: These methods utilize a "CF₃⁻" equivalent, most famously the Ruppert-Prakash reagent (TMSCF₃).[10][11] They are highly effective for addition to carbonyls and imines. A key research challenge is the development of reagents derived from inexpensive feedstocks like fluoroform (HCF₃), avoiding environmentally problematic precursors.[10][11][12]
-
Electrophilic Trifluoromethylation: Reagents like Togni's and Umemoto's reagents deliver a "CF₃⁺" equivalent and are powerful tools for the trifluoromethylation of arenes, heteroarenes, and various nucleophiles.[13][14][15][16] A frontier in this area is the development of more efficient and cost-effective reagents, as current options can be expensive for large-scale synthesis.[13][17]
-
Radical Trifluoromethylation: Involving the CF₃ radical, these methods are exceptionally versatile, particularly for the late-stage functionalization of complex molecules and for reactions with alkenes.[18] The advent of photoredox catalysis has revolutionized this field, allowing for reactions to occur under remarkably mild conditions using visible light.[8][18][19][20][21]
Potential Research Areas: Charting the Next Frontiers
Building upon this foundational understanding, we can identify several high-impact research areas ripe for exploration.
Medicinal Chemistry: Beyond Metabolic Blocking
While enhancing metabolic stability is a well-established application, the future lies in leveraging the CF₃ group's subtler electronic and conformational effects.
-
Targeted Covalent Inhibitors (TCIs): The electron-withdrawing nature of the CF₃ group can be used to fine-tune the reactivity of a nearby electrophilic "warhead" in a TCI. This allows for precise control over the reaction with a target nucleophilic residue (e.g., cysteine), potentially improving selectivity and reducing off-target effects.
-
Potential Research: Synthesize a series of inhibitors where the distance and position of a CF₃ group relative to an acrylamide warhead are systematically varied. Evaluate the reaction kinetics with the target protein and a panel of off-target proteins using mass spectrometry.
-
-
¹⁸F-Labeled PET Imaging Agents: Positron Emission Tomography (PET) is a powerful in vivo imaging technique.[22] Developing methods for the late-stage incorporation of fluorine-18 ([¹⁸F]) into a CF₃ group ([¹⁸F]CF₃) is a significant challenge but offers immense rewards.[22][23][24][25] A drug molecule could be converted into its own imaging agent, allowing for direct visualization of its distribution, target engagement, and pharmacokinetics in living subjects. Recent breakthroughs using copper-mediated methods are paving the way for more accessible [¹⁸F]trifluoromethylation.[26]
-
Potential Research: Adapt newly developed copper-catalyzed [¹⁸F]trifluoromethylation methods to label a known kinase inhibitor. Perform PET imaging studies in a xenograft tumor model to correlate tracer uptake with target enzyme levels.
-
-
Asymmetric Trifluoromethylation: The creation of chiral centers containing a CF₃ group is a formidable challenge in synthetic chemistry.[27][28] Methods that can enantioselectively install a CF₃ group are highly sought after, as the stereochemistry of a drug is critical to its activity.[28][29][30][31] Merging photoredox catalysis with chiral organocatalysis has emerged as a promising strategy to achieve this.[28][30]
Agrochemicals: Next-Generation Crop Protection
In agrochemicals, the CF₃ group enhances potency and metabolic stability in pests and weeds.[2][32][33][34] Future research should focus on creating more environmentally benign and resistance-breaking compounds.
-
Designing Biodegradable Pesticides: A key challenge is balancing persistence (for efficacy) with biodegradability (for environmental safety).
-
Potential Research: Design hybrid molecules containing a potent trifluoromethylpyridine pharmacophore (known for insecticidal activity) linked to a biodegradable moiety via a metabolically labile ester or amide linker.[32][33] The hypothesis is that the CF₃ group will ensure potency, while the linker allows for environmental breakdown after its function is served.
-
-
Overcoming Metabolic Resistance: Pests can evolve metabolic pathways to detoxify pesticides.
-
Potential Research: Identify the metabolic "soft spots" on an existing pesticide that has lost efficacy due to resistance. Use late-stage trifluoromethylation to block these sites, potentially restoring the compound's activity against resistant strains.
-
Materials Science: Programming Function with Fluorine
The unique properties of the CF₃ group can be harnessed to create advanced materials with programmed physical and electronic characteristics.
-
Fluorinated Liquid Crystals: The polarity and rigidity of the CF₃ group can influence the alignment and phase behavior of liquid crystal molecules.
-
Potential Research: Synthesize a series of liquid crystal candidates with CF₃ groups at different positions on the molecular core. Investigate how the position and number of CF₃ groups affect the clearing point, birefringence, and dielectric anisotropy, key parameters for display technologies.
-
-
Advanced Polymers and Coatings: Trifluoromethylated polymers are known for their high thermal stability, chemical resistance, and low surface energy (hydrophobicity/oleophobicity).[13]
-
Potential Research: Develop novel monomers containing multiple CF₃ groups. Use controlled radical polymerization techniques (e.g., RAFT, ATRP) to create well-defined block copolymers. One block could be highly fluorinated for surface properties, while another block provides adhesion or other bulk properties, leading to advanced self-organizing coatings.
-
Exemplar Experimental Protocols
To translate these research areas into practice, detailed and validated methodologies are essential.
Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene
This protocol describes a general method for the late-stage C-H trifluoromethylation of an electron-rich heteroarene using visible light, an iridium photocatalyst, and an electrophilic CF₃ source.
// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n- Substrate\n- CF₃ Source (Togni)\n- Photocatalyst (Ir)\n- Solvent (DMF)", fillcolor="#E8F0FE", fontcolor="#202124"]; Irradiation [label="3. Irradiation\n(Blue LED, 24h, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="4. Aqueous Workup\n(EtOAc/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents; Reagents -> Irradiation; Irradiation -> Workup; Workup -> Purification; Purification -> Analysis; } dot Caption: Workflow for a photoredox-catalyzed trifluoromethylation.
Methodology:
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv). The vial is sealed with a septum and purged with nitrogen for 10 minutes.
-
Reagent Addition: In a glovebox or under a positive flow of nitrogen, add the iridium photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆, 0.002 mmol, 1 mol%) and Togni's reagent II (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 2.0 mL) via syringe.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp (450 nm). Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Protocol: In Vitro Metabolic Stability Assay
This protocol measures the rate at which a compound is metabolized by liver microsomes, providing a key indicator of its metabolic stability.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the test compound (and its non-trifluoromethylated analog for comparison) in DMSO.
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture:
-
Phosphate Buffer (100 mM, pH 7.4): to final volume of 200 µL
-
Test Compound (from stock): 2 µL (final concentration 10 µM)
-
Human Liver Microsomes (HLM, 20 mg/mL): 2 µL (final concentration 0.2 mg/mL)
-
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 20 µL of pre-warmed NADPH regenerating solution (cofactor).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture and add it to a tube containing 75 µL of ice-cold acetonitrile with an internal standard to quench the reaction.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Conclusion and Future Outlook
The trifluoromethyl group is far more than a simple stability enhancer; it is a sophisticated tool for precisely tuning molecular properties. The future of research in this field will be defined by a deeper, more nuanced application of its effects. The potential research areas outlined here—from designing smarter covalent inhibitors and novel PET tracers to creating advanced agrochemicals and functional materials—represent the leading edge of this dynamic field. Success will require an interdisciplinary approach, combining innovative synthetic chemistry, rigorous biological evaluation, and advanced materials characterization. By moving beyond established paradigms and embracing these new frontiers, the scientific community can unlock the full potential of trifluoromethyl-substituted compounds to address critical challenges in medicine, agriculture, and technology.
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An In-depth Technical Guide to Fluorinated Acrylaldehydes in Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3][4] These modifications can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, often transforming a promising lead compound into a clinical success.[1][2] This guide delves into a specialized, yet increasingly important, class of fluorinated building blocks: fluorinated acrylaldehydes. By combining the inherent reactivity of the α,β-unsaturated aldehyde scaffold with the unique modulatory effects of fluorine, these compounds present a compelling platform for the development of novel therapeutics, particularly in the realm of covalent inhibitors.
The Acrylaldehyde Scaffold: A Tunable Warhead for Covalent Modification
The α,β-unsaturated carbonyl moiety, the core of the acrylaldehyde structure, is a well-established electrophilic "warhead" in drug design.[5] This functional group acts as a Michael acceptor, susceptible to nucleophilic attack from amino acid residues on target proteins, such as the thiol group of cysteine or the amine group of lysine.[5][6] This ability to form a stable covalent bond can lead to irreversible or reversible inhibition of protein function, a strategy that has proven effective in overcoming drug resistance and achieving prolonged therapeutic effects.[1] However, the reactivity of the acrylaldehyde scaffold must be carefully tuned to avoid off-target effects and potential toxicity.[1] This is where the strategic placement of fluorine comes into play.
Fluorinated Acrylaldehydes: Synthesis and Physicochemical Properties
The introduction of a fluorine atom onto the acrylaldehyde backbone significantly alters its electronic properties and reactivity. Depending on its position, fluorine can either enhance or attenuate the electrophilicity of the β-carbon, thereby modulating its reactivity as a Michael acceptor.
Synthesis of Fluorinated Acrylaldehydes
The synthesis of fluorinated acrylaldehydes can be challenging, but several strategies have been developed.
For α-Fluorinated Acrylaldehydes (e.g., 2-Fluoro-2-propenal):
A common approach involves the reduction of α-fluoroesters. For instance, α-fluoroesters can be reacted with hydrogen gas in the presence of a ruthenium catalyst to yield the corresponding α-fluoroaldehydes.[7] Another patented method describes the hydrolysis of 1-((1-butoxy-2-fluoropropenyl)oxy)butane with hydrochloric acid to produce 2-fluoropropenal in high yield.[8]
Experimental Protocol: Synthesis of 2-Fluoro-2-propenal (Illustrative)
-
Step 1: Acetal Hydrolysis. To a solution of 1-((1-butoxy-2-fluoropropenyl)oxy)butane, add a 10% aqueous solution of hydrochloric acid.
-
Step 2: Reaction. Heat the mixture at 70°C for 2 hours.
-
Step 3: Isolation. After the reaction is complete, isolate the 2-fluoro-2-propenal product by distillation.
For β-Fluorinated Acrylaldehydes (e.g., 3-Fluoro-2-propenal):
The synthesis of β-fluorinated acrylaldehydes is less commonly described but can be envisioned through multi-step sequences. One potential route involves the formylation of a fluorinated precursor.
Conceptual Synthetic Workflow for β-Fluorinated Acrylaldehydes
Caption: Conceptual workflow for the synthesis of β-fluorinated acrylaldehydes.
Physicochemical Properties and Reactivity
The position of the fluorine atom dictates its effect on the reactivity of the acrylaldehyde.
-
α-Fluorination: A fluorine atom at the α-position acts as a strong electron-withdrawing group, which can increase the electrophilicity of the β-carbon, making it a more potent Michael acceptor.[8] This enhanced reactivity can be desirable for achieving efficient covalent modification of a target protein.
-
β-Fluorination: A fluorine atom at the β-position can have a more complex effect. While it is electron-withdrawing, its direct attachment to the site of nucleophilic attack can also introduce steric hindrance and potentially alter the orbital energies of the double bond, thereby modulating the reaction rate.
Table 1: Predicted Effects of Fluorination on Acrylaldehyde Reactivity
| Position of Fluorine | Predicted Effect on Electrophilicity of β-Carbon | Expected Reactivity as a Michael Acceptor |
| α-position | Increased | Enhanced |
| β-position | Modulated (potentially decreased) | Tunable |
Fluorinated Acrylaldehydes as Covalent Modifiers in Drug Design
The tunable reactivity of fluorinated acrylaldehydes makes them attractive warheads for the design of covalent inhibitors. By strategically incorporating a fluorinated acrylaldehyde moiety into a molecule with affinity for a specific protein target, researchers can develop highly potent and selective drugs.
Mechanism of Covalent Modification
The primary mechanism of action for fluorinated acrylaldehydes as covalent inhibitors is through a Michael addition reaction with nucleophilic residues on the target protein.[5] The cysteine thiol group is a common target due to its high nucleophilicity.
Diagram of Michael Addition Mechanism
Caption: Covalent modification of a protein cysteine residue by a fluorinated acrylaldehyde via Michael addition.
Design Considerations for Fluorinated Acrylaldehyde-Based Inhibitors
The design of effective and safe covalent inhibitors using fluorinated acrylaldehydes requires careful consideration of several factors:
-
Reactivity Tuning: The position of the fluorine atom and the presence of other substituents on the acrylaldehyde scaffold can be used to fine-tune its reactivity. The goal is to achieve a "Goldilocks" level of reactivity—potent enough to engage the target efficiently but not so reactive as to cause widespread off-target modifications.
-
Target Selectivity: The non-covalent binding affinity of the inhibitor's scaffold for the target protein is crucial for selectivity. The covalent warhead is brought into close proximity to the target nucleophile, increasing the likelihood of a specific reaction.
-
Reversibility vs. Irreversibility: While acrylamides often form irreversible bonds, the electronic modifications introduced by fluorine could potentially be exploited to design reversible covalent inhibitors, which may offer a better safety profile.
Characterization of Fluorinated Acrylaldehydes
The characterization of fluorinated acrylaldehydes relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the double bond will show characteristic chemical shifts and coupling constants. The coupling to the fluorine atom will result in additional splitting.
-
¹³C NMR: The carbonyl carbon will appear in the downfield region (typically >190 ppm). The carbons of the double bond will also have distinct chemical shifts influenced by the fluorine atom.
-
¹⁹F NMR: This is a powerful tool for confirming the presence and chemical environment of the fluorine atom.[3]
-
-
Infrared (IR) Spectroscopy: The C=O stretching vibration will give a strong absorption band, typically in the range of 1685-1710 cm⁻¹ for α,β-unsaturated aldehydes.[9] The C=C stretch will also be present, usually around 1640 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[10][11]
Future Perspectives and Conclusion
Fluorinated acrylaldehydes represent a promising, albeit underexplored, class of building blocks for medicinal chemistry. Their tunable reactivity as Michael acceptors, coupled with the beneficial effects of fluorine on drug-like properties, makes them highly attractive for the development of novel covalent inhibitors. Future research in this area will likely focus on:
-
The development of more efficient and versatile synthetic routes to a wider range of fluorinated acrylaldehyde derivatives.
-
In-depth studies of their reactivity profiles with various biological nucleophiles to enable more precise tuning of their potency and selectivity.
-
The application of these warheads in the design of covalent inhibitors for a broader range of therapeutic targets.
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safety and handling of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
An In-Depth Technical Guide to the Safe Handling of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
This compound, a derivative of cinnamaldehyde, is an α,β-unsaturated aldehyde of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its unique structure, featuring an electrophilic aldehyde conjugated to a phenyl ring substituted with a trifluoromethyl group, makes it a valuable building block.[3][4] The trifluoromethyl group can enhance metabolic stability and cell permeability in potential drug candidates, while the reactive α,β-unsaturated system is a key handle for various chemical transformations.[5][6]
However, the very reactivity that makes this compound synthetically useful also necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and specific data for the compound and its structural class. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| Synonym(s) | (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenal; 3-(Trifluoromethyl)cinnamaldehyde | [8][9] |
| CAS Number | 262268-58-6 | [1][7][8] |
| Molecular Formula | C₁₀H₇F₃O | [4][7][8] |
| Molecular Weight | 200.16 g/mol | [1][8][9] |
| Physical Form | Liquid or solid; may appear as a colorless to light yellow liquid | [9][10] |
| Boiling Point | 257 °C | [8] |
| Flash Point | 107 - 112 °C (Combustible Liquid) | [8][10] |
| Density | ~1.2 g/cm³ | [8] |
| Storage Temperature | Freezer, under -20°C, preferably under an inert atmosphere | [1][7][9] |
Section 2: Hazard Analysis and GHS Classification
The primary hazards associated with this compound stem from its irritant nature and potential for sensitization, characteristic of many α,β-unsaturated aldehydes. The electrophilic carbon-carbon double bond can act as a Michael acceptor, reacting with biological nucleophiles such as amino acid residues in proteins, which is a key mechanism for skin irritation and sensitization.
The Globally Harmonized System (GHS) classification provides a clear and immediate summary of its potential hazards.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) | Source(s) |
| Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing mist/vapours/sprayP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP405: Store locked up | [1][9] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE.
The Hierarchy of Controls: A Foundational Principle
The most effective safety strategies prioritize eliminating or reducing hazards at their source. For handling this compound, the primary engineering control is the use of a certified chemical fume hood. All manipulations of the neat compound or its concentrated solutions must be performed within a fume hood to prevent inhalation of vapors or aerosols.[8][11][12]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE provides a direct barrier between the researcher and the chemical.
-
Eye and Face Protection : Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[11] A face shield should be worn over goggles when there is a significant risk of splashing.[11]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[11][13] Gloves must be inspected for tears before each use and changed immediately if contamination is suspected. For prolonged operations, consider double-gloving.
-
Body Protection : A fully buttoned, 100% cotton or flame-resistant laboratory coat serves as a crucial barrier against splashes.[11]
-
Respiratory Protection : If work must be conducted outside of a fume hood (a scenario to be avoided) or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][14]
SOP 4: First Aid Measures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [11][14]Remove contaminated clothing and wash it before reuse. [11]If skin irritation or a rash occurs, seek medical advice. [11][14]* Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open. [11][15]Remove contact lenses if present and easy to do so. Continue rinsing. [11][15]Seek immediate medical attention if irritation persists. [11][14][15]* Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing. [11][16]If the person feels unwell, call a poison center or physician. [11]* Ingestion : Do NOT induce vomiting. [11]Rinse the mouth with water. Call a poison center or physician immediately. [11]
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Segregation : All waste contaminated with this compound, including excess reagent, contaminated absorbent material, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Containerization : Use a chemically resistant, sealable container. Do not overfill.
-
Disposal : The waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations. [15][16]Never dispose of this chemical down the drain.
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a thorough understanding of its hazards and the consistent application of robust safety protocols. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to established standard operating procedures, researchers can confidently and safely leverage the synthetic potential of this compound.
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α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PMC - NIH. Available from: [Link]
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A Comprehensive Technical Guide to the Optimal Storage of 3-(Trifluoromethyl)cinnamaldehyde
This guide provides an in-depth analysis of the critical parameters for the proper storage of 3-(Trifluoromethyl)cinnamaldehyde (CAS 262268-58-6), a key aromatic intermediate in pharmaceutical and specialty chemical synthesis.[1][2][3] Adherence to these protocols is paramount to ensure the compound's stability, purity, and fitness for use in research and development applications. This document moves beyond simplistic storage instructions to provide a foundational understanding of the chemical principles governing the stability of this molecule, thereby empowering researchers to maintain its integrity over time.
The Chemical Profile of 3-(Trifluoromethyl)cinnamaldehyde: A Molecule of Interest and Instability
3-(Trifluoromethyl)cinnamaldehyde is a colorless to light yellow liquid or semi-solid with a characteristic aromatic odor.[4][5] Its molecular structure, featuring an α,β-unsaturated aldehyde conjugated with a trifluoromethyl-substituted phenyl ring, confers both its utility in synthesis and its inherent vulnerabilities. The trifluoromethyl (CF3) group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the entire molecule.[6][7] This electronic effect, coupled with the reactive aldehyde functional group, dictates the compound's susceptibility to degradation.
Foundational Pillars of Storage: Mitigating Degradation Pathways
The principal degradation pathways for 3-(Trifluoromethyl)cinnamaldehyde, like many aromatic aldehydes, are oxidation and polymerization.[8][9][10] Exposure to atmospheric oxygen can lead to the formation of the corresponding carboxylic acid, an impurity that can significantly impact reaction outcomes. The conjugated system also makes the molecule susceptible to polymerization, particularly in the presence of light, heat, or acidic/basic contaminants.[10]
Therefore, the core strategy for storing 3-(Trifluoromethyl)cinnamaldehyde revolves around the stringent exclusion of atmospheric oxygen, light, and moisture, while maintaining a controlled, low-temperature environment.
Recommended Storage Conditions: A Multi-faceted Approach
To ensure the long-term stability of 3-(Trifluoromethyl)cinnamaldehyde, the following conditions are recommended, presented in a tiered approach from ideal to acceptable for short-term storage.
| Parameter | Optimal Long-Term Storage | Short-Term (Working Stock) | Rationale |
| Temperature | 2-8°C (Refrigerator) | Cool, well-ventilated area | Reduces reaction rates of degradation pathways (oxidation, polymerization).[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly sealed container | Prevents oxidation of the aldehyde group.[11][12] |
| Container | Amber Glass Vial/Bottle | Tightly sealed container | Protects from light-induced degradation and polymerization.[8][13] |
| Container Seal | Tightly Closed | Tightly Closed | Prevents ingress of atmospheric oxygen and moisture.[12][14] |
| Handling | In a well-ventilated area or fume hood | In a well-ventilated area or fume hood | Avoids inhalation of vapors and ensures user safety.[4][12][14] |
Note: The physical form of 3-(Trifluoromethyl)cinnamaldehyde can be a semi-solid.[5] If solidified, it should be gently warmed to room temperature before use to ensure homogeneity.
Experimental Workflow: A Self-Validating Protocol for Aliquoting and Storage
To maintain the integrity of the bulk material, it is crucial to handle the compound in a manner that minimizes exposure to detrimental conditions. The following protocol outlines a self-validating workflow for aliquoting and storing 3-(Trifluoromethyl)cinnamaldehyde.
Caption: Environmental factors leading to the degradation of 3-(Trifluoromethyl)cinnamaldehyde.
Conclusion: Upholding Scientific Integrity Through Proper Storage
The chemical stability of 3-(Trifluoromethyl)cinnamaldehyde is not an inherent property but rather a state that must be actively maintained through diligent storage and handling practices. By understanding the underlying chemical principles of its degradation and implementing the multi-faceted protective measures outlined in this guide, researchers can ensure the compound's purity and reliability for their scientific endeavors. This commitment to proper storage is a cornerstone of experimental reproducibility and, ultimately, scientific integrity.
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- CAS No : 262268-58-6 | Product Name : 3-(Trifluoromethyl)cinnamaldehyde. (n.d.). Pharmaffiliates.
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Methodological & Application
Synthesis of (E)-3-(3-(Trichloromethyl)phenyl)acrylaldehyde: An Application Note and Protocol
Introduction
(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and electronic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials[1][2]. This document provides a comprehensive guide to the synthesis of this compound, focusing on a robust and stereoselective protocol utilizing the Horner-Wadsworth-Emmons reaction. We will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed step-by-step protocol, and discuss the expected outcomes and characterization of the final product.
Synthetic Strategy: The Horner-Wadsworth-Emmons Reaction
The synthesis of α,β-unsaturated aldehydes can be achieved through various olefination reactions. Among these, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene, and the ease of purification due to the water-soluble nature of the phosphate byproduct[3][4][5][6].
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, an aldehyde. The reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble phosphate ester.
For the synthesis of this compound, the chosen precursors are 3-(trifluoromethyl)benzaldehyde and a suitable C2 synthon that can introduce the acrylaldehyde moiety. Diethyl (2-oxoethyl)phosphonate is an excellent choice for this purpose as it provides the necessary two-carbon aldehyde-equivalent unit.
Reaction Workflow
References
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Application Notes & Protocols: Leveraging 3-(Trifluoromethyl)cinnamaldehyde in Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)cinnamaldehyde, a pivotal chemical intermediate in modern organic synthesis and drug development. The presence of the trifluoromethyl (CF3) group imparts unique electronic properties that significantly influence molecular stability, lipophilicity, and biological activity, making this aldehyde a valuable building block.[1][2] These notes detail the synthesis, core reactivity, and practical applications of 3-(Trifluoromethyl)cinnamaldehyde, supported by field-proven, step-by-step protocols. The content is designed for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of this versatile reagent.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[2][3] The -CF3 group is a powerful bioisostere for a methyl group but possesses profoundly different electronic characteristics. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]
3-(Trifluoromethyl)cinnamaldehyde, CAS No. 262268-58-6, embodies these strategic advantages.[4] As an α,β-unsaturated aldehyde, it features multiple reactive sites, allowing for a diverse range of chemical transformations. Its most notable application is as a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[5][6][7] This guide will elucidate the fundamental chemistry of this intermediate and provide robust protocols for its synthesis and subsequent utilization.
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for safe handling, reaction setup, and purification. The key properties of 3-(Trifluoromethyl)cinnamaldehyde are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇F₃O | [5][8] |
| Molecular Weight | 200.16 g/mol | [5][8] |
| CAS Number | 262268-58-6 | [4][9] |
| Appearance | Off-white to pale yellow semi-solid or solid-liquid mixture | [5][8] |
| Boiling Point | ~257 °C | [5][8] |
| Density | ~1.241 g/cm³ | [5][8] |
| Flash Point | ~107 °C | [5][8] |
| Solubility | Soluble in chloroform, slightly soluble in ethyl acetate | [5][8] |
| Stability | Reported to be air and light-sensitive; store under an inert atmosphere in a refrigerator. | [5][8] |
Synthesis of 3-(Trifluoromethyl)cinnamaldehyde
The most direct and industrially scalable method for preparing 3-(Trifluoromethyl)cinnamaldehyde is through a base-catalyzed aldol condensation reaction. This classic carbon-carbon bond-forming reaction joins 3-(trifluoromethyl)benzaldehyde with acetaldehyde.[6][10]
Causality of the Aldol Condensation Approach
The reaction proceeds by the deprotonation of the α-carbon of acetaldehyde, which is rendered acidic by the adjacent carbonyl group. The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde.[11][12] The subsequent aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated aldehyde system.[13][14] The choice of a strong, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial for efficiently generating the enolate while minimizing side reactions.[6]
Caption: Workflow for the synthesis of 3-(Trifluoromethyl)cinnamaldehyde.
Protocol 1: Synthesis via Aldol Condensation
This protocol is adapted from methodologies described in the patent literature, optimized for laboratory scale.[6]
Materials:
-
3-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Acetaldehyde (2.5 eq), freshly distilled
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous THF. Begin stirring to ensure complete dissolution.
-
Addition of Base: Add DBU (0.2 eq) to the solution.
-
Acetaldehyde Addition: Cool the mixture in an ice bath. Slowly add freshly distilled acetaldehyde (2.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent self-condensation of acetaldehyde.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 24-48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting benzaldehyde is consumed.[6]
-
Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 1M HCl to neutralize the DBU catalyst until the pH of the aqueous phase is between 3 and 5.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(trifluoromethyl)cinnamaldehyde.
Applications as a Chemical Intermediate
The synthetic utility of 3-(Trifluoromethyl)cinnamaldehyde stems from its conjugated system, which allows for selective transformations at the aldehyde carbonyl (C1), the α-carbon (C2), or the β-carbon (C3).
Caption: Key reactive sites on 3-(Trifluoromethyl)cinnamaldehyde.
Protocol 2: Olefination via Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes with high regioselectivity.[15] This protocol demonstrates the conversion of 3-(Trifluoromethyl)cinnamaldehyde into a 1,3-diene derivative, a common structural motif in natural products and materials science.
Causality: The reaction involves a phosphonium ylide, a species with a nucleophilic carbon adjacent to a positively charged phosphorus atom.[16] This ylide is generated by deprotonating a phosphonium salt with a strong base. The nucleophilic ylide attacks the electrophilic aldehyde carbon, forming a four-membered oxaphosphetane intermediate.[17][18] This intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[19]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq) in hexanes
-
3-(Trifluoromethyl)cinnamaldehyde (1.0 eq)
-
Anhydrous THF
-
Standard inert atmosphere glassware
Procedure:
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a dry, three-necked flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Safety Note: n-BuLi is highly pyrophoric and reacts violently with water.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Dissolve 3-(Trifluoromethyl)cinnamaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature. Monitor by TLC. The reaction is typically complete within a few hours.
-
Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.
Protocol 3: Selective Reduction to an Allylic Alcohol
Selective reduction of the aldehyde functionality without affecting the carbon-carbon double bond is a crucial transformation, yielding valuable allylic alcohol intermediates. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature.
Causality: Sodium borohydride is a source of hydride ions (H⁻). It selectively attacks the electrophilic carbonyl carbon (1,2-addition) over the less electrophilic β-carbon of the alkene (1,4-addition). The resulting alkoxide intermediate is then protonated during the work-up to give the final alcohol.
Materials:
-
3-(Trifluoromethyl)cinnamaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.5 eq)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Setup: Dissolve 3-(Trifluoromethyl)cinnamaldehyde (1.0 eq) in methanol in an Erlenmeyer flask or round-bottom flask.
-
Reduction: Cool the solution in an ice bath to 0 °C. Add NaBH₄ (0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction at 0 °C for 30-60 minutes. The disappearance of the yellow color of the starting material is often a good visual indicator of completion. Monitor by TLC.
-
Work-up: Slowly add water to quench the excess NaBH₄. Acidify the solution to pH ~5 with 1M HCl to destroy the borate esters.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-(trifluoromethyl)cinnamyl alcohol, which can be further purified by chromatography if necessary.
Conclusion
3-(Trifluoromethyl)cinnamaldehyde is a highly versatile and valuable chemical intermediate. Its unique electronic properties, conferred by the -CF3 group, make it an attractive building block in medicinal chemistry and materials science. The robust synthesis via aldol condensation and the predictable reactivity of its α,β-unsaturated aldehyde system allow for a wide array of subsequent transformations. The protocols provided herein offer reliable and reproducible methods for the synthesis and application of this important compound, serving as a foundational resource for researchers in the chemical sciences.
References
-
Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN105152891A - Synthesis method of cinnamaldehyde.
-
ChemBK. (2024). 3-(trifluoromethyl) Cinnamaldehyde. Retrieved from [Link] Cinnamaldehyde
-
Vibzzlab. (2023). Cinnamaldehyde : Synthesis ( Making Artificial Cinnamon flavour ) [Video]. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 262268-58-6 | Product Name : 3-(Trifluoromethyl)cinnamaldehyde. Retrieved from [Link]
-
Random Experiments. (2022). Synthesis of cinnamaldehyde (Aldol condensation) [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview. Retrieved from [Link]
- Google Patents. (n.d.). CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde.
-
Veeprho. (n.d.). 3-(Trifluoromethyl)cinnamaldehyde | CAS 262268-58-6. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-3-(Trifluoromethyl)cinnamic acid, tetradecyl ester. Retrieved from [Link]
-
American Chemical Society. (2022). Theoretical Insights into Enantioselective [3 + 2] Cycloaddition between Cinnamaldehyde and Cyclic N-Sulfonyl Trifluoromethylate. Retrieved from [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring Cinnamaldehyde: Preparation Methods, Biological Functions, Efficient Applications, and Safety. Retrieved from [Link]
-
ScienceOpen. (n.d.). Trans-Cinnamaldehyde Increases Random Pattern Flap Survival Through Activation of the Nitric Oxide Pathway. Retrieved from [Link]
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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Application Notes & Protocols: (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde in Drug Discovery
Introduction: Unveiling the Potential of a Reactive Scaffold in Modern Drug Discovery
(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde is a fascinating small molecule whose structural features place it at the intersection of two significant areas of contemporary drug discovery: covalent inhibition and the modulation of sensory ion channels. While specific literature on this exact molecule is sparse, its chemical architecture—a cinnamaldehyde derivative bearing an α,β-unsaturated aldehyde and a trifluoromethyl group—provides a strong rationale for its investigation as a therapeutic agent.
The α,β-unsaturated aldehyde moiety is a well-known "warhead" in the design of targeted covalent inhibitors.[1] These inhibitors form a stable, covalent bond with their target protein, often leading to enhanced potency, prolonged duration of action, and the ability to target proteins that have been historically considered "undruggable."[2][3][4] The trifluoromethyl group is a common feature in modern medicinal chemistry, often introduced to improve metabolic stability, binding affinity, and cell permeability of a drug candidate.
Structurally, this compound is an analogue of cinnamaldehyde, a known agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[5] TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and serves as a sensor for a wide array of irritants and inflammatory signals.[5][6] This makes TRPA1 a compelling target for the treatment of pain, itch, and respiratory diseases.[5][7]
This document provides a detailed guide for researchers and drug development professionals on the potential applications of this compound, with a focus on its hypothesized role as a covalent modulator of the TRPA1 ion channel. We will explore its potential mechanism of action and provide detailed protocols for its investigation.
Hypothesized Mechanism of Action: Covalent Modification of TRPA1
We hypothesize that this compound acts as a covalent modulator of the TRPA1 ion channel. The electrophilic β-carbon of the α,β-unsaturated aldehyde can undergo a Michael addition reaction with nucleophilic cysteine residues on the TRPA1 protein. This covalent modification is proposed to induce a conformational change in the channel, leading to its activation or inhibition.
Visualizing the Covalent Interaction
Caption: Hypothesized covalent modification of a TRPA1 cysteine residue.
Potential Therapeutic Applications
Given its potential to modulate TRPA1, this compound could be investigated for a variety of therapeutic applications, including:
-
Pain Management: TRPA1 is a key player in various pain pathways, including neuropathic pain, inflammatory pain, and migraine.[7][8]
-
Respiratory Diseases: TRPA1 is expressed in the airways and its activation can lead to cough, bronchoconstriction, and inflammation, making it a target for asthma and chronic obstructive pulmonary disease (COPD).[7]
-
Dermatological Conditions: The role of TRPA1 in itch and skin inflammation suggests its modulators could be beneficial for conditions like atopic dermatitis.[9]
Experimental Protocols
The following protocols are designed to investigate the hypothesized activity of this compound.
Protocol 1: In Vitro Thiol Reactivity Assay
Objective: To determine if this compound can covalently modify a model thiol-containing molecule, glutathione (GSH).
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the 1 mM GSH solution to each well.
-
Add varying concentrations of the this compound stock solution (e.g., 0-100 µM final concentration) to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate at room temperature for 1 hour.
-
Add 100 µL of the 10 mM DTNB solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 412 nm using a plate reader.
-
-
Data Analysis:
-
The decrease in absorbance at 412 nm corresponds to the depletion of free GSH, indicating covalent modification by the test compound.
-
Calculate the percentage of GSH depletion for each concentration of the test compound.
-
Plot the percentage of GSH depletion against the compound concentration to determine the EC50 value.
-
Protocol 2: Cell-Based Calcium Imaging Assay for TRPA1 Modulation
Objective: To determine if this compound can activate or inhibit the TRPA1 ion channel in a cellular context.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a cell line stably expressing human TRPA1 (e.g., HEK293-hTRPA1) in appropriate media.
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Procedure (Agonist Mode):
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 30 seconds.
-
Add varying concentrations of this compound and continue recording fluorescence for 5 minutes.
-
As a positive control, use a known TRPA1 agonist like cinnamaldehyde or AITC.
-
-
Assay Procedure (Antagonist Mode):
-
Follow the same initial steps as the agonist mode.
-
Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes.
-
Add a known TRPA1 agonist at its EC80 concentration and record the fluorescence response.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the influx of calcium upon channel activation.
-
For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50.
-
Data Presentation: Expected Outcomes
| Parameter | Expected Value (Hypothetical) | Interpretation |
| GSH Depletion EC50 | 5-50 µM | Indicates moderate to high reactivity towards thiols. |
| TRPA1 Agonist EC50 | 1-20 µM | Suggests the compound is a potent activator of the TRPA1 channel. |
| TRPA1 Antagonist IC50 | >100 µM or N/A | If the compound is a pure agonist, it will not show antagonist activity. |
Protocol 3: Target Engagement Study using Mass Spectrometry
Objective: To confirm the covalent binding of this compound to the TRPA1 protein and identify the modified residue(s).
Methodology:
-
Protein Incubation:
-
Incubate purified recombinant human TRPA1 protein with an excess of this compound at 37°C for 2 hours. Include a vehicle control.
-
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the protein with a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform a database search of the MS/MS spectra against the human TRPA1 protein sequence, including a variable modification corresponding to the mass of this compound on cysteine residues.
-
-
Data Analysis:
-
Identify the specific cysteine residue(s) that are covalently modified by the compound.
-
Quantify the extent of modification at each site.
-
Experimental Workflow Diagram
Caption: A stepwise workflow for characterizing the compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel covalent modulators of the TRPA1 ion channel. The protocols outlined in this document provide a comprehensive framework for elucidating its mechanism of action and validating its therapeutic potential. Successful execution of these studies could pave the way for lead optimization and the development of new treatments for pain, respiratory, and inflammatory disorders. Future work should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as in vivo studies to assess efficacy and safety in relevant disease models.
References
- Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond.
- PRISM BioLab. (2024).
- PubMed Central (PMC). (n.d.). TRPA1 as a drug target—promise and challenges.
- CAS. (2023).
- MDPI. (n.d.). Recent Advances in Covalent Drug Discovery.
- PubMed Central (PMC). (2020).
- ResearchGate. (n.d.). Recent Advances in the Discovery of Oral TRPA1 Antagonists.
- MDPI. (n.d.). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain.
- MDPI. (n.d.). TRPA1 Antagonists for Pain Relief.
- Patsnap Synapse. (2024). What are TRPA1 inhibitors and how do they work?.
Sources
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- 2. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. mdpi.com [mdpi.com]
- 5. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for reactions with 3-(Trifluoromethyl)cinnamaldehyde
An In-Depth Guide to the Experimental Application of 3-(Trifluoromethyl)cinnamaldehyde
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-(Trifluoromethyl)cinnamaldehyde
3-(Trifluoromethyl)cinnamaldehyde is a versatile α,β-unsaturated aldehyde that has garnered significant attention in synthetic organic chemistry and medicinal chemistry. Its structure is characterized by a reactive aldehyde, a conjugated alkene system, and a phenyl ring substituted with a strongly electron-withdrawing trifluoromethyl (-CF3) group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable synthon for constructing complex molecular architectures. The -CF3 group, in particular, is a prized substituent in drug development due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1][2] Its utility extends to a wide range of chemical transformations, including cycloadditions, conjugate additions, and various catalytically driven reactions.[3] This application note provides a detailed exploration of the experimental considerations for working with 3-(Trifluoromethyl)cinnamaldehyde, focusing on a modern, high-impact synthetic transformation and providing the necessary protocols for successful implementation in a research setting.
Reactivity Profile and Synthetic Rationale
The reactivity of 3-(Trifluoromethyl)cinnamaldehyde is dominated by two primary electrophilic sites: the carbonyl carbon of the aldehyde and the β-carbon of the α,β-unsaturated system. The electron-withdrawing nature of the meta-substituted trifluoromethyl group enhances the electrophilicity at both positions, making the molecule highly susceptible to nucleophilic attack.
-
Attack at the Carbonyl: The aldehyde group readily undergoes reactions typical of carbonyls, such as nucleophilic addition, reduction, and condensation.
-
Conjugate (Michael) Addition: The electron-deficient alkene is a prime substrate for 1,4-conjugate addition of nucleophiles, a common strategy for introducing functionality at the β-position.[4]
-
Cycloaddition Reactions: The conjugated π-system can participate in various cycloaddition reactions, providing access to complex cyclic structures.[3]
The synthesis of 3-(Trifluoromethyl)cinnamaldehyde itself is efficiently achieved via a one-step aldol condensation reaction between 3-(trifluoromethyl)benzaldehyde and acetaldehyde.[5] Optimized protocols utilize an organic base catalyst like 1,8-Diazabicycloundec-7-ene (DBU) in an organic solvent such as tetrahydrofuran (THF) to achieve high purity and yield, making the starting material readily accessible for further elaboration.[5]
Application Protocol: Enantioselective α-Trifluoromethylation via Dual Photoredox and Organocatalysis
One of the most innovative applications involving α,β-unsaturated aldehydes is their asymmetric functionalization. The following protocol details the enantioselective α-trifluoromethylation, a reaction that merges photoredox and organocatalysis to achieve a stereocontrolled carbon-carbon bond formation.[6][7][8] This transformation is of high value as it introduces a trifluoromethyl group and creates a chiral center simultaneously.
Principle of the Reaction
This reaction operates through the synergistic merger of two independent catalytic cycles, as illustrated in the diagram below.[6][7]
-
Organocatalytic Cycle: The 3-(trifluoromethyl)cinnamaldehyde substrate first reacts with a chiral secondary amine catalyst (an imidazolidinone) to form a nucleophilic enamine intermediate. This enamine is the key species that both activates the substrate and dictates the stereochemical outcome.[6]
-
Photoredox Cycle: Concurrently, a photoredox catalyst (e.g., an Iridium complex) is excited by visible light. The excited-state catalyst engages in a single-electron transfer (SET) with a trifluoromethyl source (e.g., CF3I) to generate a trifluoromethyl radical (•CF3).[8]
-
Cycle Convergence: The highly reactive •CF3 radical is rapidly trapped by the enamine intermediate. The stereochemistry of this addition is controlled by the chiral environment of the organocatalyst. The resulting radical intermediate is then oxidized by the photoredox catalyst to form an iminium ion, which subsequently hydrolyzes to release the α-trifluoromethylated aldehyde product and regenerate the organocatalyst.[6][7]
Diagram: Merged Catalytic Cycles
Caption: Merged catalytic cycles for α-trifluoromethylation.
Causality Behind Experimental Choices
-
Catalyst System: The combination of an Iridium-based photoredox catalyst and a MacMillan-type imidazolidinone organocatalyst is crucial. The Ir catalyst has the appropriate redox potentials to interact with both the CF3 source and the enamine intermediate, while the organocatalyst provides excellent stereocontrol.[6][7]
-
Solvent: Anhydrous Dimethylformamide (DMF) is an excellent solvent for this transformation as it effectively dissolves all components and is suitable for reactions conducted at sub-ambient temperatures.
-
Temperature: Performing the reaction at -20 °C is critical for achieving high enantioselectivity.[6] Lower temperatures enhance the energy difference between the diastereomeric transition states leading to the major and minor enantiomers and suppress potential background reactions or product racemization.[6][7]
-
Light Source: A simple compact fluorescent light bulb (CFL) provides the necessary visible light energy to excite the Ir photoredox catalyst, initiating the catalytic cycle. The reaction is light-dependent; in the absence of light, efficiency drops dramatically.[7]
-
Base: A non-nucleophilic base, such as 2,6-lutidine, is added to scavenge the hydroiodic acid (HI) that is formed as a byproduct during the reaction. This prevents protonation of the enamine and other acid-catalyzed side reactions.[6]
Detailed Step-by-Step Protocol
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| 3-(Trifluoromethyl)cinnamaldehyde | >98% | Commercial Source | Store under inert atmosphere |
| Ir(ppy)2(dtb-bpy)PF6 | >98% | Commercial Source | Photoredox catalyst 1 |
| (2R,5R)-2-tert-Butyl-5-methylimidazolidin-4-one | >98% | Commercial Source | Organocatalyst 2 |
| Trifluoroiodomethane (CF3I) | >99% | Commercial Source | Gas; use appropriate handling techniques |
| 2,6-Lutidine | Anhydrous, >99% | Commercial Source | Distill before use |
| Anhydrous Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial Source | Use from a freshly opened bottle or dry |
| Sodium Borohydride (NaBH4) | >98% | Commercial Source | For in-situ reduction |
| Dichloromethane (DCM), Methanol (MeOH) | ACS Grade | Commercial Source | For work-up |
Experimental Workflow Diagram
Caption: Workflow for asymmetric α-trifluoromethylation.
Procedure
-
Setup: To a dry 4 mL vial equipped with a magnetic stir bar, add the Ir catalyst (0.005 mmol, 0.5 mol%), the imidazolidinone organocatalyst (0.2 mmol, 20 mol%), and anhydrous DMF (1.0 mL).
-
Degassing: Seal the vial with a septum and degas the yellow solution by subjecting it to three freeze-pump-thaw cycles at -78 °C (dry ice/acetone bath) to thoroughly remove dissolved oxygen. Backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: While maintaining the inert atmosphere, add 2,6-lutidine (1.1 mmol, 1.1 equiv) via syringe. Cool the vial to -78 °C and condense trifluoroiodomethane gas (approx. 8 equiv) into the vessel.
-
Substrate Addition: Add 3-(Trifluoromethyl)cinnamaldehyde (1.0 mmol, 1.0 equiv) via syringe.
-
Photoreaction: Place the reaction vial approximately 5-10 cm from a 26 W compact fluorescent lamp and immerse it in a cooling bath maintained at -20 °C. Stir the reaction for 7.5-8 hours, monitoring by TLC or LC-MS if desired.[6]
-
Work-up (In-situ Reduction): Upon completion, remove the vial from the light source and cooling bath. Dilute the reaction mixture with dichloromethane (5 mL) and methanol (2 mL). Cool to 0 °C and add sodium borohydride (NaBH4) (10 mmol, 10 equiv) portion-wise. Stir for 30 minutes. Note: In-situ reduction to the corresponding alcohol is often performed to prevent racemization of the potentially labile α-trifluoromethyl aldehyde product.[6]
-
Extraction: Quench the reduction carefully with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm its structure. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase via HPLC or GC.
Summary of Reaction Types
While the detailed protocol focuses on a specific advanced application, 3-(Trifluoromethyl)cinnamaldehyde is a substrate for numerous other important reactions.
| Reaction Type | Key Reagents / Catalyst | Product Type | Reference(s) |
| Aldol Condensation | 3-(CF3)Benzaldehyde, Acetaldehyde, DBU, THF | 3-(Trifluoromethyl)cinnamaldehyde | [5] |
| Knoevenagel Condensation | Malonic Acid, Piperidine/Pyridine | 3-(Trifluoromethyl)cinnamic acid | [9][10] |
| Nucleophilic Addition | TMSCF3, K2CO3, DMF | Trifluoromethylated alcohol | [11] |
| Michael Addition | Thiols (e.g., Dodecanethiol) | β-Thioether adduct | [4] |
| [3+2] Cycloaddition | N-Sulfonyl Ketimine, N-Heterocyclic Carbene (NHC) catalyst | γ-Lactam with two chiral centers | [3] |
| Oxidative Heck Reaction | Arylboronic Acid, Acrolein, Pd(OAc)2, dmphen, p-benzoquinone | Functionalized Cinnamaldehyde Derivatives | [12] |
Conclusion
3-(Trifluoromethyl)cinnamaldehyde is a powerful and versatile building block in modern organic synthesis. Its well-defined reactivity, stemming from its unique electronic and structural features, allows for predictable and efficient transformations. The detailed protocol for enantioselective α-trifluoromethylation showcases how this substrate can be employed in state-of-the-art catalytic methodologies to generate high-value, chiral molecules. By understanding the principles behind the experimental design and adhering to rigorous protocols, researchers can effectively harness the synthetic potential of this important intermediate for applications in drug discovery and materials science.
References
- 1. 3-(trifluoromethyl) Cinnamaldehyde | 262268-58-6 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde - Google Patents [patents.google.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde for Biological Assays
Introduction
(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde is an α,β-unsaturated aldehyde, a class of compounds known for their reactivity and diverse biological activities. The electrophilic nature of the conjugated system, featuring both a reactive aldehyde carbonyl group and a Michael acceptor double bond, makes this molecule a versatile tool for chemical biology and drug discovery. The trifluoromethyl group on the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for probing biological systems.
However, to effectively utilize this molecule in complex biological matrices such as cell lysates or for in-situ cellular analysis, derivatization is often essential. This guide provides a detailed overview of scientifically-grounded strategies and step-by-step protocols for the derivatization of this compound. These protocols are designed to enable researchers to generate valuable tool compounds for a range of biological assays, from cellular imaging to quantitative proteomics and metabolomics.
Chemical Properties and Reactivity
This compound, also known as 3-(Trifluoromethyl)cinnamaldehyde, possesses two primary sites for chemical modification under biological conditions: the aldehyde carbonyl group and the β-carbon of the α,β-unsaturated system.
-
Carbonyl Group (C1): The aldehyde is susceptible to nucleophilic attack by primary amines to form Schiff bases (imines) and by hydrazines to form stable hydrazones. These reactions are fundamental to many of the derivatization strategies outlined below.
-
Michael Addition (at C3): The electron-withdrawing nature of the carbonyl group makes the double bond "electron-poor," particularly at the β-carbon. This renders it susceptible to conjugate addition (Michael addition) by soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1][2] This reactivity is a key consideration for its mechanism of biological action and for its potential as a covalent probe.
This dual reactivity allows for a variety of derivatization approaches, each tailored to a specific biological question.
Section 1: Fluorescent Labeling for Cellular Imaging
Fluorescently labeling small molecules is a powerful technique to visualize their subcellular localization, uptake, and distribution in living cells. By attaching a fluorophore to this compound, researchers can directly observe its interaction with cellular components using fluorescence microscopy. The most reliable method for this is through the formation of a stable hydrazone linkage with a fluorescent hydrazide.
Rationale for Hydrazone-Based Labeling
While Schiff base formation with fluorescent amines is possible, the resulting imine bond can be reversible, especially in aqueous environments. Hydrazones, in contrast, are significantly more stable, ensuring that the fluorescent signal remains associated with the molecule of interest throughout the imaging experiment.[3] This stability is crucial for generating reliable and quantifiable imaging data.
Protocol 1.1: Fluorescent Labeling via Hydrazone Formation
This protocol details the conjugation of this compound with a commercially available fluorescent hydrazide, such as Cy3 hydrazide or Alexa Fluor 488 hydrazide.
Materials:
-
Fluorescent hydrazide (e.g., Cy3 hydrazide, Alexa Fluor 488 hydrazide)
-
Anhydrous Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Reaction vials
-
Stir plate and stir bars
-
Reverse-phase HPLC for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mM stock solution of the chosen fluorescent hydrazide in anhydrous DMF.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add 100 µL of the aldehyde stock solution (1 µmol).
-
Add 110 µL of the fluorescent hydrazide stock solution (1.1 µmol, 1.1 equivalents). Using a slight excess of the hydrazide ensures complete consumption of the aldehyde.
-
Add 1 µL of glacial acetic acid to catalyze the reaction. The reaction is acid-catalyzed, and a small amount of acid significantly increases the reaction rate.[3]
-
-
Incubation:
-
Seal the vial and stir the reaction mixture at room temperature, protected from light, for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to assess completion.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to separate the fluorescently labeled product from unreacted starting materials. A gradient of water and acetonitrile (both containing 0.1% TFA) is typically effective.
-
-
Characterization and Storage:
-
Confirm the identity of the purified product by mass spectrometry.
-
Evaporate the solvent and store the dried, labeled compound at -20°C, protected from light.
-
Application: Live-Cell Imaging
The resulting fluorescent derivative can be used to stain live cells to investigate the molecule's cellular uptake and localization.
-
Cell Culture: Plate cells of interest (e.g., U-251 glioblastoma cells) on glass-bottom imaging dishes and grow to 70-80% confluency.[9][10]
-
Staining: Prepare a 1-10 µM working solution of the fluorescently labeled aldehyde in cell culture medium. Remove the old medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) can provide more detailed information on subcellular localization.
Caption: Workflow for fluorescent labeling and cellular imaging.
Section 2: Biotinylation for Affinity-Based Protein Profiling
Identifying the protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Affinity-based protein profiling (ABPP) is a powerful strategy for this purpose.[11][12][13][14][15] By derivatizing this compound with a biotin tag, it can be used as a "bait" to capture its interacting proteins from a cell lysate. These captured proteins can then be identified by mass spectrometry.
Rationale for Biotinylation
Biotin forms an exceptionally strong and specific non-covalent interaction with streptavidin (or avidin), which can be immobilized on beads. This high-affinity interaction allows for the efficient pull-down and enrichment of biotinylated molecules and their binding partners from a complex protein mixture.[16][17][18][19]
Protocol 2.1: Synthesis of a Biotinylated Aldehyde Probe
This protocol uses biotin hydrazide to create a stable, biotin-tagged version of the target aldehyde.
Materials:
-
This compound
-
Biotin hydrazide
-
Anhydrous DMF
-
Glacial Acetic Acid
-
Reaction vials, stir plate, and stir bars
-
LC-MS for reaction monitoring and characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mM stock solution of biotin hydrazide in anhydrous DMF.
-
-
Reaction Setup:
-
In a reaction vial, combine 100 µL of the aldehyde stock solution (1 µmol) with 110 µL of the biotin hydrazide stock solution (1.1 µmol, 1.1 equivalents).
-
Add 1 µL of glacial acetic acid as a catalyst.
-
-
Incubation:
-
Seal the vial and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS. The product, biotin-(hydrazone)-aldehyde, can be used directly in many cases without extensive purification if the conversion is high.
-
-
Storage: Store the resulting biotinylated probe solution at -20°C.
Protocol 2.2: Protein Target Pull-Down Assay
Materials:
-
Biotinylated aldehyde probe (from Protocol 2.1)
-
Cell lysate (prepared in a non-denaturing lysis buffer)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Lysate Labeling:
-
Thaw the cell lysate and determine the protein concentration (e.g., using a BCA assay).
-
Incubate a defined amount of lysate (e.g., 1 mg) with the biotinylated aldehyde probe (final concentration 1-10 µM) for 1-2 hours at 4°C with gentle rotation. Include a control sample incubated with DMSO.
-
-
Bead Preparation:
-
While the lysate is incubating, wash the streptavidin magnetic beads three times with wash buffer according to the manufacturer's protocol.
-
-
Capture of Biotinylated Proteins:
-
Add the pre-washed streptavidin beads to the labeled lysate and incubate for 1 hour at 4°C with rotation to allow the biotinylated probe (and any covalently bound proteins) to bind to the beads.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads extensively (at least 5 times) with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, elute the captured proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting for specific candidates. For unbiased target identification, the eluted proteins can be subjected to on-bead digestion followed by LC-MS/MS proteomics analysis.
-
Caption: Workflow for biotinylation and affinity pull-down.
Section 3: Derivatization for Quantitative Analysis by LC-MS
Accurate quantification of small molecules in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. This compound, being a relatively small and potentially volatile molecule, can be challenging to detect with high sensitivity and retention in reverse-phase liquid chromatography. Derivatization with specific reagents can significantly improve its analytical properties for LC-MS analysis.[20][21][22]
Rationale for Hydrazine-Based Derivatization for LC-MS
Derivatization with hydrazine-containing reagents like 2,4-Dinitrophenylhydrazine (DNPH) or p-toluenesulfonylhydrazine (TSH) offers several advantages:[21][23]
-
Increased Mass: The addition of the derivatizing agent increases the molecular weight of the analyte, moving it to a less crowded region of the mass spectrum.
-
Improved Ionization: The derivatizing agents often contain moieties that are easily ionizable by electrospray ionization (ESI), enhancing signal intensity.
-
Enhanced Chromatographic Retention: The derivatized product is typically more hydrophobic, leading to better retention on C18 columns.
-
Signature Fragmentation: The hydrazone derivatives often produce a predictable, signature fragment ion upon collision-induced dissociation (CID), which is useful for targeted analysis methods like multiple reaction monitoring (MRM).[21]
Protocol 3.1: DNPH Derivatization for LC-MS/MS Analysis
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
This compound (for standard curve)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mM in acetonitrile with 0.1% sulfuric acid)
-
Acetonitrile (ACN)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a control matrix (a sample of the same biological fluid known to not contain the analyte).
-
-
Derivatization Reaction:
-
To 100 µL of sample supernatant or standard, add 100 µL of the DNPH solution.
-
Vortex and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the derivatization reaction mixture onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 10% ACN in water) to remove salts and polar interferences.
-
Elute the DNPH-aldehyde derivative with a high-organic solvent (e.g., 90% ACN in water).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 50% ACN/water with 0.1% formic acid).
-
Inject the sample onto an LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. The DNPH derivative will readily form an [M-H]⁻ ion. Develop an MRM method by monitoring the transition from the precursor ion (the [M-H]⁻ of the derivatized aldehyde) to a characteristic product ion.
-
| Parameter | Recommended Setting | Rationale |
| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Well-established reagent, provides good chromatographic and ionization properties. |
| Reaction pH | Acidic (e.g., H₂SO₄ catalyst) | Catalyzes the condensation reaction between the aldehyde and hydrazine. |
| LC Column | C18 Reverse-Phase | Provides good retention for the relatively hydrophobic DNPH derivative. |
| MS Ionization Mode | Negative Ion ESI | DNPH derivatives readily deprotonate to form stable [M-H]⁻ ions, offering high sensitivity. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices. |
Conclusion
The derivatization of this compound is a critical enabling step for its application in a wide range of biological assays. By leveraging well-established chemical reactions, this versatile molecule can be transformed into fluorescent probes for cellular imaging, biotinylated affinity reagents for target identification, and stable derivatives for sensitive quantification by mass spectrometry. The protocols provided herein serve as a robust starting point for researchers aiming to explore the biological functions and therapeutic potential of this and other reactive small molecules. As with any experimental procedure, optimization may be required for specific applications and biological systems.
References
-
Autelitano, A., Minassi, A., Pagani, A., Taglialatela-Scafati, O., & Appendino, G. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Acta Pharmaceutica Sinica B, 7(4), 523–526. [Link]
-
ResearchGate. (n.d.). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Retrieved from [Link]
-
Dator, R. P., Solivio, M. J., & Balbo, S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113. [Link]
-
Steiner, F., Plitzko, M., & Bogialli, S. (2020). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Analytical Chemistry, 92(15), 10323–10331. [Link]
-
ResearchGate. (n.d.). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Retrieved from [Link]
-
Yang, Z., et al. (2022). Synthesis, determination, and bio-application in cellular and biomass-bamboo imaging of natural cinnamaldehyde derivatives. Frontiers in Bioengineering and Biotechnology, 10, 963128. [Link]
-
Qi, X., et al. (2020). Two highly sensitive fluorescent probes based on cinnamaldehyde with large Stokes shift for sensing of HSO3- in pure water and living cells. Analytical and Bioanalytical Chemistry, 412(25), 6959–6968. [Link]
-
PubMed. (2022). Synthesis, determination, and bio-application in cellular and biomass-bamboo imaging of natural cinnamaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. Retrieved from [Link]
-
Willems, L. I., et al. (2020). Activity-Based Protein Profiling (ABPP) of Oxidoreductases. ChemBioChem, 21(20), 2859-2871. [Link]
-
Thomas, J. R., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. Molecular Omics, 17(4), 565-576. [Link]
-
Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Proteome Research, 12(11), 5136-5145. [Link]
-
MDPI. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]
-
MDPI. (2022). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. Retrieved from [Link]
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
-
Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(12), 4381-4390. [Link]
-
RSC Publishing. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Retrieved from [Link]
-
PubMed Central. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
protocols.io. (2025). Pulldown of protein aggregates with a biotinylated peptide. Retrieved from [Link]
-
Lee, J. Y., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Bioconjugate Chemistry, 23(11), 2215-2225. [Link]
-
PubMed Central. (2019). Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 262268-58-6 | this compound. Retrieved from [Link]
-
CSH Protocols. (n.d.). BioID PULL-DOWN TO IDENTIFY CANDIDATE PROTEINS Materials. Retrieved from [Link]
-
RSC Publishing. (2023). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. Retrieved from [Link]
-
PubMed Central. (2014). Click Grafting of Alkyne-containing Vinyl Polymers onto Biosynthesized Extracellular Matrix Protein Containing Azide Functionality and Adhesion Control of Human Umbilical Vein Endothelial Cells. Retrieved from [Link]
-
RSC Publishing. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Retrieved from [Link]
-
Springer. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. Retrieved from [Link]
-
ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
An advanced technical support guide meticulously crafted for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols for the synthesis of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde, a crucial intermediate in medicinal chemistry.
Welcome to the technical support center for the synthesis of this compound (CAS 262268-58-6). This guide is designed to provide practical, field-proven insights to overcome common challenges encountered during the synthesis of this important α,β-unsaturated aldehyde. The trifluoromethyl group significantly influences the electronic properties of the molecule, making it a valuable building block in the development of new chemical entities.[1][2][3] This guide focuses on olefination strategies, primarily the Horner-Wadsworth-Emmons (HWE) reaction, which is superior for achieving the desired (E)-stereoselectivity.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low or the reaction fails to proceed. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can typically be traced back to three main areas: ineffective deprotonation of the phosphonate, poor reagent quality, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Ineffective Deprotonation: The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion.[4] If the base is not strong enough to deprotonate the phosphonate reagent (e.g., diethyl 2-(diethoxyphosphoryl)acetate), the reaction will not initiate.
-
Explanation: The acidity of the α-proton on the phosphonate is critical. While stabilized phosphonates are more acidic than their corresponding phosphonium salts, a sufficiently strong base is still required.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a reliable and cost-effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option, particularly for base-sensitive substrates.[5] Ensure the base is fresh and has been handled under anhydrous conditions.
-
-
Reagent & Solvent Quality: The phosphonate carbanion is highly reactive and sensitive to moisture. Any water present in the solvent or on the glassware will quench the carbanion, halting the reaction.
-
Explanation: Water is more acidic than the phosphonate and will be deprotonated preferentially, consuming your base and quenching the generated carbanion.
-
Solution: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents such as Tetrahydrofuran (THF) must be anhydrous. It is best practice to use a freshly opened bottle of anhydrous solvent or to distill it over a suitable drying agent (e.g., sodium/benzophenone) prior to use.
-
-
Suboptimal Temperature or Reaction Time: The rate of carbanion addition to the aldehyde is temperature-dependent.
-
Explanation: While deprotonation is often performed at 0 °C to control exotherms, the subsequent addition of the aldehyde and the olefination may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[5]
-
Solution: A good starting protocol is to deprotonate the phosphonate at 0 °C for 30-60 minutes, followed by the slow addition of 3-(Trifluoromethyl)benzaldehyde. After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low-yield HWE reactions.
Question 2: My reaction produces a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
Answer:
Achieving high (E)-selectivity is the primary reason for choosing the HWE reaction over the standard Wittig reaction for this target.[4][6] Poor selectivity is usually influenced by the reaction conditions, which can disrupt the thermodynamic equilibrium that favors the (E)-alkene.
Factors Influencing Stereoselectivity:
| Parameter | Condition for High (E)-Selectivity | Explanation |
| Phosphonate Reagent | Use a standard stabilized phosphonate (e.g., phosphonoacetate). | The HWE reaction with stabilized phosphonates is under thermodynamic control, favoring the more stable anti-intermediate, which leads to the (E)-alkene.[4][7] |
| Cation | Use Li⁺ or Na⁺ bases (e.g., NaH, n-BuLi, LiHMDS). | These cations promote the reversibility of the initial addition step, allowing intermediates to equilibrate to the more stable anti-conformation.[5] |
| Temperature | Higher temperatures (Room Temp. or gentle heating). | Increased thermal energy facilitates the equilibration of the oxaphosphetane intermediates, driving the reaction towards the thermodynamically preferred (E)-product.[5] |
| Solvent | Aprotic solvents (THF, DME). | Protic solvents are generally avoided as they can interfere with the carbanion. Aprotic polar solvents like THF are standard.[5] |
Actionable Recommendations:
-
Ensure Thermodynamic Control: Use NaH in THF and allow the reaction to proceed at room temperature. Avoid conditions that favor kinetic control, such as using potassium bases with crown ethers, which are known to favor the (Z)-isomer under certain conditions (Still-Gennari modification).[5][6]
-
Optimize Reaction Time: Allow sufficient time for the intermediates to equilibrate. Monitor the E/Z ratio by proton NMR analysis of crude reaction aliquots if necessary. The aldehydic proton of the (E)-isomer will have a different chemical shift and coupling constant than the (Z)-isomer.
Question 3: I am having difficulty purifying the final product. The triphenylphosphine oxide from my Wittig reaction is co-eluting with my product.
Answer:
This is a classic and significant drawback of the Wittig reaction. Triphenylphosphine oxide (TPPO) is often a crystalline solid with polarity similar to many organic products, making its removal by standard column chromatography challenging.
This is a primary reason the Horner-Wadsworth-Emmons reaction is the recommended method. The dialkyl phosphate byproduct from the HWE reaction is water-soluble and easily removed during an aqueous workup.[4]
Solutions if you must use a Wittig reaction:
-
Crystallization: If your product is a solid, attempt to crystallize it from a suitable solvent system (e.g., hexanes/ethyl acetate). TPPO may remain in the mother liquor.
-
Modified Workup: In some cases, precipitating TPPO by adding a non-polar solvent like hexanes or ether to the crude reaction mixture can be effective. The product can then be isolated from the filtrate.
-
Specialized Chromatography: Using a different stationary phase or a carefully optimized gradient on silica gel may improve separation.[8][9]
Recommendation: To avoid this issue entirely, transition to the Horner-Wadsworth-Emmons protocol outlined in Section 3 of this guide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare this compound? The Horner-Wadsworth-Emmons (HWE) reaction is the most reliable and recommended method. It offers two key advantages over the traditional Wittig reaction:
-
High (E)-Stereoselectivity: The reaction with stabilized phosphonates is thermodynamically controlled, leading predominantly to the desired (E)-isomer.[4][6]
-
Simplified Purification: The phosphate byproduct is water-soluble, making the reaction workup and product isolation significantly easier than removing triphenylphosphine oxide from a Wittig reaction.[4]
Q2: How do I prepare the required phosphonate reagent for the HWE reaction? The most common phosphonate reagent for this transformation is a protected acrolein equivalent, such as diethyl (2,2-diethoxyethyl)phosphonate. However, a more direct approach involves a two-step sequence: first, an HWE reaction using a phosphonoacetate to form an α,β-unsaturated ester, followed by reduction to the allylic alcohol and subsequent oxidation to the aldehyde. A more advanced, one-step method would use a formyl-ylide equivalent, but these reagents can be less stable.
A common method for preparing phosphonates is the Michaelis–Arbuzov reaction. For example, triethyl phosphite can be reacted with an appropriate alkyl halide to generate the diethyl phosphonate.[6]
Q3: How can I confirm the stereochemistry of my final product? Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method. The coupling constant (J-value) between the two vinyl protons (on C2 and C3 of the acrylaldehyde) is diagnostic of the alkene geometry.
-
trans (E)-isomer: Typically exhibits a large coupling constant, J ≈ 15-18 Hz.
-
cis (Z)-isomer: Exhibits a smaller coupling constant, J ≈ 10-12 Hz.
Q4: Can I use a different starting aldehyde? Yes, the HWE protocol is robust and generally applicable to a wide range of aromatic and aliphatic aldehydes.[10][11][12] However, the electronic nature and steric bulk of the aldehyde can influence the reaction rate. Aromatic aldehydes, like 3-(trifluoromethyl)benzaldehyde, are excellent substrates for this reaction.[4]
Section 3: Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis via a two-step HWE and oxidation sequence, which is a reliable method for this class of compounds.
Workflow Overview
Caption: Three-step synthetic workflow to the target aldehyde.
Step 1: Synthesis of (E)-Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
3-(Trifluoromethyl)benzaldehyde
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add sodium hydride (1.2 eq.) to the flask and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension. Hydrogen gas will evolve. Stir for 30 minutes at 0 °C after the addition is complete.
-
Add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Step 2 & 3: Reduction to Allylic Alcohol and Oxidation to Aldehyde
This two-step sequence is a standard transformation in organic synthesis.
-
Reduction: The purified ester is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H, 2.2 eq., 1.0 M solution in hexanes) is added slowly. The reaction is stirred at -78 °C until completion (monitored by TLC), then quenched carefully with methanol followed by a Rochelle's salt solution. After warming to room temperature and stirring until two clear layers form, the product is extracted, dried, and concentrated.
-
Oxidation: The crude allylic alcohol is dissolved in DCM and treated with an oxidizing agent such as Dess-Martin periodinane (DMP) or activated manganese dioxide (MnO₂). The reaction is stirred at room temperature until the starting material is consumed. The mixture is then filtered (if using MnO₂ or to remove DMP byproducts) and concentrated. The final product, this compound, is purified by flash column chromatography.
References
-
Wittig Reaction - Organic Chemistry Portal. Provides a general overview of the Wittig reaction, including stereoselectivity based on ylide stability. [Link]
-
WITTIG REACTION | MECHANISM - AdiChemistry. Details the mechanism of the Wittig reaction and the factors influencing the stereochemical outcome. [Link]
-
Ylide Stability Definition - Fiveable. Explains how ylide stability is a crucial factor in determining the reactivity and stereoselectivity of the Wittig reaction. [Link]
-
Hydrolysis of acetals to give aldehydes and ketones - Master Organic Chemistry. Explains the deprotection of acetals, a relevant transformation for aldehyde synthesis. [Link]
-
Hydrolysis of Acetals Reaction and Mechanism - YouTube. A video tutorial explaining the mechanism of acetal hydrolysis. [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. Provides a step-by-step mechanism for the acid-catalyzed hydrolysis of acetals. [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Discusses the formation and hydrolysis of acetals, which are common protecting groups for aldehydes. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction - ACS Publications. A research article discussing the optimization of HWE reaction conditions for high (E)-selectivity. [Link]
-
Aldehyde synthesis by deprotection or hydrolysis - Organic Chemistry Portal. Lists various methods for synthesizing aldehydes via deprotection strategies. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction - NIH. National Institutes of Health archive of the research paper on selective HWE reactions. [Link]
-
Convenient procedure of Horner–Wadsworth–Emmons olefination - ResearchGate. A publication detailing a practical HWE procedure for synthesizing α,β-unsaturated nitriles. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. A summary of the HWE reaction, including its mechanism and stereoselectivity. [Link]
-
IMPROVED HORNER-WADSWORTH-EMMONS PREPARATION - Taylor & Francis. Research on improving the E-isomer selectivity of HWE reactions for α,β-unsaturated esters. [Link]
-
Optimization of reaction conditions for the synthesis of 1 - ResearchGate. A study on the optimization of HWE reaction conditions under solvent-free activation. [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. A comprehensive overview of the HWE reaction, including mechanism, stereoselectivity, and variations. [Link]
-
Wittig Synthesis of Alkenes - Odinity. Discusses potential side reactions in Wittig chemistry, such as competitive enolate formation. [Link]
-
Optimization of the HWE reaction conditions - ResearchGate. A table from a publication showing optimization of HWE conditions. [Link]
-
Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography - International Science Community Association. Describes general column chromatography techniques for purifying cinnamaldehyde derivatives. [Link]
-
The Wittig reaction | Organic Chemistry II - Lumen Learning. An educational resource covering the basics of the Wittig reaction. [Link]
-
Purification of cinnamaldehyde from cinnamon species by column chromatography | Request PDF - ResearchGate. Research context for the purification of cinnamaldehyde. [Link]
-
Wittig reaction of trans-cinnamaldehyde - Chegg. Discusses experimental variations and their potential effects on a Wittig reaction. [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. An experimental comparison highlighting drawbacks of traditional Wittig, such as the use of hazardous solvents. [Link]
-
This compound - Lead Sciences. A commercial supplier page for the target compound. [Link]
-
Wittig reaction - Wikipedia. A comprehensive overview of the Wittig reaction mechanism and stereochemistry. [Link]
- Environmentally-friendly extraction and purification method of natural cinnamic aldehyde - Google Patents.
-
The Wittig Reaction - University of Pittsburgh. Lecture notes detailing the mechanism and stereochemical control of the Wittig reaction. [Link]
-
Synthesis, Characterization, Crystal Studies of an Acrylaldehyde Derivative - Scirp.org. A research paper on the synthesis and characterization of a related indole acrylaldehyde. [Link]
-
Sample Lab Report - The Wittig Reaction - EduBirdie. An example student lab report on a Wittig synthesis. [Link]
-
Synthesis Strategy of Cinnamaldehyde Derivate Compound - Jurnal Kimia Valensi. Research on the purification and derivatization of cinnamaldehyde from natural sources. [Link]
-
Wittig reaction of trans cinnamaldehyde - YouTube. A video demonstrating a lab procedure for a Wittig reaction. [Link]
-
Supporting Information for TBAB-Catalyzed Cascade Reactions. Provides experimental procedures and characterization data for related compounds. [Link]
-
Isolation, identification, and purification of cinnamaldehyde - ResearchGate. A study on the purification and antibacterial properties of cinnamaldehyde. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. A review highlighting the importance of the trifluoromethyl group in modern drug design. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchGate. A review on the role of trifluoromethylated compounds in medicinal chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. An article discussing the significance of trifluoromethyl groups in new chemical entities. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-(Trifluoromethyl)cinnamaldehyde
Welcome to the technical support center for the purification of crude 3-(Trifluoromethyl)cinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this important synthetic intermediate.
Introduction
3-(Trifluoromethyl)cinnamaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to potential impurities from its synthesis, typically an aldol condensation between 3-(trifluoromethyl)benzaldehyde and acetaldehyde, and the inherent reactivity of the α,β-unsaturated aldehyde functionality. This guide provides practical, field-proven insights to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 3-(Trifluoromethyl)cinnamaldehyde in a question-and-answer format.
Question 1: My final product is a yellow to brown oil, but the literature reports it as a colorless to pale yellow liquid. What is causing the color, and how can I remove it?
Answer:
The discoloration of your 3-(Trifluoromethyl)cinnamaldehyde is likely due to the presence of polymeric byproducts or high molecular weight condensation products. These impurities can arise from the aldol condensation reaction, especially if the reaction temperature was not well-controlled or if the reaction was run for an extended period. The α,β-unsaturated aldehyde system is susceptible to polymerization, particularly in the presence of acid or base catalysts at elevated temperatures.
Troubleshooting Steps:
-
Activated Carbon Treatment: Before attempting more complex purification methods, try treating a solution of your crude product with activated charcoal. Dissolve the crude aldehyde in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This can effectively remove many colored impurities.
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography is the most effective method for removing polymeric impurities. A well-chosen solvent system will allow the desired product to elute while the more polar or larger polymeric materials remain adsorbed to the silica gel.
-
Distillation Under Reduced Pressure: For larger scale purifications, vacuum distillation can be effective. However, it is crucial to keep the distillation temperature as low as possible to prevent thermal degradation and polymerization of the product.[1]
Question 2: My yield after purification is significantly lower than expected. What are the common causes of product loss?
Answer:
Low recovery of 3-(Trifluoromethyl)cinnamaldehyde can be attributed to several factors, ranging from incomplete reactions to losses during the work-up and purification steps.
Potential Causes and Solutions:
-
Incomplete Reaction: The aldol condensation may not have gone to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting 3-(trifluoromethyl)benzaldehyde has been consumed before proceeding with the work-up.[2]
-
Losses During Aqueous Work-up: 3-(Trifluoromethyl)cinnamaldehyde has some solubility in aqueous solutions, especially if the pH is not neutral. Ensure that the aqueous washes during the work-up are saturated with brine (saturated NaCl solution) to minimize the partitioning of your product into the aqueous layer.
-
Product Adsorption on Silica Gel: During column chromatography, your product can irreversibly adsorb to the silica gel, especially if the silica is acidic. To mitigate this, you can:
-
Use a less polar eluent system to move the product faster down the column.
-
Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
-
Volatility During Solvent Removal: Although the boiling point of 3-(Trifluoromethyl)cinnamaldehyde is relatively high, it can be lost via co-distillation with lower-boiling solvents during rotary evaporation. To prevent this, use a moderate vacuum and a water bath temperature that is not excessively high.
Question 3: I am having trouble separating my product from the unreacted 3-(trifluoromethyl)benzaldehyde by column chromatography. What can I do?
Answer:
Separating 3-(Trifluoromethyl)cinnamaldehyde from its benzaldehyde precursor can be challenging due to their similar polarities. Optimizing your chromatography conditions is key to achieving a good separation.
Strategies for Improved Separation:
-
Solvent System Optimization: The choice of eluent is critical. A common starting point for the chromatography of cinnamaldehyde derivatives is a mixture of hexane and ethyl acetate.[3] You will need to carefully optimize the ratio to achieve good separation. A less polar system (higher hexane content) will generally provide better resolution between the two compounds.
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find the optimal conditions. The ideal solvent system will give a clear separation between the spots of the two compounds, with the Rf of your desired product being around 0.3.
-
Column Dimensions: Use a long, thin column rather than a short, wide one. This increases the number of theoretical plates and improves separation efficiency.
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
| Parameter | Recommendation for Separating Aldehydes | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Good starting point for cinnamaldehyde derivatives. |
| Rf Value | 0.25 - 0.35 | Optimal range for good separation and reasonable elution time. |
| Column Loading | 1-5% of silica gel weight | Overloading the column will lead to poor separation. |
Question 4: My purified product degrades over time, even when stored in the refrigerator. How can I improve its stability?
Answer:
The stability of 3-(Trifluoromethyl)cinnamaldehyde can be compromised by several factors, primarily oxidation and polymerization. The α,β-unsaturated aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, and can also undergo polymerization.
Stabilization Strategies:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Protection from Light: Aldehydes can be light-sensitive. Store the product in an amber vial or a flask wrapped in aluminum foil to protect it from light.
-
Low Temperature Storage: Storing at low temperatures (-20°C) will slow down the rates of both oxidation and polymerization.
-
Addition of an Inhibitor: For long-term storage, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to prevent polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-(Trifluoromethyl)cinnamaldehyde product from an aldol condensation reaction?
A1: The primary impurities in a crude product from the aldol condensation of 3-(trifluoromethyl)benzaldehyde and acetaldehyde include:
-
Unreacted Starting Materials: 3-(Trifluoromethyl)benzaldehyde and acetaldehyde.
-
Self-Condensation Product of Acetaldehyde: 3-Hydroxybutanal and its dehydration product, crotonaldehyde. This is more likely if the addition of acetaldehyde is not well-controlled.[4][5]
-
Michael Adducts: The enolate of acetaldehyde can potentially add to the β-carbon of the product in a Michael addition, leading to higher molecular weight byproducts.
-
Polymeric Materials: As mentioned earlier, polymerization of the product can occur under the reaction conditions.
-
Cannizzaro Reaction Byproducts: If a strong base is used and there is no enolizable proton, aldehydes can undergo the Cannizzaro reaction to yield an alcohol and a carboxylic acid. While less likely in this specific reaction due to the presence of enolizable acetaldehyde, it is a potential side reaction for the benzaldehyde starting material.
Q2: What is the most effective method for purifying 3-(Trifluoromethyl)cinnamaldehyde on a large scale?
A2: For large-scale purification (multi-gram to kilogram scale), vacuum distillation is generally the most efficient and economical method.[1] It is effective at removing non-volatile impurities such as salts and polymeric materials. However, care must be taken to avoid thermal degradation of the product. It is recommended to use a good vacuum source and a distillation setup that minimizes the residence time of the compound at high temperatures, such as a short-path distillation apparatus. For heat-sensitive compounds, a wiped-film evaporator can be an excellent alternative for large-scale purification.
Q3: Can I use recrystallization to purify 3-(Trifluoromethyl)cinnamaldehyde? If so, what solvent systems are recommended?
A3: Recrystallization is a powerful purification technique for solid compounds. 3-(Trifluoromethyl)cinnamaldehyde is often an oil or a low-melting solid at room temperature, which can make recrystallization challenging. However, if your crude product is a solid, or if you are working at low temperatures, recrystallization may be a viable option.
The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6][7]
Recommended Solvent Systems for Trial:
-
Mixed Solvent Systems: A two-solvent system often provides the best results for recrystallization.[8] A good starting point would be a polar solvent in which the compound is soluble (like ethanol, isopropanol, or acetone) and a non-polar anti-solvent in which it is insoluble (like hexanes or water). The procedure involves dissolving the crude product in a minimal amount of the hot polar solvent and then slowly adding the non-polar anti-solvent until the solution becomes turbid. Upon cooling, crystals should form.
-
Hexane/Ethyl Acetate: This is a common solvent system for a wide range of organic compounds and is worth exploring.
-
Toluene/Hexane: Toluene can be a good solvent for aromatic compounds, and the addition of hexane can induce crystallization.
Q4: What are the key safety precautions I should take when handling and purifying 3-(Trifluoromethyl)cinnamaldehyde?
A4: 3-(Trifluoromethyl)cinnamaldehyde and its analogs are classified as irritants. It is essential to handle this compound with appropriate safety measures in a well-ventilated fume hood.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).
-
Inhalation: Avoid inhaling dust, mists, or vapors. Use in a fume hood is mandatory.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Fire Hazards: While not highly flammable, organic solvents used in its purification are. Keep away from open flames and sources of ignition.
References
- 1. journals.caf.ac.cn [journals.caf.ac.cn]
- 2. CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde - Google Patents [patents.google.com]
- 3. isca.me [isca.me]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing 3-(Trifluoromethyl)cinnamaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)cinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthesis: The Claisen-Schmidt Condensation
The most common and direct route to synthesizing 3-(Trifluoromethyl)cinnamaldehyde is through a Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation between an aromatic aldehyde that cannot form an enolate (3-(trifluoromethyl)benzaldehyde) and an enolizable aliphatic aldehyde (acetaldehyde).[1][2] The absence of α-hydrogens on 3-(trifluoromethyl)benzaldehyde prevents its self-condensation, simplifying the product mixture.[3]
The general reaction involves the base-catalyzed deprotonation of acetaldehyde to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde.[4] Subsequent dehydration of the intermediate aldol addition product yields the stable, conjugated 3-(trifluoromethyl)cinnamaldehyde.[4][5]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of 3-(Trifluoromethyl)cinnamaldehyde in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a frequent issue stemming from several factors. Let's break down the most common culprits and their solutions.
A1: Potential Causes & Solutions
-
Suboptimal Base Concentration: The choice and concentration of the base are critical.
-
Insight: While a base is necessary to generate the acetaldehyde enolate, using a highly concentrated strong base like NaOH can promote competing side reactions.[4][6] One major side reaction for an aromatic aldehyde without α-hydrogens is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid.[3][6]
-
Solution: Use a dilute solution of an alkali hydroxide (e.g., 10% NaOH or KOH) to minimize the Cannizzaro reaction.[6] Alternatively, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to be effective and can lead to higher purity products.[7]
-
-
Acetaldehyde Self-Condensation: Acetaldehyde can react with its own enolate, leading to byproducts like 3-hydroxybutanal and its condensation product, crotonaldehyde.[5]
-
Insight: This occurs when the enolate attacks another molecule of acetaldehyde before it can react with the target 3-(trifluoromethyl)benzaldehyde.
-
Solution: Control the addition of reactants. A highly effective strategy is to slowly add the acetaldehyde to a mixture of the 3-(trifluoromethyl)benzaldehyde and the base.[3][4] This ensures that the concentration of acetaldehyde is always low, minimizing self-condensation.
-
-
Incomplete Dehydration: The initial aldol addition product (β-hydroxy aldehyde) may not fully dehydrate to the final cinnamaldehyde product.
-
Insight: The dehydration step is an equilibrium process. To drive the reaction to completion, the equilibrium must be shifted towards the products.[3][5]
-
Solution: Heating the reaction mixture is a common method to promote the irreversible dehydration step, as the formation of the conjugated system is thermodynamically favorable.[3][8] A moderate temperature increase (e.g., to room temperature or slightly above) is often sufficient.[7][8]
-
-
Reactant Purity and Stoichiometry:
-
Insight: Impurities in the starting materials can inhibit the catalyst or introduce side reactions.[3] Acetaldehyde, in particular, is volatile and can easily oxidize or polymerize. An incorrect molar ratio is also a common source of low yield.
-
Solution: Use freshly distilled acetaldehyde for best results.[7] Ensure the purity of 3-(trifluoromethyl)benzaldehyde. A molar excess of acetaldehyde is typically used to ensure the complete conversion of the more expensive aromatic aldehyde. A molar ratio of acetaldehyde to 3-(trifluoromethyl)benzaldehyde of 2.5:1 has been successfully used.[7]
-
| Parameter | Recommended Condition | Rationale |
| Base | Dilute NaOH/KOH or DBU | Minimizes Cannizzaro side reaction.[3][6][7] |
| Reactant Addition | Slowly add acetaldehyde to the reaction mixture | Reduces acetaldehyde self-condensation.[3][4] |
| Temperature | Room Temperature (20-25°C) or gentle heating | Promotes the final dehydration step.[7][8] |
| Molar Ratio | Acetaldehyde : 3-(Trifluoromethyl)benzaldehyde ~2.5 : 1 | Drives the reaction to completion.[7] |
Question 2: My final product is an impure oil that is difficult to purify. What purification strategies are most effective?
A2: Purification Workflow
An oily product suggests the presence of unreacted starting materials, byproducts, or residual solvent. A multi-step purification protocol is recommended.
Step-by-Step Purification Protocol:
-
Neutralization & Workup: After the reaction is complete, cool the mixture and neutralize the base catalyst with a dilute acid, such as 10% HCl, until the pH is acidic (pH 3-5).[3][7]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.[3][7] The organic layer will contain your product and other non-polar impurities. Wash the organic layer with water and then with brine to remove any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: This is the most effective method for purifying oily products from closely related impurities.[3]
-
Stationary Phase: Silica gel is standard.[9]
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an alternative or subsequent purification step to remove non-volatile impurities.[3] 3-(Trifluoromethyl)benzaldehyde has a boiling point of 83-86 °C at 30 mmHg, and the product will have a higher boiling point.
Caption: Recommended workflow for product purification.
Question 3: I am observing multiple spots on my TLC plate. What are the likely byproducts?
A3: Identifying Potential Byproducts
Besides the desired product and unreacted starting materials, several other compounds could be present.
-
3-(Trifluoromethyl)benzaldehyde (Starting Material): Will be present if the reaction is incomplete.
-
3-(Trifluoromethyl)benzyl alcohol & 3-(Trifluoromethyl)benzoic acid: These are the products of the Cannizzaro reaction.[3] Their presence strongly indicates that the base concentration was too high.
-
Crotonaldehyde: The product of acetaldehyde self-condensation.[5] This suggests a need to control the addition rate of acetaldehyde.
-
Aldol Addition Intermediate: The β-hydroxy aldehyde may be present if the dehydration step is incomplete. This spot will be more polar than the final product.
Caption: Desired reaction pathway and common side reactions.
By carefully controlling reaction parameters such as base concentration, temperature, and the order of reactant addition, and by employing a rigorous purification strategy, researchers can consistently achieve high yields and purity in the synthesis of 3-(Trifluoromethyl)cinnamaldehyde.
References
-
Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-(trifluoromethyl) Cinnamaldehyde. Retrieved from [https://www.chembk.com/en/chem/3-(trifluoromethyl) Cinnamaldehyde]([Link] Cinnamaldehyde)
-
Quora. (2020, July 22). Generally we use a dilute base for aldol condensation, is there any problem if we use a concentrated base in aldol condensation? Retrieved from [Link]
-
Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde.
-
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Crouch, R. D., Richardson, A. H., Howard, J. L., et al. (2009). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. Semantic Scholar. Retrieved from [Link]
-
International Science Community Association. (n.d.). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 6. quora.com [quora.com]
- 7. CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde - Google Patents [patents.google.com]
- 8. scite.ai [scite.ai]
- 9. isca.me [isca.me]
stability issues of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde in solution
Welcome to the technical support center for (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this reactive α,β-unsaturated aldehyde in solution. Our goal is to equip you with the knowledge to anticipate and address stability issues, ensuring the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a cinnamaldehyde derivative characterized by an α,β-unsaturated aldehyde system and a trifluoromethyl-substituted phenyl ring. This specific combination of functional groups dictates its reactivity and stability profile. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the electrophilicity of the conjugated system, making the molecule susceptible to nucleophilic attack. Furthermore, the aldehyde and the carbon-carbon double bond are prone to oxidation and polymerization. This guide will delve into the practical implications of this reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, particularly in the presence of air (oxygen). This process can be accelerated by light and trace metal impurities. The primary oxidation product is (E)-3-(3-(trifluoromethyl)phenyl)acrylic acid.
-
Polymerization: As an electron-deficient alkene, the α,β-unsaturated system can undergo anionic or radical polymerization, especially at elevated temperatures or in the presence of initiators. This results in the formation of oligomeric or polymeric materials, leading to a decrease in the concentration of the desired compound and potentially causing precipitation.
-
Hydrolysis: While generally less rapid than oxidation or polymerization, the molecule can undergo hydration across the double bond or other hydrolytic degradation pathways, particularly at extreme pH values.
-
Nucleophilic Addition: The electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene makes the molecule susceptible to attack by nucleophiles present in the solution (e.g., amines, thiols).
Q2: What are the recommended storage conditions for the pure compound and its solutions?
A2: To minimize degradation, the following storage conditions are recommended:
| Condition | Solid Compound | Solutions (e.g., in DMSO, Acetonitrile) |
| Temperature | Freezer (-20°C or lower) | Freezer (-20°C or lower) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Light | Amber vial or protected from light | Amber vial or protected from light |
| Container | Tightly sealed | Tightly sealed, preferably in small aliquots |
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: My solution of this compound has turned yellow/brown and/or a precipitate has formed.
-
Potential Cause: This is a strong indication of degradation, most likely through polymerization and/or oxidation.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound and its solutions have been stored under the recommended conditions (see table above).
-
Analytical Confirmation: Analyze the solution using HPLC-UV or LC-MS. Look for a decrease in the peak area of the starting material and the appearance of new, broader peaks at different retention times, which could indicate oligomers or polymers. The formation of (E)-3-(3-(trifluoromethyl)phenyl)acrylic acid can also be monitored.
-
Solvent Purity: Ensure the solvent used is of high purity and free of peroxides, which can initiate radical polymerization.
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions of this compound fresh before each experiment. If a stock solution must be prepared, it should be stored in small, single-use aliquots under an inert atmosphere at -20°C or below.
-
Problem 2: I am seeing an unexpected new peak in my HPLC/LC-MS analysis that is more polar than my starting material.
-
Potential Cause: This is likely the corresponding carboxylic acid, (E)-3-(3-(trifluoromethyl)phenyl)acrylic acid, formed via oxidation of the aldehyde.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure that all handling of the compound and its solutions is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (argon or nitrogen) prior to use.
-
Light Protection: Protect the reaction mixture from light, as photo-oxidation can occur.
-
Reference Standard: If possible, obtain a reference standard of the potential carboxylic acid impurity to confirm its identity by co-injection.
-
Problem 3: My reaction is not proceeding as expected, and I suspect the starting material has degraded.
-
Potential Cause: The concentration of the active aldehyde in your solution may be lower than calculated due to degradation.
-
Troubleshooting Steps:
-
Purity Check: Before starting a reaction, it is prudent to check the purity of the starting material, especially if it has been stored for an extended period. This can be done by 1H NMR or quantitative HPLC.
-
Freshly Prepared Solutions: Always use freshly prepared solutions for critical experiments.
-
Monitor the Reaction: If possible, monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC, HPLC, or LC-MS. This will help determine if the starting material is being consumed in the desired reaction or degrading via a side pathway.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC-UV
This protocol describes a method to assess the stability of the compound in a given solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., acetonitrile, DMSO) to a final concentration of 1 mg/mL. Prepare this solution under an inert atmosphere.
-
-
Sample Preparation:
-
Divide the stock solution into several amber vials, headspace with argon or nitrogen, and seal tightly.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Collection:
-
Inject a sample from each condition at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Monitor the peak area of this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Plot the percentage of the remaining aldehyde as a function of time for each condition to determine the stability profile.
-
Protocol 2: 1H NMR Analysis for Degradation
-
Sample Preparation:
-
Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum.
-
-
Spectral Analysis:
-
Fresh Sample: The spectrum of the pure compound should show a characteristic aldehyde proton signal around 9.5-10 ppm. The vinylic protons will appear as doublets or doublets of doublets in the range of 6.5-8.0 ppm.
-
Degraded Sample:
-
Oxidation: The appearance of a broad singlet around 12 ppm may indicate the formation of the carboxylic acid. The vinylic proton signals may also shift.
-
Polymerization: A general broadening of all signals and a decrease in resolution is indicative of oligomer/polymer formation. The sharp signals of the monomer will decrease in intensity.
-
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Primary degradation pathways of the target compound.
avoiding side reactions with (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Welcome to the technical support center for (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde (TFMPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive α,β-unsaturated aldehyde. Here, we address common experimental challenges, explain the underlying chemical principles, and provide validated protocols to help you avoid side reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a complex mixture, and I suspect 1,4-Michael addition is the culprit. How can I favor the desired 1,2-addition to the aldehyde?
A1: This is a classic challenge with α,β-unsaturated aldehydes. The electronics of TFMPA make both the carbonyl carbon (C1) and the β-carbon (C4) electrophilic. The strongly electron-withdrawing trifluoromethyl (-CF3) group enhances the electrophilicity of the entire conjugated system.[1][2] The choice between 1,2-addition (at the carbonyl) and 1,4-conjugate (Michael) addition is largely dictated by the nature of the nucleophile and the reaction conditions, a principle explained by Hard-Soft Acid-Base (HSAB) theory.[3]
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums, hydride reagents like LiAlH₄) are driven by charge control and preferentially attack the harder, more electrophilic carbonyl carbon (1,2-addition).[3][4]
-
Soft Nucleophiles (e.g., organocuprates (Gilman reagents), thiols, amines, enamines, and enolates) are governed by orbital control and favor attack at the softer β-carbon (1,4-addition).[3][5][6]
Troubleshooting & Protocol:
To promote 1,2-addition, you need to either use a hard nucleophile or modify the reaction conditions to favor kinetic control.
| Factor | To Favor 1,2-Addition (Kinetic Product) | To Favor 1,4-Addition (Thermodynamic Product) |
| Nucleophile | Hard, non-stabilized (e.g., RMgX, RLi) | Soft, resonance-stabilized (e.g., R₂CuLi, enolates, thiols)[3] |
| Temperature | Low temperatures (e.g., -78 °C) to prevent equilibration[7] | Higher temperatures to allow for equilibration to the more stable product |
| Lewis Acids | Chelating Lewis acids (e.g., CeCl₃) can activate the carbonyl oxygen, enhancing 1,2-selectivity (Luche Reduction conditions). | - |
| Reaction Time | Shorter reaction times often favor the faster-forming kinetic product.[4] | Longer reaction times allow the reversible 1,2-adduct to revert and form the more stable 1,4-adduct.[5][8] |
Protocol: Selective 1,2-Addition using Grignard Reagents
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.1 eq) dropwise over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC for the consumption of starting material.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting allylic alcohol via flash column chromatography.
Q2: I've observed a significant amount of an insoluble white solid forming in my reaction or during storage. What is it and how can I prevent it?
A2: The formation of an insoluble solid is likely due to the polymerization of the α,β-unsaturated aldehyde. This is a common issue for this class of compounds, which can be initiated by light, heat, acid, or base catalysts.
Troubleshooting & Prevention:
Proper storage and handling are critical. Vendor recommendations often include storing the material in a tightly closed container in a dry, cool, and well-ventilated place, often in a freezer under an inert atmosphere.[9][10][11]
| Parameter | Recommended Action | Rationale |
| Storage | Store at low temperatures (-20 °C is ideal), under an inert atmosphere (Ar or N₂), and protected from light.[10][11] | Reduces thermal and photo-initiation of polymerization. Prevents slow oxidation. |
| Inhibitors | For long-term storage or reactions at elevated temperatures, consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) in trace amounts (100-200 ppm).[12] | Scavenges radical intermediates that initiate polymerization chains. |
| Reaction Setup | Ensure all glassware is scrupulously clean and dry. Perform reactions under an inert atmosphere. | Traces of acid or base on glassware can catalyze polymerization. Oxygen can promote side reactions. |
| Solvent Choice | Use freshly distilled, anhydrous, and deoxygenated solvents for reactions. | Removes peroxides and dissolved oxygen that can initiate radical polymerization. |
Q3: My product's spectroscopic data suggests I have a mixture of E/Z isomers. How did this happen and how can I maintain the (E)-geometry?
A3: While the (E)-isomer of TFMPA is thermodynamically more stable, isomerization to the (Z)-isomer can occur, typically through photo-initiation.[13][14] Certain reaction conditions, particularly those involving radical intermediates or prolonged exposure to UV or visible light, can facilitate this E/Z isomerization.[13][15]
Troubleshooting & Prevention:
-
Protect from Light: The most critical step is to protect your reaction from light. Wrap your reaction flask in aluminum foil.
-
Avoid Radical Initiators: Unless required by your desired reaction, avoid conditions that generate radicals (e.g., AIBN, benzoyl peroxide).
-
Temperature Control: While thermal isomerization is less common for cinnamaldehyde systems compared to photo-isomerization, it's good practice to avoid unnecessarily high reaction temperatures.
-
Catalyst Choice: Some transition metal catalysts can promote isomerization. If you suspect your catalyst is the cause, screen alternative catalysts or ligands. Visible light photoredox catalysts, in particular, are known to promote E/Z isomerization.[13][16]
Workflow for Preventing E/Z Isomerization
Caption: Workflow to maintain stereochemical integrity of (E)-TFMPA.
Q4: My reaction is sluggish, and upon workup, I isolate the corresponding carboxylic acid. What causes this oxidation?
A4: Aldehydes are readily oxidized to carboxylic acids. This can occur via exposure to atmospheric oxygen (autoxidation), especially when heated or in the presence of light and metal catalysts. Peroxides present in solvents like THF or diethyl ether can also act as oxidants.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most effective preventative measure is to run your reactions under a strictly inert atmosphere (argon or nitrogen). This requires using Schlenk techniques or a glovebox.
-
Solvent Purity: Always use fresh, anhydrous, and peroxide-free solvents. Test solvents (especially ethers) for the presence of peroxides before use and purify them if necessary.
-
Degassing: Degas your reaction mixture before heating by bubbling an inert gas through the solution or by using freeze-pump-thaw cycles.
-
Temperature Control: Higher temperatures accelerate the rate of autoxidation. Maintain the lowest effective temperature for your reaction.
In-Depth Technical Guide
Understanding the Reactivity of TFMPA
The chemical behavior of this compound is dominated by two key features: the α,β-unsaturated aldehyde system and the meta-positioned trifluoromethyl group.
-
α,β-Unsaturated System: This creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C4). This dual reactivity is the origin of the common 1,2- vs. 1,4-addition challenge.[6][17]
-
Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ substituent significantly increases the electrophilicity of the aromatic ring and, through conjugation, the entire acrylaldehyde system.[1][2][18] This makes TFMPA more reactive towards nucleophiles than non-substituted cinnamaldehyde.[1] The meta-position of the -CF₃ group exerts a strong inductive electron-withdrawing effect.[19]
Reaction Pathway Diagram
Caption: Competing nucleophilic addition pathways for TFMPA.
References
-
Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Fiveable. [Link]
-
This compound Storage. Lead Sciences. [Link]
- Nucleophilic Addition to α,β-Unsatur
-
1,2 vs 1,4 Addition to α,β-Unsaturated Carbonyls. Organic Chemistry. [Link]
-
Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. OpenStax. [Link]
- Method of preventing the polymerization of unsaturated aldehyde.
-
Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. MDPI. [Link]
-
Studies on the isomerization of cinnamic derivatives. ResearchGate. [Link]
-
The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis. ResearchGate. [Link]
-
Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. PubMed Central. [Link]
-
Photocatalytic E‐to‐Z isomerization of aryl cinnamyl ethers. ResearchGate. [Link]
-
Catalyst-Free Thia-Michael Addition to α-Trifluoromethylacrylates for 3D Network Synthesis. Wiley Online Library. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PubMed Central. [Link]
-
Three-Component Cascade Synthesis of Fully Substituted Trifluoromethyl Pyrroles. ResearchGate. [Link]
-
An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. ACS Publications. [Link]
-
Base-catalyzed diastereodivergent thia-Michael addition. Royal Society of Chemistry. [Link]
- Preparation of α,β-unsaturated aldehydes or ketones.
-
Organocatalyzed Sulfa-Michael Addition of Thiophenols. ResearchGate. [Link]
- α,β-Unsatur
-
Michael addition of carbonyl compounds to nitroolefins. Royal Society of Chemistry. [Link]
Sources
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Technical Support Center: Enhancing Carbon-Fluorine Bond Formation Efficiency
Welcome to the technical support center for carbon-fluorine (C-F) bond formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorination chemistry. The introduction of fluorine into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and bioavailability, making efficient C-F bond formation a critical technology in modern chemistry.[1][2][3] However, the unique properties of fluorine often present considerable synthetic challenges.[4]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during both nucleophilic and electrophilic fluorination reactions.
Part 1: Troubleshooting Guides
This section is dedicated to resolving specific experimental hurdles. Each guide follows a question-and-answer format, detailing the probable causes of common problems and offering step-by-step solutions.
Guide 1: Nucleophilic Fluorination
Question: My nucleophilic fluorination reaction (e.g., using KF, CsF, or TBAF) is resulting in low to no product yield. What are the likely causes and how can I improve it?
Answer:
Low yields in nucleophilic fluorination are a frequent challenge, often stemming from the inherent properties of the fluoride anion and reaction conditions.[1] Fluoride's high charge density makes it strongly basic and prone to strong solvation, which can diminish its nucleophilicity.[1]
Probable Causes & Solutions
-
Presence of Protic Impurities (Water): Even trace amounts of water can solvate the fluoride ion through strong hydrogen bonds, drastically reducing its nucleophilicity and leading to the formation of alcohol byproducts.[1]
-
Solution: Ensure strictly anhydrous conditions. Dry solvents and reagents thoroughly. For fluoride sources like TBAF, which is commercially available as a trihydrate, azeotropic drying is crucial.[1][5] The use of a glove box with an inert atmosphere is recommended for handling moisture-sensitive reagents.[6]
-
-
Poor Solubility of Fluoride Salt: Alkali metal fluorides like KF and CsF have poor solubility in many organic solvents, limiting the concentration of active nucleophile.[1]
-
Solution:
-
Phase-Transfer Catalysts: Employ crown ethers (e.g., 18-crown-6 with KF) or tetraalkylammonium salts to increase the solubility of the fluoride salt in the organic phase.[1]
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile, which are better at solvating the cation of the fluoride salt, leaving the fluoride anion more "naked" and nucleophilic.[1]
-
-
-
Competitive Elimination Reactions: The high basicity of "naked" fluoride can promote β-elimination, especially with secondary and tertiary substrates, leading to olefin byproducts.[1]
-
Solution:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Fluoride Source: Consider using a less basic fluoride source or a reagent system that attenuates fluoride's basicity.
-
-
-
Inefficient Leaving Group: The success of an SN2 or SNAr reaction is highly dependent on the nature of the leaving group.
-
Solution: For aliphatic systems, leaving groups like triflates, tosylates, or mesylates are generally more effective than halides. For aromatic systems, a nitro or cyano group positioned ortho or para to the leaving group is often necessary to activate the ring for SNAr.[7]
-
Experimental Protocol: Anhydrous Nucleophilic Aromatic Fluorination
-
Preparation: In a glovebox, add oven-dried KF (3 equivalents) and 18-crown-6 (1.1 equivalents) to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent & Substrate: Add anhydrous DMSO via syringe. Add the aryl halide or sulfonate substrate (1 equivalent).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-180 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8][9]
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the fluoride salt and DMSO.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question: I am observing significant amounts of elimination and/or hydrolysis byproducts in my nucleophilic fluorination. How can I minimize these side reactions?
Answer:
The balance between nucleophilicity and basicity of the fluoride ion is critical. When basicity dominates, elimination reactions become a major pathway. Hydrolysis occurs when water is present in the reaction mixture.[1]
Troubleshooting Strategy
| Side Product | Probable Cause | Recommended Solution |
| Alkene | Fluoride acting as a base (β-elimination).[1] | Use a less hindered substrate if possible. Lower the reaction temperature. Consider using a milder fluoride source. |
| Alcohol | Presence of water in the reaction.[1] | Rigorously dry all solvents, reagents, and glassware. Use anhydrous grade reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Hydrodehalogenation | Often observed in copper-mediated fluorinations.[10] | Use anhydrous conditions and consider the choice of solvent and additives.[11] |
Guide 2: Electrophilic Fluorination
Question: My electrophilic fluorination using a reagent like Selectfluor® or NFSI is giving a low yield. What are the common pitfalls?
Answer:
Low yields in electrophilic fluorination can be attributed to several factors, including incomplete reaction, substrate deactivation, or issues with reagent stoichiometry.[12]
Probable Causes & Solutions
-
Insufficient Reagent Stoichiometry: An inadequate amount of the fluorinating agent or base can lead to incomplete conversion.[12]
-
Solution: Ensure accurate stoichiometry. It may be necessary to use a slight excess of the fluorinating agent.
-
-
Inappropriate Base: The choice and amount of base are crucial. A strong base in large excess might react with the electrophilic fluorine source.[12]
-
Solution: Consider using a stoichiometric amount of a strong base to ensure complete deprotonation of the substrate before adding the electrophilic fluorinating agent.[12]
-
-
Reaction Kinetics: The reaction may be sluggish at the chosen temperature.
-
Substrate Reactivity: Electron-poor or sterically hindered substrates may react slowly.
-
Solution: More forcing conditions (higher temperature, longer reaction time) may be required. Alternatively, a more reactive fluorinating agent could be explored. Selectfluor, for instance, is generally more reactive than NFSI.[13]
-
Workflow for Optimizing Electrophilic Fluorination
Caption: Troubleshooting workflow for low yields in electrophilic fluorination.
Question: I am observing a mixture of ortho/para isomers and/or dearomatization products in the electrophilic fluorination of an aromatic compound. How can I improve selectivity?
Answer:
Achieving high regioselectivity in the electrophilic fluorination of electron-rich aromatics can be challenging. Low ortho/para selectivity and dearomatization are common side reactions, particularly with highly activated substrates like phenols.[14]
Strategies for Improved Selectivity
-
Directed C-H Fluorination: Employing a directing group can significantly enhance regioselectivity. While still an active area of research, some metal-catalyzed methods have shown promise, though they may have limited functional group tolerance.[4][15]
-
Catalyst and Ligand Design: In transition metal-catalyzed reactions, the choice of catalyst and ligands is paramount in controlling the reaction's outcome. For instance, in palladium-catalyzed fluorination of arylboronic acids, specialized ligands have been developed to prevent the formation of constitutional isomers.[16]
-
Substrate Modification: It may be beneficial to perform the fluorination on a less activated precursor and then carry the fluorinated intermediate forward in the synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with fluorinating agents?
A1: Fluorinating agents can be hazardous, and strict safety protocols are essential.[6][17]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when there is a risk of splashing, a flame-resistant lab coat, and appropriate chemical-resistant gloves (double-gloving is often recommended).[6][18][19]
-
Ventilation: All work with volatile fluorinating compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[6][19] For highly hazardous or moisture-sensitive agents, a glove box is recommended.[6]
-
Handling: Use appropriate tools like pipettes or syringes to handle reagents and avoid direct contact.[17]
-
Storage: Store fluorinating reagents in a cool, dry, well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents.[6][17][19]
-
Emergency Preparedness: Ensure eyewash stations and safety showers are readily accessible.[18] Have appropriate spill kits and be familiar with emergency procedures.[17]
Q2: How do I choose between a nucleophilic and an electrophilic fluorination strategy?
A2: The choice depends on the substrate, desired product, and the functional groups present.
Caption: Decision logic for choosing a fluorination strategy.
-
Nucleophilic Fluorination is generally preferred for substrates with good leaving groups (in aliphatic chemistry) or electron-deficient aromatic systems activated towards SNAr. It is often more atom-economical.[20]
-
Electrophilic Fluorination is suitable for electron-rich substrates, such as enolates, enol ethers, and activated aromatic rings.[14] It can avoid the formation of constitutional isomers that sometimes plague nucleophilic methods.[20]
Q3: What are the best analytical techniques for monitoring the progress of my fluorination reaction?
A3: A combination of techniques is often ideal.
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying products, byproducts, and remaining starting material, providing more detailed information than TLC.
-
¹⁹F NMR Spectroscopy: A powerful tool for identifying and quantifying fluorine-containing species in the reaction mixture.
-
Ion-Selective Electrode (ISE): Can be used to measure the concentration of fluoride ions, particularly in aqueous solutions or after sample work-up.[8]
Q4: My substrate is a complex molecule with multiple functional groups. What are the key challenges for late-stage fluorination?
A4: Late-stage fluorination is highly desirable in drug discovery but presents significant challenges due to functional group incompatibility.[4][15]
-
Harsh Conditions: Many traditional fluorination methods require harsh conditions that are not tolerated by complex molecules.[4]
-
Chemoselectivity: The fluorinating agent may react with other nucleophilic or electrophilic sites on the molecule. For example, electrophilic fluorinating agents can react with amines or thioethers, while the basicity of nucleophilic fluoride sources can be incompatible with protic functional groups.[16][20]
-
Modern Solutions: Significant research has focused on developing milder, more selective methods. Palladium- and silver-catalyzed reactions have shown exceptional functional group tolerance for late-stage fluorination of complex molecules, though they may have their own limitations, such as the need for pre-functionalized substrates (e.g., aryl stannanes or boronic acids).[2][15]
References
- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
- What are the safety precautions when using fluorinating reagents? - Blog. (2025, July 22).
-
Furuya, T., Kuttruff, C. A., & Ritter, T. (2008). Carbon–Fluorine Bond Formation. Current Opinion in Drug Discovery and Development, 11(6), 803–819. Retrieved January 4, 2026, from [Link]
- C-F Bond Construction. (n.d.).
- Growth Strategies in Electrophilic Fluorinating Reagents Market: 2025-2033 Outlook. (2025, December 12).
- Overcoming challenges in the synthesis of fluorinated compounds - Benchchem. (n.d.).
-
Lee, E., & Hooker, J. M. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 458-466. Retrieved January 4, 2026, from [Link]
- Fluorine. (n.d.).
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (2025, July 3).
-
Electrophilic fluorination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Lee, E., & Hooker, J. M. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 458-466. Retrieved January 4, 2026, from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.). Retrieved January 4, 2026, from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved January 4, 2026, from [Link]
- Researchers Develop One-Step Fluorination for Drug-Like Molecules. (2025, December 16).
-
RECENT ADVANCES IN ARYL CARBON-FLUORINE BOND FORMATION - Chemistry | Illinois. (2015, March 3). Retrieved January 4, 2026, from [Link]
-
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Catalytic C(sp 3 )–F bond formation: recent achievements and pertaining challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02067B. (2020, July 21). Retrieved January 4, 2026, from [Link]
-
In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]
-
Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent | Accounts of Chemical Research - ACS Publications. (2017, November 9). Retrieved January 4, 2026, from [Link]
-
(PDF) Carbon-fluorine bond formation - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]
-
CHEMISTRY IN DROPLETS: FLUORINATION - cromlab-instruments.es. (n.d.). Retrieved January 4, 2026, from [Link]
-
The hydrogenation side-reaction in copper-mediated radiofluorination - PMC - NIH. (2025, September 8). Retrieved January 4, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Retrieved January 4, 2026, from [Link]
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C-F Bond Formation - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved January 4, 2026, from [Link]
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Manufacturing processes - Techniques de l'Ingénieur. (2008, March 10). Retrieved January 4, 2026, from [Link]
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Recent advances in late-stage monofluorination of natural products and their derivatives. (2024, August 14). Retrieved January 4, 2026, from [Link]
-
Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2 - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. (2023, April 25). Retrieved January 4, 2026, from [Link]
-
Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs]. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation - YouTube. (2021, February 24). Retrieved January 4, 2026, from [Link]
-
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]
-
nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Retrieved January 4, 2026, from [Link]
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Recent Developments in Methods of Analysis for Fluoride Determination - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]
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Carbon-fluorine bond formation. - Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]
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Problem of the Lengths and Strengths of Carbon-Fluorine Bonds - AIP Publishing. (n.d.). Retrieved January 4, 2026, from [Link]
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Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 4, 2026, from [Link]
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Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
Methods of Analysis for Fluorine - OUCI. (n.d.). Retrieved January 4, 2026, from [Link]
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Technical Support Center: A Troubleshooting Guide for Working with Fluorinated Aldehydes
The introduction of fluorine into aldehyde scaffolds is a powerful strategy in medicinal chemistry and materials science, often imparting unique and desirable properties such as enhanced metabolic stability and altered electronic characteristics.[1][2] However, the high electronegativity of fluorine also introduces a unique set of challenges in the handling, reaction, and purification of these valuable building blocks.[1][3] This guide provides field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered when working with fluorinated aldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability, Storage, and Handling
Question 1: My fluorinated aldehyde appears to be degrading upon storage. What are the optimal storage conditions?
Answer: Fluorinated aldehydes are often sensitive to environmental factors that can catalyze their degradation.[4][5] The primary culprits are typically temperature, oxygen, moisture, and light.
-
Temperature: Lower temperatures are generally preferable to slow down decomposition pathways.[4][5] For many fluorinated aldehydes, storage in a freezer at -20°C is recommended.[5] Always consult the manufacturer's specific recommendations.
-
Oxygen: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid. To mitigate this, it is best practice to store the aldehyde under an inert atmosphere.[4][5] This can be achieved by flushing the container with nitrogen or argon before sealing.[4][5]
-
Moisture (Humidity): The increased electrophilicity of the carbonyl carbon in many fluorinated aldehydes makes them prone to hydration, forming gem-diols. This is often a reversible process, but it can complicate characterization and reactivity. High humidity can also promote hydrolysis or other moisture-related reactions.[4] It is advisable to store these compounds in a dry environment, using desiccants in storage containers if necessary.[4]
-
Light: Some fluorinated aldehydes can be light-sensitive. Storing them in amber glass bottles can prevent photochemical degradation.[5]
Table 1: Recommended Storage Conditions for Fluorinated Aldehydes
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (consult supplier data) | Slows rates of decomposition and polymerization.[4][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation to the carboxylic acid.[4][5] |
| Container | Tightly sealed amber glass bottle | Protects from moisture and light.[5][6] |
| Handling | Minimize exposure to air and moisture | Prevents hydration and oxidation. |
Question 2: What are the essential safety precautions when handling fluorinated aldehydes and their reactions?
Answer: Safety is paramount when working with any chemical, and fluorinated compounds can present specific hazards.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves.[7][8] For glove selection, consult the manufacturer's compatibility chart for the specific aldehyde and any solvents being used.[7] Nitrile or butyl rubber gloves are often recommended for aldehydes.[8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of potentially volatile and irritating vapors.[8]
-
Incompatible Materials: Keep fluorinated aldehydes away from strong acids, bases, and oxidizing or reducing agents, as these can cause vigorous reactions.[7][9]
-
Spill Procedures: For small spills, use an inert absorbent material, and for large spills, evacuate the area and contact your institution's emergency response team.[7]
Section 2: Reaction Troubleshooting
Question 3: I am observing a low yield in my reaction involving a fluorinated aldehyde. What are the likely causes?
Answer: Low yields can stem from several factors, often related to the altered reactivity of the fluorinated aldehyde.
-
Substrate Purity: Ensure the starting aldehyde is pure. Impurities, such as the corresponding carboxylic acid from oxidation, can interfere with the reaction.
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. In some cases, the increased electrophilicity of the fluorinated aldehyde may lead to side reactions, consuming reactants.
-
Reaction Conditions:
-
Temperature: Some reactions may require careful temperature control. The high reactivity of fluorinated aldehydes could lead to decomposition or side reactions at elevated temperatures.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or ¹⁹F NMR.[10] Prolonged reaction times do not always lead to better yields and can promote byproduct formation.[11]
-
-
Catalyst Deactivation: In catalytic reactions, the fluorine substituents can sometimes interact with and deactivate the catalyst.[12] Consider screening different catalysts or ligands.
Question 4: My reaction is producing unexpected side products. What are some common side reactions of fluorinated aldehydes?
Answer: The electron-withdrawing nature of fluorine can open up pathways for several side reactions.
-
Hydration: As mentioned, fluorinated aldehydes are prone to forming hydrates in the presence of water. This can be an issue if water is not rigorously excluded from the reaction.
-
Polymerization: The enhanced electrophilicity can make some fluorinated aldehydes susceptible to polymerization, especially in the presence of acid or base catalysts.
-
Elimination of HF: β-Fluoro aldehydes that have an acidic α-proton can be unstable and undergo elimination of hydrogen fluoride (HF).[13]
-
Cannizzaro-type Reactions: In the presence of a strong base, fluorinated aldehydes lacking an α-hydrogen may undergo a Cannizzaro-type reaction, disproportionating to the corresponding alcohol and carboxylic acid.
Workflow & Protocol Guides
Purification of a Liquid Fluorinated Aldehyde by Vacuum Distillation
This protocol is designed to remove non-volatile impurities such as polymers and oxidation by-products.[6]
Step 1: Pre-purification Wash (if necessary)
-
If the crude product is acidic (due to oxidation), wash it in a separatory funnel with a saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Follow with a wash using deionized water, then a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
Step 2: Vacuum Distillation Setup
-
Assemble a clean, dry vacuum distillation apparatus. Use a magnetic stir bar or fresh boiling chips to ensure smooth boiling.
-
Use a heating mantle for even heating.
Step 3: Distillation
-
Gently heat the distillation flask while stirring.
-
Monitor the head temperature closely and collect the fraction that distills at the expected boiling point for your specific fluorinated aldehyde.
-
It is recommended to collect the purified aldehyde in a receiving flask cooled in an ice bath to minimize evaporation.[6]
Step 4: Storage
-
Transfer the purified liquid to a clean, dry, amber glass bottle.
-
Flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing tightly.
-
Store in a cool, dark place as per the recommendations in Section 1.[6]
Visualizing the Troubleshooting Process
Below is a flowchart to guide your troubleshooting process when encountering issues with reactions involving fluorinated aldehydes.
Caption: A logical workflow for troubleshooting common issues in reactions with fluorinated aldehydes.
References
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem.
- A Head-to-Head Comparison of Catalysts for Reactions with Fluorinated and Non-Fluorinated Aldehydes - Benchchem.
- A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzaldehyde Oximes - Benchchem.
- Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation - PMC - NIH.
- Fluorinated Aldehydes: Essential Building Blocks in Modern Synthesis.
- Safety and handling of fluorinated organic compounds - Benchchem.
- How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
- Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET.
- How to store fluorinated pharmaceutical intermediates properly? - Blog.
- Overcoming challenges in the synthesis of fluorinated compounds - Benchchem.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC - NIH.
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Technical Support Center: Scaling Up the Production of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Welcome to the technical support center for the synthesis and scale-up of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient production of this key chemical intermediate.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry where the trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates.[1] The scale-up of its synthesis, however, can present unique challenges. This guide provides a comprehensive resource to navigate these potential hurdles, drawing upon established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?
The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for obtaining the desired (E)-isomer with high stereoselectivity.[2][3][4] This reaction involves the use of a stabilized phosphonate ylide, which reacts with an aldehyde to form an alkene. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the easy removal of the water-soluble phosphate byproduct during workup, which simplifies purification.[2][5]
Q2: What are the key starting materials for this synthesis, and are there any specific purity requirements?
The primary starting materials are 3-(trifluoromethyl)benzaldehyde and a suitable phosphonate reagent, typically a phosphonoacetate derivative. The purity of the 3-(trifluoromethyl)benzaldehyde is crucial; impurities can lead to side reactions and complicate the purification of the final product.[1] It is often synthesized by the oxidation of 3-(trifluoromethyl)benzyl alcohol.[6] Ensure the aldehyde is free of any corresponding carboxylic acid, which can quench the base used in the olefination reaction.
Q3: What are the recommended storage and handling procedures for 3-(Trifluoromethyl)benzaldehyde?
3-(Trifluoromethyl)benzaldehyde is a liquid that should be stored in a cool, dry place, protected from light in a tightly sealed container to prevent degradation.[7] It is classified as an irritant to the skin, eyes, and respiratory system.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[7]
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting aldehyde, the phosphonate reagent, and the desired acrylaldehyde product. The disappearance of the limiting reagent (typically the aldehyde) indicates the reaction is complete.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Aldol condensation of the aldehyde starting material.[8] 3. Degradation of reagents: The phosphonate reagent or the base may have degraded. 4. Inappropriate base: The base used may be too weak to fully deprotonate the phosphonate or too strong, leading to side reactions.[8] | 1. Optimize reaction conditions: Monitor the reaction by TLC and ensure the starting material is fully consumed. A slight increase in temperature may be necessary, but be cautious of promoting side reactions. 2. Control addition: Add the aldehyde slowly to the pre-formed phosphonate ylide solution to minimize self-condensation.[8] 3. Verify reagent quality: Use freshly opened or properly stored reagents. The purity of the phosphonate reagent is critical.[8] 4. Base selection: For base-sensitive substrates, milder conditions like the Masamune-Roush conditions (LiCl with DBU) are recommended.[8] Stronger bases like sodium hydride (NaH) can be effective but may be too harsh.[8] |
| Formation of (Z)-isomer | 1. Reaction conditions: While the HWE reaction typically favors the (E)-isomer, certain conditions can lead to the formation of the (Z)-isomer.[2] 2. Phosphonate reagent: The structure of the phosphonate itself can influence stereoselectivity. | 1. Use of specific conditions: Employing Still-Gennari conditions (e.g., KHMDS with 18-crown-6) is known to favor the formation of (Z)-alkenes and should be avoided if the (E)-isomer is desired.[9] 2. Reagent choice: Standard phosphonoacetate esters generally provide high (E)-selectivity. |
| Difficult Purification | 1. Byproduct removal: Incomplete removal of the phosphate byproduct. 2. Close-running impurities: Formation of side products with similar polarity to the desired product. | 1. Aqueous workup: The water-soluble nature of the phosphate byproduct from the HWE reaction allows for its efficient removal with aqueous washes.[4][5] Ensure thorough extraction. 2. Chromatography optimization: If impurities persist, optimize the flash column chromatography conditions. Experiment with different solvent systems to improve separation. |
| Product Instability | 1. Oxidation/Polymerization: Aldehydes can be susceptible to oxidation to carboxylic acids or polymerization upon storage. | 1. Proper storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (freezer storage is recommended) and protected from light.[10][11] |
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)benzaldehyde
This protocol is based on the oxidation of 3-(trifluoromethyl)benzyl alcohol.[6]
-
To a mixture of 3-(trifluoromethyl)benzyl alcohol (1 equivalent), potassium carbonate (2.0 equivalents), and isocyanuric acid (0.1 equivalents) in ethyl acetate, add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (3 mol%).
-
Cool the mixture to 0-10°C.
-
Slowly add a 12% solution of sodium hypochlorite (1.2 equivalents).
-
Stir the mixture at 0-10°C until the reaction is complete (monitor by TLC).
-
Extract the reaction mixture with ethyl acetate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 3-(trifluoromethyl)benzaldehyde.
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol utilizes the Masamune-Roush conditions, which are suitable for base-sensitive substrates.[8]
-
Flame-dry a Schlenk flask containing a stir bar and lithium chloride (LiCl) under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
-
Allow the flask to cool to room temperature and add anhydrous acetonitrile.
-
Cool the suspension to 0°C in an ice bath.
-
To the vigorously stirred suspension, add 3-(trifluoromethyl)benzaldehyde (1 equivalent) followed by the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise via syringe over several minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Add water to dissolve any solids and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Horner-Wadsworth-Emmons Reaction Workflow
Caption: Troubleshooting Logic for Low Yield
References
- The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research.
- Low yield in Horner-Wadsworth-Emmons reaction with diethyl (bromomethyl)phosphonate - Benchchem.
- 3-(Trifluoromethyl)benzaldehyde synthesis - ChemicalBook.
- low yield in Horner-Wadsworth-Emmons reaction with Methyl 3-(dimethoxyphosphinoyl)propionate - Benchchem.
- 3-(Trifluoromethyl)benzaldehyde | Intermediate - MedchemExpress.com.
- Production of Aldehydes by Biocatalysis - PMC - PubMed Central - NIH.
- How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively?
- Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
- Examples of scalable synthesis of aldehydes from carboxylic acids. - ResearchGate.
- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.
- Horner–Wadsworth–Emmons reaction - Wikipedia.
- Wittig Synthesis of Alkenes - Odinity.
- Horner-Wadsworth-Emmons Reaction - Alfa Chemistry.
- University of California San Diego Reaction of Trans Cinnamaldehyde Lab Report.
- A Wittig Reaction of Trans-Cinnamaldehyde | PDF | Organic Synthesis | Sodium Hydroxide.
- This compound - Lead Sciences.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.
- Horner-Wadsworth-Emmons Reaction - NROChemistry.
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
- 262268-58-6|this compound - BLDpharm.
- This compound CAS NO.262268-58-6 - Bide Pharmatech Ltd.
- Aldol condensation - Wikipedia.
- Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde - Scirp.org.
- Horner-Wadsworth-Emmons Reaction - YouTube.
- Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde : r/Chempros - Reddit.
- The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates - ResearchGate.
- This compound - - Sigma-Aldrich.
- Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd - ECHEMI.
- Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate.
- Synthesis of Aldehydes and Ketones - Organic Chemistry Tutor.
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- 95123-62-9|(E)-3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde - BLDpharm.
- This compound | 262268-58-6 - Sigma-Aldrich.
- Wittig Reaction - Organic Chemistry Portal.
- Wittig reaction of cinnamaldehyde - YouTube.
- CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION - CDN.
- This compound | 262268-58-6 - Sigma-Aldrich.
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov.
- CAS 262268-58-6 | this compound - Alchem Pharmtech.
- This compound | 262268-58-6 - Sigma-Aldrich.
- 95123-61-8|(E)-3-(4-(Trifluoromethyl)phenyl)acrylaldehyde - BLDpharm.
- This compound - Fluorochem.
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common impurities in 3-(Trifluoromethyl)cinnamaldehyde and their removal
An Application Scientist's Guide to 3-(Trifluoromethyl)cinnamaldehyde: Technical Support Center
Welcome to the Technical Support Center for 3-(Trifluoromethyl)cinnamaldehyde. As a key intermediate in the synthesis of pharmaceuticals like Cinacalcet, achieving high purity is critical for downstream success.[1][2] This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-(Trifluoromethyl)cinnamaldehyde?
A1: Impurities typically originate from the synthetic route—most commonly an aldol condensation of 3-(trifluoromethyl)benzaldehyde and acetaldehyde.[3] Therefore, you should anticipate the following:
-
Unreacted Starting Materials: Residual 3-(trifluoromethyl)benzaldehyde is a very common impurity. Due to its high volatility, acetaldehyde itself is less common, but its side-products are.
-
Side-Reaction Products: Aldol condensations can be complex.[4] Expect byproducts from the self-condensation of acetaldehyde or further reaction of the product with acetaldehyde.[5]
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially when exposed to air.[1] This leads to the formation of 3-(Trifluoromethyl)cinnamic acid, a highly common impurity.[6]
-
Geometric Isomers: The synthesis aims for the thermodynamically more stable (E)-isomer (trans). However, depending on reaction conditions, the presence of the (Z)-isomer (cis) is possible.[7][8]
-
Catalyst Residues: Basic catalysts like DBU, triethylamine, or sodium hydroxide are often used and must be completely removed during workup.[3][9]
Q2: My product is a pale yellow semi-solid, but the literature describes it as a colorless to light yellow liquid or solid. Should I be concerned?
A2: A pale yellow coloration is generally acceptable.[1][10] However, a significant color change to dark yellow or brown, or a semi-solid/oily nature when a solid is expected, often indicates the presence of impurities. This could be due to polymeric byproducts from side reactions or degradation from exposure to air and light.[1][11] The physical form (solid vs. semi-solid) is highly dependent on residual solvent and the presence of minor impurities that can cause freezing point depression.
Q3: What is the best analytical method to assess the purity of my 3-(Trifluoromethyl)cinnamaldehyde sample?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard and most reliable method for quantifying the purity of 3-(Trifluoromethyl)cinnamaldehyde and its related impurities.[12] A reversed-phase C18 column is typically effective.[13] For initial, rapid checks during a reaction or purification, Thin-Layer Chromatography (TLC) is an invaluable tool. Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities.[]
Troubleshooting and Purification Protocols
This section provides detailed protocols to address specific impurity issues.
Problem 1: My analytical data (NMR/HPLC) shows significant amounts of unreacted 3-(Trifluoromethyl)benzaldehyde.
-
Causality: This indicates an incomplete reaction or a non-optimal stoichiometric ratio of reactants. While driving the reaction to 100% completion can be difficult, the unreacted starting material must be removed.
-
Recommended Solution: Fractional Vacuum Distillation. This is the most effective industrial and lab-scale method for separating the product from the less volatile starting benzaldehyde.[9][15]
-
Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column and a vacuum-jacketed distillation head. Ensure all glass joints are properly sealed with vacuum grease.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable high-boiling solvent (e.g., toluene) if it is highly viscous.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gently heat the distillation pot using an oil bath.
-
Collect the first fraction, which will primarily be any residual low-boiling solvents.
-
Carefully increase the temperature to distill the 3-(Trifluoromethyl)cinnamaldehyde. The boiling point is approximately 257°C at atmospheric pressure, so a high vacuum is required to lower this to a manageable temperature (e.g., ~110-125°C at ~10 mmHg).[1][15]
-
The unreacted 3-(Trifluoromethyl)benzaldehyde (BP ~185°C at atm) will distill off before your product.
-
-
Analysis: Analyze the collected product fraction by HPLC or TLC to confirm the absence of the starting material.
Problem 2: I've detected 3-(Trifluoromethyl)cinnamic acid in my product.
-
Causality: This impurity forms from the oxidation of the aldehyde. This can happen during the reaction if air is present or during storage.[1]
-
Recommended Solution: Liquid-Liquid Extraction with a basic aqueous solution. The carboxylic acid is acidic and will be deprotonated by a mild base to form a water-soluble carboxylate salt, which can be easily washed away.[9]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any CO₂ pressure that may build up.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Problem 3: My product contains a mixture of isomers and other closely-related, non-volatile impurities.
-
Causality: These impurities have very similar physical properties (boiling point, solubility) to the desired product, making separation by distillation or crystallization challenging.
-
Recommended Solution: Preparative Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.[16]
-
Stationary Phase: Prepare a column with silica gel, slurry-packed using the chosen eluent system.
-
Eluent Selection: Determine an appropriate solvent system using TLC. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the prepared column.
-
Elution: Begin eluting the sample through the column, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Summary of Purification Strategies
The choice of purification method is dictated by the nature of the impurity.
| Impurity | Likely Source | Primary Removal Method | Secondary/Alternative Method |
| 3-(Trifluoromethyl)benzaldehyde | Incomplete Reaction | Fractional Vacuum Distillation | Column Chromatography |
| 3-(Trifluoromethyl)cinnamic acid | Oxidation of Product | Basic Aqueous Wash (NaHCO₃) | Column Chromatography |
| (Z)-isomer | Synthesis Conditions | Column Chromatography | Recrystallization (if solid) |
| Acetaldehyde Self-Condensation Products | Side Reaction | Fractional Vacuum Distillation | Column Chromatography |
| Basic Catalyst Residues | Synthesis | Mild Acidic Wash (e.g., dilute HCl) | Water Wash |
Process Flow and Decision Making
A robust purification strategy often involves multiple steps. The following diagram illustrates a typical workflow.
Caption: General purification workflow for 3-(Trifluoromethyl)cinnamaldehyde.
The following decision tree can help select the most appropriate primary purification technique based on the main impurity identified.
Caption: Decision tree for selecting a primary purification method.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview. [Link]
-
University of California San Diego. (n.d.). A Wittig Reaction of trans-Cinnamaldehyde. [Link]
-
ChemBK. (2024). 3-(trifluoromethyl) Cinnamaldehyde. [Link]
-
Veeprho. (n.d.). 3-(Trifluoromethyl)cinnamaldehyde | CAS 262268-58-6. [Link]
- Google Patents. (2017). CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde.
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. [Link]
-
Pharmaffiliates. (n.d.). 3-(Trifluoromethyl)cinnamaldehyde | CAS No : 262268-58-6. [Link]
-
TSI Journals. (n.d.). Determination of 3-Trifluoromethyl benzaldehydegenotoxic impurity in Cinnacalcet drug substances. [Link]
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. [Link]
-
Study.com. (n.d.). The Wittig reaction is used for this experiment.... [Link]
-
YouTube. (2021). Wittig reaction of cinnamaldehyde. [Link]
-
Trade Science Inc. (n.d.). Determination of 3-Trifluoromethyl benzaldehydegenotoxic imp.... [Link]
-
ResearchGate. (2008). A New Synthesis of Cinnamaldehyde. [Link]
-
YouTube. (2022). Synthesis of cinnamaldehyde (Aldol condensation). [Link]
-
LookChem. (n.d.). 3-(trifluoromethyl) Cinnamaldehyde CAS NO.262268-58-6. [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]
-
Chemistry and Industry of Forest Products. (2009). Process for Purification of Cinnamicaldehyde from Cinnamon Oil. [Link]
-
International Science Community Association. (2014). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. [Link]
- Google Patents. (1950).
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Technical Support Center: (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Welcome to the technical support resource for (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde (CAS 262268-58-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this compound and troubleshoot common experimental challenges. The inherent reactivity of the α,β-unsaturated aldehyde system, combined with the electronic influence of the trifluoromethyl group, necessitates careful handling and experimental design.
Part 1: Frequently Asked Questions (FAQs) - Storage and Handling
This section addresses the most common initial queries regarding the stability and proper handling of the compound.
Question: What are the optimal storage and handling conditions for this compound?
Answer: Due to the reactivity of the aldehyde and the conjugated double bond, strict storage conditions are critical to prevent degradation.
-
Storage Temperature: The compound should be stored in a freezer at or below -20°C.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2] Oxygen can lead to rapid oxidation of the aldehyde group.
-
Light: Protect from light. Store in an amber vial or a container wrapped in aluminum foil. Light can promote oxidation and polymerization.[3]
-
Handling: When preparing solutions, use solvents that have been de-gassed to remove dissolved oxygen. Briefly flush the vial with inert gas before and after use. Work quickly to minimize exposure to the ambient atmosphere.
Question: My sample, which was initially a light-colored solid or liquid, has turned yellow and become more viscous. What likely happened?
Answer: This change typically indicates degradation. There are two primary culprits:
-
Oxidation: Exposure to air has likely oxidized the aldehyde functional group to a carboxylic acid, specifically (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid. This is a common degradation pathway for cinnamaldehyde and its derivatives.[3][4]
-
Polymerization: α,β-unsaturated carbonyl compounds are prone to polymerization, especially when exposed to light, heat, or impurities that can act as initiators.[5] This process will increase the viscosity and can result in the formation of insoluble oligomers or polymers, complicating analysis and further reactions.
It is strongly recommended to verify the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before proceeding with your experiment.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides in-depth answers to specific problems encountered during reactions and analyses.
Question: My reaction was intended to modify the phenyl ring, but my primary product is (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid. What caused this side reaction?
Answer: The formation of the corresponding carboxylic acid is a classic case of aldehyde oxidation. The aldehyde group in your starting material is highly susceptible to oxidation, which can occur under surprisingly mild conditions.
Causality: The aldehyde functional group (-CHO) can be easily oxidized to a carboxylic acid (-COOH). This is often an unintended side reaction if your experimental conditions involve:
-
Atmospheric Oxygen: Performing the reaction open to the air, especially with heating or extended reaction times.
-
Oxidizing Reagents: Use of reagents that are, or can generate, oxidizing species. This can include certain metal catalysts, peroxides present in solvents (like older ethers), or even some buffer components. Cinnamaldehyde itself has a low activation energy for oxidation, making it reactive even at lower temperatures.[4]
-
Light Exposure: Photochemical degradation can generate radicals that facilitate oxidation.
Preventative Measures:
-
De-gas Solvents: Use solvents that have been thoroughly sparged with nitrogen or argon.
-
Inert Atmosphere: Run your reaction under a blanket of inert gas (N₂ or Ar).
-
Fresh Solvents: Use freshly opened anhydrous solvents or test for and remove peroxides from older solvents like THF or diethyl ether.
-
Protect from Light: Wrap your reaction vessel in aluminum foil.
Below is a diagram illustrating this common degradation pathway.
Caption: Competing 1,2- and 1,4-addition pathways.
Troubleshooting Steps:
-
Solvent Choice: If possible, switch to a non-nucleophilic, aprotic solvent like THF, toluene, or dichloromethane.
-
Reagent Purity: Ensure your reagents are free from nucleophilic impurities.
-
Temperature Control: Lowering the reaction temperature can sometimes favor one pathway over another.
Question: What are the primary metabolic pathways I should anticipate when using this compound in biological systems?
Answer: While the trifluoromethyl group is known to enhance metabolic stability by blocking certain oxidative pathways,[6][7] the core cinnamaldehyde structure still presents reactive sites for metabolic enzymes. Based on the known metabolism of cinnamaldehyde,[8][9] you can anticipate two primary pathways:
-
Oxidation: Aldehyde dehydrogenases can oxidize the aldehyde to (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid.
-
Reduction: Alcohol dehydrogenases can reduce the aldehyde to (E)-3-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol (the corresponding cinnamyl alcohol).
The trifluoromethyl group itself is generally very stable and unlikely to be metabolized. [6][10]Therefore, degradation will focus on the acrylaldehyde moiety.
Part 3: Key Experimental Protocols
Protocol 1: Monitoring Compound Stability by HPLC
This protocol allows you to quantify the purity of your starting material and track its degradation over time or during a reaction.
Objective: To separate the parent compound from its primary oxidative degradation product, (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for aromatic compounds of moderate polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid | Acidifier improves peak shape and ensures ionization consistency. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% of the same acid | Organic solvent for elution. |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold 5 min | This gradient will elute the more polar acid first, followed by the less polar aldehyde. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV-Vis Detector at ~280-290 nm | This wavelength corresponds to the π-π* transition of the conjugated system. |
| Sample Prep | Dissolve a small amount in Mobile Phase B (Acetonitrile/Methanol). | Ensures solubility and compatibility with the mobile phase. |
Expected Elution Order:
-
(E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid (more polar, shorter retention time).
-
This compound (less polar, longer retention time).
Part 4: Visualized Workflow
The following workflow diagram outlines a self-validating experimental process when using this compound.
Caption: A self-validating workflow for experiments.
References
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Cinnamaldehyde - Wikipedia. (n.d.). Wikipedia.
- Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. (n.d.). MDPI.
- Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. (n.d.). Frontiers in Microbiology.
- Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia.
- Major metabolic pathways of cinnamaldehyde in the body. (n.d.). ResearchGate.
- Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies. (2024). SciSpace.
- Characteristics and hazards of the cinnamaldehyde oxidation process. (2020). PubMed Central.
- Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II.
- α,β-Unsaturated carbonyl compound - Wikipedia. (n.d.). Wikipedia.
- α,β-Unsaturated aldehydes and ketones. (2018). BrainKart.
- This compound - Lead Sciences. (n.d.). Lead Sciences.
- Carbonyl Reactivity. (n.d.). Michigan State University Chemistry.
- 262268-58-6|this compound - BLDpharm. (n.d.). BLDpharm.
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Trivial errors in constitutional isomerism or stereochemistry can lead to the misinterpretation of biological activity and significant delays in research pipelines. This guide provides an in-depth, practical walkthrough for confirming the precise structure of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde, a common building block, using a suite of modern Nuclear Magnetic Resonance (NMR) techniques.
We will move beyond a simple recitation of data, explaining the strategic rationale behind each experiment and interpreting the resulting spectra in a logical, self-validating sequence. This approach serves as a robust template for the structural elucidation of similarly complex organic molecules.
The Analytical Challenge: Beyond Simple Connectivity
The target molecule, this compound, presents several key structural features that must be independently verified:
-
The Aldehyde Group: Presence and connectivity.
-
The Aromatic Ring: Confirmation of the 1,3- (or meta) substitution pattern.
-
The Trifluoromethyl (CF₃) Group: Presence and position on the aromatic ring.
-
The α,β-Unsaturated System: Connectivity between the phenyl ring and the aldehyde.
-
The Stereochemistry: Unambiguous confirmation of the E (trans) configuration of the carbon-carbon double bond.
A simple ¹H or ¹³C NMR spectrum alone may not be sufficient to resolve all these features without ambiguity. Therefore, a multi-faceted approach involving 1D (¹H, ¹³C, DEPT-135, ¹⁹F) and 2D (COSY, HSQC) NMR is the most rigorous and efficient strategy.
The Strategic Workflow for Structural Elucidation
Our approach is systematic. We begin with sample preparation and proceed through a logical sequence of NMR experiments, where each step builds upon the last to assemble a complete structural picture.
Figure 1: Strategic workflow for NMR-based structural elucidation.
Experimental Protocol
Sample Preparation
-
Weighing: Accurately weigh approximately 15 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for a wide range of organic compounds and has well-characterized residual solvent signals.[1][2]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm.[3][4][5] It is chemically inert and its signal rarely overlaps with analyte signals.[6][7]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum with a 135° pulse. This experiment is invaluable for differentiating carbon types: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[8][9]
-
¹⁹F NMR: Acquire a standard fluorine spectrum to confirm the trifluoromethyl group.
-
¹H-¹H COSY: Acquire a Correlation Spectroscopy experiment to establish proton-proton coupling networks.
-
¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify protons directly attached to specific carbons.[10]
Data Analysis and Structural Interpretation
Below is a detailed interpretation of the expected NMR data, which provides a framework for analyzing actual experimental results.
¹H NMR Spectrum: The First Look
The ¹H NMR spectrum provides the initial, high-level map of the proton environments.
-
Aldehyde Proton (H-1): The most deshielded proton will be the aldehyde proton, appearing as a doublet around 9.7 ppm . Its downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[11] It is a doublet because of its coupling to the adjacent vinylic proton (H-2).
-
Vinylic Protons (H-2, H-3): These protons on the double bond are in the olefinic region.
-
H-3 (adjacent to the phenyl ring) is expected around 7.5 ppm . It will appear as a doublet, coupled only to H-2.
-
H-2 (adjacent to the carbonyl) is expected further upfield, around 6.7 ppm . It will appear as a doublet of doublets, being coupled to both the aldehyde proton (H-1) and the other vinylic proton (H-3).
-
-
The Key to Stereochemistry: The magnitude of the coupling constant between the two vinylic protons (³JH2-H3) is the most direct evidence for the double bond's stereochemistry. For an E (trans) configuration , this value is expected to be large, typically in the range of 14-18 Hz . A Z (cis) configuration would show a much smaller coupling of 6-12 Hz.[12][13][14]
-
Aromatic Protons (H-5, H-6, H-7, H-8): Four protons are expected in the aromatic region (7.5-7.9 ppm ). The meta-substitution pattern and the influence of the electron-withdrawing CF₃ group and the acrylaldehyde moiety will lead to a complex but interpretable set of multiplets.
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework, while the DEPT-135 experiment clarifies the number of attached protons.
-
Aldehyde Carbonyl (C-1): This will be the most downfield signal, typically appearing around 193 ppm .[11] It is a quaternary carbon (no attached protons) and will be absent in the DEPT-135 spectrum.
-
Vinylic Carbons (C-2, C-3): These appear in the range of 125-155 ppm . Both are CH carbons and will show as positive peaks in the DEPT-135 spectrum.
-
Aromatic Carbons (C-4 to C-9): Six signals are expected in the aromatic region (125-135 ppm ).
-
The DEPT-135 spectrum will confirm that four of these are CH carbons (positive peaks).
-
Two signals will be for the quaternary carbons (C-4 and C-9), which will be absent in the DEPT-135 spectrum.
-
-
Trifluoromethyl Carbon (C-10): This carbon is unique. It will appear around 123 ppm as a distinct quartet due to the strong one-bond coupling to the three fluorine atoms (¹JC-F ≈ 272 Hz).[15] This quartet is a definitive signature of a CF₃ group.
¹⁹F NMR: Confirming the CF₃ Group
A simple ¹⁹F NMR experiment provides unambiguous confirmation of the trifluoromethyl group. A single, strong signal is expected around -63 ppm (relative to CFCl₃), confirming the presence of a single type of CF₃ group in the molecule.[16]
2D NMR: Connecting the Pieces
2D NMR spectra are essential for assembling the fragments identified in the 1D spectra into a final, confirmed structure.
-
¹H-¹H COSY: This spectrum reveals which protons are coupled to each other. Key expected correlations (cross-peaks) are:
-
Between the aldehyde proton H-1 and the vinylic proton H-2 .
-
Between the vinylic proton H-2 and the vinylic proton H-3 .
-
Between H-3 and the aromatic protons, confirming the connection of the vinyl group to the ring.
-
A network of correlations among the aromatic protons, confirming their adjacency on the ring.
-
-
¹H-¹³C HSQC: This experiment definitively links each proton to the carbon it is directly bonded to. It removes any ambiguity in assignment. For example, the proton signal at ~6.7 ppm (H-2) will show a cross-peak to the carbon signal at its corresponding chemical shift, confirming the C-2 assignment.
Figure 2: Diagram of key COSY and HSQC correlations for the acrylaldehyde moiety.
Summary of Findings and Final Confirmation
The combination of the following key pieces of evidence provides an unassailable confirmation of the structure:
-
¹H and ¹³C signals confirming the aldehyde, a 1,3-disubstituted benzene ring, and a vinyl group.
-
The characteristic quartet in the ¹³C NMR and the singlet in the ¹⁹F NMR confirming the CF₃ group.
-
COSY and HSQC correlations establishing the precise connectivity of all atoms.
-
A large vinylic coupling constant (³J ≈ 16 Hz ) in the ¹H NMR, which is definitive proof of the E-stereochemistry .
The data should be compiled into a final assignment table for clear reporting.
| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 1 | ~193.0 | Absent | ~9.7 | d | ~7.6 |
| 2 | ~128.0 | CH (+) | ~6.7 | dd | ~16.0, 7.6 |
| 3 | ~152.0 | CH (+) | ~7.5 | d | ~16.0 |
| 4 | ~134.0 | Absent | - | - | - |
| 5 | ~126.0 | CH (+) | ~7.8 | s | - |
| 6 | ~128.5 | CH (+) | ~7.7 | d | ~7.8 |
| 7 | ~130.0 | CH (+) | ~7.6 | t | ~7.8 |
| 8 | ~131.5 | CH (+) | ~7.9 | d | ~7.8 |
| 9 | ~131.0 (q) | Absent | - | - | ¹JCF ≈ 33 |
| 10 | ~123.5 (q) | Absent | - | - | ¹JCF ≈ 272 |
Note: Chemical shifts are predictive and may vary slightly based on experimental conditions. Multiplicities for aromatic protons are simplified.
By following this comprehensive and logical workflow, researchers can confidently validate the structure of this compound, ensuring the integrity of their subsequent research and development efforts.
References
-
Vertex AI Search. (2025). Tetramethylsilane: Significance and symbolism.[3]
-
University of Calgary. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.[4]
-
American Chemical Society. (2021). Tetramethylsilane.[5]
-
PubMed. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.[6]
-
ACS Publications. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.[7]
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Supporting Information. (n.d.). General information on NMR spectra acquisition.[17]
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PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.[19]
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BLDpharm. (n.d.). 262268-58-6|this compound.[21]
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Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones.[11]
-
National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.[22]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for F NMR analysis.[16]
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ACS Publications. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.[15]
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-
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Eurisotop. (n.d.). NMR Solvent data chart.[1]
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DOI. (n.d.). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).[27]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[2]
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PMC - NIH. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.[30]
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Alchem Pharmtech. (n.d.). CAS 262268-58-6 | this compound.[31]
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Chemistry LibreTexts. (2024). Sequence Rules - The E,Z Designation.[14]
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Comparative Analysis of Trifluoromethylphenyl Acrylaldehyde Isomers: A Guide for Researchers
Abstract
Trifluoromethylphenyl acrylaldehyde isomers are of significant interest in medicinal chemistry and materials science due to the profound influence of the trifluoromethyl (-CF3) group on molecular properties.[1][2] This guide presents a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of trifluoromethylphenyl acrylaldehyde. We delve into their physicochemical properties, spectroscopic signatures, and relative reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for their effective utilization. This document synthesizes experimental data and established protocols to offer a holistic understanding of these important synthetic intermediates.
Introduction: The Significance of Fluorination in Molecular Design
The introduction of fluorine, particularly the trifluoromethyl group, into organic molecules is a well-established strategy in modern drug discovery and materials science.[1][2][3][4][5] The unique electronic properties of the -CF3 group, including its high electronegativity and steric demand, can significantly modulate a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][3] Trifluoromethylphenyl acrylaldehydes, as versatile building blocks, offer a scaffold where the position of this influential group—ortho, meta, or para—can be strategically chosen to fine-tune these properties for specific applications. Understanding the nuanced differences imparted by the isomeric position of the -CF3 group is therefore critical for rational molecular design.
Physicochemical Properties: A Positional Paradigm
The location of the trifluoromethyl group on the phenyl ring directly impacts the fundamental physicochemical properties of the acrylaldehyde isomers. While comprehensive experimental data for a side-by-side comparison is not always available in the literature, we can predict trends based on established principles of organic chemistry and available data for related compounds.
| Property | Ortho-Isomer (Predicted) | Meta-Isomer (Predicted) | Para-Isomer (Predicted) | Justification & Remarks |
| Molecular Weight ( g/mol ) | 200.16[6] | 200.16[7][8] | 200.16[9][10] | All isomers share the same molecular formula (C10H7F3O). |
| Melting Point (°C) | 43-45 | Data not readily available | Data not readily available | The para-isomer is expected to have the highest melting point due to greater molecular symmetry and more efficient crystal packing. The ortho-isomer's melting point is known. |
| Boiling Point (°C) | 244.5 ± 35.0 (Predicted)[6] | Data not readily available | 246.7 at 760 mmHg[9] | Boiling points are expected to be similar, with minor variations due to differences in intermolecular forces. |
| Density (g/cm³) | 1.241 ± 0.06 (Predicted)[6] | Data not readily available | 1.241[9] | Densities are predicted to be very similar across the isomers. |
| Lipophilicity (XLogP3) | 2.7[11] | 2.7[8] | 2.7[9] | The calculated lipophilicity is identical for all three isomers, suggesting similar partitioning behavior in biological systems. |
Expert Insight: The seemingly subtle differences in physical properties, particularly melting point, can have practical implications in terms of handling, purification (e.g., crystallization), and formulation of these compounds. The higher melting point of the para-isomer, for instance, suggests stronger intermolecular interactions in the solid state.
Spectroscopic Characterization: Unmasking the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the trifluoromethylphenyl acrylaldehyde isomers.[12] The electronic environment of the aromatic ring is uniquely perturbed by the position of the -CF3 group, leading to distinct signatures in NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the electron-withdrawing nature of the trifluoromethyl group.
Expected ¹H NMR Spectral Features:
-
Ortho-Isomer: The proximity of the -CF3 group to the acrylaldehyde side chain will likely cause significant downfield shifts for the adjacent aromatic protons due to steric and electronic effects. The coupling patterns will be complex due to the dissymmetry.
-
Meta-Isomer: The aromatic protons will exhibit a more complex splitting pattern compared to the para-isomer, with distinct chemical shifts for each proton.
-
Para-Isomer: Due to symmetry, the aromatic region is expected to show a cleaner set of two doublets (an AA'BB' system), which is a characteristic feature for para-substituted benzene rings.
Expected ¹³C NMR Spectral Features:
The carbon directly attached to the -CF3 group will show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon and the surrounding aromatic carbons will vary depending on the isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is valuable for confirming the presence of key functional groups.[12][13][14] While the spectra of the three isomers will share similarities, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Key Expected IR Absorptions:
-
~1680-1700 cm⁻¹: Strong absorption due to the C=O stretch of the aldehyde.
-
~1600-1640 cm⁻¹: Absorption corresponding to the C=C stretch of the acryloyl group and the aromatic ring.
-
~1100-1350 cm⁻¹: A series of strong bands characteristic of the C-F stretching vibrations of the -CF3 group. The exact positions of these bands may shift slightly between isomers.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the isomers (m/z = 200.16).[12] While the molecular ion peak will be the same for all three, minor differences in the fragmentation patterns under electron ionization (EI) may be observable, although differentiation based solely on MS can be challenging.[12][13]
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis and identification of trifluoromethylphenyl acrylaldehyde isomers.
Comparative Reactivity: The Electronic Influence of the -CF3 Group
The position of the powerful electron-withdrawing -CF3 group significantly influences the reactivity of the aldehyde functionality.[15] This is primarily due to its inductive (-I) and resonance (-R) effects.
-
Para-Isomer: The -CF3 group at the para position exerts both a strong inductive and resonance electron-withdrawing effect. This combination makes the carbonyl carbon of the aldehyde highly electrophilic and thus more susceptible to nucleophilic attack.
-
Meta-Isomer: In the meta position, the -CF3 group primarily exerts an inductive effect, with no direct resonance contribution to the aldehyde group. While still activating, the effect is generally less pronounced than in the para-isomer.
-
Ortho-Isomer: The ortho-isomer experiences a combination of strong inductive effects and potential steric hindrance from the bulky -CF3 group. This steric hindrance could potentially decrease the rate of reaction with bulky nucleophiles compared to the para-isomer.
Expected Order of Reactivity towards Nucleophilic Addition:
Para > Meta > Ortho (potentially)
This predicted order is based on the electronic effects governing the electrophilicity of the carbonyl carbon.[15]
Experimental Protocol: Comparative Reactivity via Wittig Reaction
This protocol provides a framework for comparing the reactivity of the isomers in a standard Wittig reaction.
Objective: To qualitatively or quantitatively compare the reaction rates or yields of the ortho-, meta-, and para-trifluoromethylphenyl acrylaldehyde isomers with a stabilized ylide.
Materials:
-
Ortho-, meta-, and para-trifluoromethylphenyl acrylaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for quantitative analysis
Procedure:
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount of each trifluoromethylphenyl acrylaldehyde isomer in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Ylide Addition: To each flask, add an equimolar amount of (carbethoxymethylene)triphenylphosphorane at room temperature.
-
Reaction Monitoring: Monitor the progress of each reaction simultaneously using TLC. Spot the reaction mixture from each flask on a single TLC plate at regular time intervals (e.g., every 15 minutes).
-
Work-up: Once the reactions are deemed complete (or after a set time for comparative purposes), quench each reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Analysis:
-
Qualitative Analysis: Compare the TLC plates to observe the relative rates of disappearance of the starting aldehydes.
-
Quantitative Analysis: Analyze the crude reaction mixtures by GC-MS or HPLC to determine the relative yields of the corresponding ethyl cinnamate products.
-
Expected Outcome: The para-isomer is expected to react the fastest and potentially give the highest yield in a given timeframe, followed by the meta-isomer.[15] The ortho-isomer's reactivity may be comparable to or slightly less than the meta-isomer, depending on the interplay of electronic and steric effects.
Biological and Pharmaceutical Relevance
Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals.[1][2][3][4][5] The acrylaldehyde moiety is a Michael acceptor and can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. The reactivity of this Michael acceptor is modulated by the position of the -CF3 group. Therefore, the choice of isomer can be a critical determinant of a compound's biological activity and target selectivity.[16][17]
Potential Applications in Drug Discovery:
-
Enzyme Inhibition: The isomers can be used as starting materials for the synthesis of covalent enzyme inhibitors. The differential reactivity of the isomers could be exploited to achieve selectivity for a particular enzyme target.[18]
-
Anticancer and Antimicrobial Agents: The trifluoromethylphenyl moiety is found in various anticancer and antimicrobial drugs.[2] The acrylaldehyde isomers provide a platform for developing new therapeutic agents in these areas.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the comparative cytotoxicity of the isomers against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each trifluoromethylphenyl acrylaldehyde isomer in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value for each isomer.
Expected Outcome: The isomer with the highest reactivity as a Michael acceptor (likely the para-isomer) may exhibit the lowest IC50 value, indicating greater cytotoxicity. However, cellular uptake and metabolism can also significantly influence the observed biological activity.[18]
Logical Relationship of Isomer Properties and Biological Activity
Caption: The positional isomerism dictates physicochemical properties, which in turn influence chemical reactivity and ultimately biological activity.
Conclusion
The ortho-, meta-, and para-isomers of trifluoromethylphenyl acrylaldehyde, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles. The position of the trifluoromethyl group is a critical design element that allows for the fine-tuning of electronic and steric properties. The para-isomer is generally predicted to be the most reactive towards nucleophiles due to the combined inductive and resonance electron-withdrawing effects of the -CF3 group. A thorough understanding of these isomeric differences, supported by the spectroscopic and reactivity-profiling protocols outlined in this guide, is essential for researchers aiming to leverage these valuable synthetic intermediates in drug discovery and materials science.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). [4-(Trifluoromethyl)phenyl]acetaldehyde. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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Lead Sciences. (n.d.). (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:2095296-15-2 | (E)-3-[3-(Trifluoromethoxy)phenyl]acrylaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-[2-(Trifluoromethyl)phenyl]prop-2-enal. Retrieved from [Link]
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ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Retrieved from [Link]
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PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-(Trifluoromethyl)phenyl)-2-propenal. Retrieved from [Link]
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PubMed. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Meta- vs. Para-Substituted Trifluoromethyl Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug discovery. Cinnamaldehyde, a natural product renowned for its diverse pharmacological properties, has served as a foundational template for the development of novel therapeutic agents. The introduction of the trifluoromethyl (CF₃) group, a bioisostere for a methyl group with unique electronic properties, has been a key strategy to enhance the biological efficacy of various compounds. This guide provides an in-depth, objective comparison of the biological activities of meta- and para-substituted trifluoromethyl cinnamaldehyde, offering supporting experimental data and mechanistic insights to inform future research and development.
Introduction: The Significance of Trifluoromethyl Substitution in Cinnamaldehyde Derivatives
Cinnamaldehyde and its analogs have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The core structure, featuring an α,β-unsaturated aldehyde, is a Michael acceptor that can covalently interact with nucleophilic residues in biological macromolecules, a mechanism believed to be central to its bioactivity.[2]
The trifluoromethyl group is a particularly interesting substituent due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[3] The position of this substituent on the phenyl ring—meta (3-position) versus para (4-position)—can profoundly influence the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets. Understanding these structure-activity relationships (SAR) is critical for the rational design of more potent and selective therapeutic agents.[4][5]
Comparative Analysis of Biological Activities
While direct head-to-head comparative studies of meta- and para-trifluoromethyl cinnamaldehyde are limited in publicly available literature, we can synthesize findings from various sources to draw meaningful comparisons across key biological activities.
Anticancer Activity
Cinnamaldehyde and its derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.[6][7] The substitution pattern on the phenyl ring plays a crucial role in modulating this cytotoxic activity.[8][9]
Table 1: Anticancer Activity of Trifluoromethyl Cinnamaldehyde Isomers
| Compound | Cancer Cell Line | Activity Metric (e.g., IC₅₀) | Reference |
| meta-Trifluoromethyl Cinnamaldehyde | Data not available in comparative studies | - | - |
| para-Trifluoromethyl Cinnamaldehyde | A375, A875, SK-MEL-1 (Melanoma) | IC₅₀ values of 0.58, 0.65, and 0.82 µM, respectively (as part of a more complex derivative, CAD-14) | [10] |
Note: The data for the para isomer is for a derivative, which may not solely reflect the activity of the parent compound.
Studies on related cinnamaldehyde derivatives suggest that the electronic properties of the substituent on the phenyl ring are a key determinant of anticancer potency.[11][12] For instance, the introduction of electron-withdrawing groups can enhance activity. Given that the electronic influence of the trifluoromethyl group differs between the meta and para positions, it is plausible that these isomers exhibit differential cytotoxicity against various cancer cell lines. Further direct comparative studies are warranted to elucidate these differences.
Antimicrobial Activity
Cinnamaldehyde is a well-documented antimicrobial agent with activity against a broad spectrum of bacteria and fungi.[13][14] The mechanism is often attributed to the disruption of cell membranes and inhibition of essential enzymes.[15]
Structure-activity relationship studies on cinnamaldehyde analogs have indicated that substitutions on the phenyl ring can modulate antimicrobial efficacy.[16][17] Specifically, the position and nature of the substituent can influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets. While specific comparative data for the trifluoromethyl isomers is scarce, a study on various cinnamaldehyde analogues showed that para-substituted compounds, in particular, demonstrated improved antibacterial potency.[16]
Table 2: Antimicrobial Activity of Trifluoromethyl Cinnamaldehyde Isomers
| Compound | Microorganism | Activity Metric (e.g., MIC) | Reference |
| meta-Trifluoromethyl Cinnamaldehyde | Data not available in comparative studies | - | - |
| para-Trifluoromethyl Cinnamaldehyde | Data not available in comparative studies | - | - |
Although direct comparative data is lacking, the principles of SAR suggest that the para-isomer, due to its electronic and steric profile, might exhibit different, and potentially more potent, antimicrobial activity compared to the meta-isomer.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamaldehyde has been shown to possess significant anti-inflammatory properties, primarily by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.[18][19][20]
The anti-inflammatory effects of cinnamaldehyde derivatives are also influenced by the substitution pattern on the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group could potentially enhance the compound's ability to modulate inflammatory responses. While no direct comparative studies on the meta- and para-trifluoromethyl isomers were found, it is a promising area for future investigation.
Mechanistic Considerations: A Structural Perspective
The differential biological activity between meta- and para-substituted isomers can be rationalized by considering their distinct electronic and steric properties.
Caption: Influence of substituent position on biological activity.
The para position allows for direct resonance effects of the trifluoromethyl group throughout the conjugated system of the cinnamaldehyde molecule. This can significantly alter the electrophilicity of the β-carbon in the α,β-unsaturated aldehyde, a key site for Michael addition reactions with biological nucleophiles. In contrast, the meta position primarily exerts an inductive electron-withdrawing effect, which influences the electron density of the aromatic ring and the side chain to a different extent. These electronic differences, coupled with potential steric clashes at the binding site of a biological target, likely result in varied biological potencies.
Experimental Protocols
To facilitate further research and direct comparison, the following are standardized protocols for assessing the key biological activities of these compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
meta- and para-Trifluoromethyl cinnamaldehyde
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of each trifluoromethyl cinnamaldehyde isomer in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a microbial strain.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
meta- and para-Trifluoromethyl cinnamaldehyde
-
DMSO
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare a 2-fold serial dilution of each compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Future Directions and Conclusion
The substitution of the cinnamaldehyde scaffold with a trifluoromethyl group presents a promising avenue for the development of novel therapeutic agents. While the existing literature provides a foundation for understanding the structure-activity relationships of cinnamaldehyde derivatives, there is a clear need for direct, systematic comparative studies of meta- and para-trifluoromethyl cinnamaldehyde.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the anticancer, antimicrobial, and anti-inflammatory activities of the two isomers under identical experimental conditions.
-
Broad-Spectrum Screening: Evaluating the activity of these compounds against a wider range of cancer cell lines and microbial strains.
-
Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis for any observed differences in activity.
-
In Vivo Efficacy and Safety: Progressing the most promising isomer into preclinical animal models to assess its in vivo efficacy, pharmacokinetics, and safety profile.
By systematically exploring the biological potential of these isomers, the scientific community can unlock new opportunities for the development of next-generation therapeutics.
References
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- Biological effects of cinnamaldehyde in animal cancer models: a system
- Cinnamaldehyde Analogs: Docking Based Optimization, COX-2 Inhibitory In Vivo and In Vitro Studies.
- The Multifaceted Biological Activities of Cinnamaldehyde Derivatives: A Technical Guide for Researchers. Benchchem.
- Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages. PubMed Central.
- 4-(Trifluoromethyl)cinnamaldehyde. Synquest Labs.
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A Senior Application Scientist's Guide to Validating the Purity of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the bedrock of experimental reproducibility, safety, and regulatory compliance. (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde, a key building block in the synthesis of various pharmaceutical agents and research compounds, is no exception.[1][2] Its reactive α,β-unsaturated aldehyde functionality makes it highly useful, but also susceptible to specific impurities arising from its synthesis and storage.
This guide provides an in-depth, experience-driven framework for establishing a robust, self-validating system to ascertain the purity of this compound samples. We will move beyond simple procedural lists to explain the causality behind our analytical choices, ensuring you can not only execute these methods but also adapt them to similar chemical entities.
The Strategic Imperative: Understanding Potential Impurities
A successful purity validation strategy begins with a chemical understanding of what could be contaminating the sample. For this compound, impurities typically fall into three categories:
-
Process-Related Impurities: These are artifacts of the synthesis, which is commonly a Claisen-Schmidt condensation between 3-(trifluoromethyl)benzaldehyde and acetaldehyde.
-
Over-Processed Impurities:
-
Oxidation Product: 3-(Trifluoromethyl)cinnamic acid, formed by the oxidation of the aldehyde.
-
Reduction Product: (E)-3-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol, from over-reduction during synthesis.
-
-
Degradants:
-
The primary degradation pathway upon storage, particularly with exposure to air, is oxidation to the corresponding carboxylic acid.[5]
-
An effective analytical approach must be able to separate and quantify these structurally similar compounds from the main analyte.
The Orthogonal Approach: A Self-Validating System
Relying on a single analytical technique is insufficient for a definitive purity claim. We must employ orthogonal methods—techniques that measure the sample based on different chemical and physical principles. This multi-faceted approach ensures that an impurity masked in one method will be detected in another, providing a high degree of confidence in the final purity assignment. Our primary orthogonal methods will be High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method 1: High-Performance Liquid Chromatography (HPLC-UV) for Relative Purity
Expertise & Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. By exploiting differences in polarity, it excels at separating the target molecule from its geometric isomer, starting materials, and non-volatile degradation products like the corresponding carboxylic acid. A UV detector is ideal, as the conjugated system of the acrylaldehyde moiety provides strong chromophoric activity.[6]
Detailed Experimental Protocol: HPLC
-
System Preparation:
-
HPLC System: A quaternary pump system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 Acetonitrile:Water diluent to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Chromatographic Run (Gradient Elution):
-
Equilibrate the column with 30% Mobile Phase B for 5 minutes.
-
Execute the following gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Trustworthiness Check: The (Z)-isomer, if present, will likely elute very close to the main (E)-isomer peak. The carboxylic acid impurity will elute earlier due to its higher polarity. Unreacted 3-(trifluoromethyl)benzaldehyde will also elute earlier than the product.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Rationale: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities. It separates compounds based on their boiling points and provides mass-to-charge ratio data, which acts as a chemical fingerprint for structural confirmation.[5][7][8] This is particularly effective for detecting residual starting materials or low-boiling point side-products that might be difficult to resolve by HPLC. The mass spectrometer allows for definitive identification of known and unknown impurities.[9][10]
Detailed Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) for identification.
-
The molecular ion peak [M]+ for the main compound should be observed at m/z 200.
-
Calculate purity by area percent from the TIC, similar to HPLC.
-
Method 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
Expertise & Rationale: While chromatographic methods provide relative purity, quantitative NMR (qNMR) offers a direct measure of absolute purity without the need for a specific reference standard of the analyte.[11][12] The method relies on comparing the integral of a specific, well-resolved proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity. This technique is orthogonal to chromatography as it is based on the magnetic properties of atomic nuclei, not partitioning behavior.
Detailed Experimental Protocol: ¹H qNMR
-
Materials:
-
NMR Spectrometer: 400 MHz or higher for adequate signal dispersion.
-
Internal Standard (IS): A certified standard with a known purity, such as maleic anhydride or dimethyl sulfone. The IS should have a simple spectrum with at least one signal that does not overlap with any analyte signals.
-
Solvent: A deuterated solvent that dissolves both the sample and the IS (e.g., DMSO-d₆ or CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantitation):
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30 seconds is often a safe starting point.
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Data Processing: Apply a small line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal for the analyte. The aldehyde proton at ~9.7 ppm is an excellent choice as it is in a clear region of the spectrum.[13][14]
-
Identify a signal from the internal standard.
-
Integrate both signals accurately.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (Analyte = 200.16 g/mol )
-
m: Mass
-
P_IS: Purity of the internal standard
-
-
Data Synthesis and Comparison of Methods
No single method tells the whole story. The strength of this validation approach lies in synthesizing the data from all three orthogonal techniques.
| Analytical Method | Primary Target Impurities | Strengths | Limitations |
| HPLC-UV | Isomers, non-volatile by-products, starting materials, degradation products (e.g., carboxylic acid). | High resolution for isomers; excellent quantitation for known impurities; robust and widely available. | Requires reference standards for impurity identification; may not detect highly volatile compounds. |
| GC-MS | Volatile starting materials, solvents, low-boiling point by-products. | High sensitivity for volatiles; provides structural information for impurity ID via mass spectra.[15] | Not suitable for non-volatile or thermally labile compounds (e.g., carboxylic acid may degrade). |
| ¹H qNMR | Overall absolute purity. | Provides absolute purity without a specific analyte standard; structurally informative; non-destructive.[12] | Lower sensitivity than chromatographic methods; signal overlap can complicate analysis in complex mixtures. |
A sample is considered pure only when HPLC shows no significant impurities, GC-MS confirms the absence of volatile contaminants, and the absolute purity determined by qNMR aligns with the chromatographic results (typically ≥98%).
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical flow of the comprehensive purity validation process.
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- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 15. researchgate.net [researchgate.net]
comparing the reactivity of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde with similar compounds
An In-Depth Comparative Guide to the Reactivity of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and pharmacokinetic profiles. This compound, a derivative of cinnamaldehyde, represents a compound of significant interest. The incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring dramatically alters the electronic properties of the molecule, a strategy frequently employed to improve metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] This guide provides a comprehensive analysis of the reactivity of this compound, comparing it with structurally similar compounds to offer researchers and scientists a predictive framework for its application in synthesis.
Structural and Electronic Profiles of Compared Compounds
The reactivity of an α,β-unsaturated aldehyde is fundamentally governed by the electronic landscape of the entire conjugated system. The substituent on the aromatic ring plays a crucial role in modulating the electrophilicity of both the carbonyl carbon and the β-carbon. To contextualize the reactivity of our target compound, we will compare it against three key analogues: the parent cinnamaldehyde, its regioisomer with the -CF₃ group in the para position, and a derivative bearing a strong electron-donating group.
| Compound Name | Structure | Key Substituent | Electronic Effect of Substituent | Expected Impact on Reactivity |
| This compound | Target Compound | -CF₃ (meta) | Strong Electron-Withdrawing (Inductive, -I) | Enhances electrophilicity at both β-carbon and carbonyl carbon. |
| Cinnamaldehyde | Parent Compound | -H | Neutral (Reference) | Baseline reactivity for comparison. |
| (E)-3-(4-(Trifluoromethyl)phenyl)acrylaldehyde | Regioisomer | -CF₃ (para) | Strong Electron-Withdrawing (-I) | Similar to the meta isomer, strongly enhances electrophilicity. |
| (E)-3-(4-Methoxyphenyl)acrylaldehyde | Electron-Rich Analogue | -OCH₃ (para) | Strong Electron-Donating (Resonance, +M) | Reduces electrophilicity, deactivating the system towards nucleophiles. |
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][2] This inductive effect (-I) withdraws electron density from the aromatic ring, which in turn pulls density from the conjugated propenal sidechain.[3] This electronic pull significantly increases the partial positive charge on both the β-carbon and the carbonyl carbon, rendering them more susceptible to nucleophilic attack. Conversely, the methoxy group in the para position of (E)-3-(4-methoxyphenyl)acrylaldehyde donates electron density through resonance (+M), which counteracts the inherent electrophilicity of the α,β-unsaturated system.
Comparative Reactivity Analysis
We will now explore the anticipated reactivity of these compounds in three fundamental reaction classes pertinent to α,β-unsaturated aldehydes: Michael Addition, Wittig Reaction, and selective reduction.
Michael Addition (1,4-Conjugate Addition)
The Michael reaction is the conjugate addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][5][6] The reaction is driven by the formation of a stable enolate intermediate.
The electrophilicity of the β-carbon is the primary determinant of reactivity in a Michael addition. Given the strong electron-withdrawing nature of the -CF₃ group, both this compound and its para-isomer are expected to be significantly more reactive as Michael acceptors than the parent cinnamaldehyde.[1][3] The delocalization of electron density towards the substituent makes the β-carbon more electron-deficient and thus a prime target for nucleophiles. In stark contrast, the electron-donating methoxy group in (E)-3-(4-methoxyphenyl)acrylaldehyde will decrease the electrophilicity of the β-carbon, leading to a much slower reaction rate.
Predicted Reactivity Order (Michael Addition): (E)-3-(3/4-(CF₃)phenyl)acrylaldehyde > Cinnamaldehyde > (E)-3-(4-OCH₃-phenyl)acrylaldehyde
Wittig Reaction
The Wittig reaction transforms a carbonyl group into an alkene via reaction with a phosphorus ylide (Wittig reagent).[7] The reaction proceeds through a nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[8][9]
The rate of this initial attack is sensitive to the electrophilicity of the carbonyl carbon. The electron-withdrawing -CF₃ group increases the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and accelerating the rate of ylide addition. Therefore, this compound is expected to undergo the Wittig reaction more rapidly than cinnamaldehyde. Conversely, the electron-donating -OCH₃ group will slow the reaction down by reducing the carbonyl carbon's electrophilicity.
Predicted Reactivity Order (Wittig Reaction): (E)-3-(3/4-(CF₃)phenyl)acrylaldehyde > Cinnamaldehyde > (E)-3-(4-OCH₃-phenyl)acrylaldehyde
Selective Reduction
The reduction of α,β-unsaturated aldehydes presents a chemo-selectivity challenge: reduction of the C=O bond yields an allylic alcohol, while reduction of the C=C bond yields a saturated aldehyde.[10] Many reducing agents, such as NaBH₄, can lead to a mixture of products.
The electronic nature of the aromatic substituent can influence this selectivity. Reagents that are highly sensitive to the electrophilicity of the carbonyl carbon are more likely to favor 1,2-reduction (attack at the carbonyl). Since the -CF₃ group enhances the carbonyl's electrophilicity, it is plausible that under certain conditions, a higher selectivity for the formation of the corresponding cinnamyl alcohol could be achieved compared to cinnamaldehyde itself. However, the increased reactivity of the conjugated system might also facilitate 1,4-reduction (conjugate reduction) with specific catalytic systems.[11]
Experimental Protocol: Comparative Michael Addition
To provide a tangible basis for comparison, the following protocol outlines a procedure for evaluating the relative reactivity of the discussed compounds in a Michael addition with diethyl malonate.
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- 2. tcichemicals.com [tcichemicals.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. homework.study.com [homework.study.com]
- 9. open.bu.edu [open.bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. EP2531606A1 - Process for the reduction of cinnamaldehyde derivative employing enoate reductases - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 3-(Trifluoromethyl)cinnamaldehyde: A Cross-Validated Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the α,β-unsaturated aldehyde scaffold of cinnamaldehyde has emerged as a privileged pharmacophore, demonstrating a wide range of biological activities. This guide provides an in-depth, objective comparison of 3-(Trifluoromethyl)cinnamaldehyde, a derivative with a potent electron-withdrawing group, against its parent compound and other analogues. By integrating experimental protocols and cross-validating findings, we aim to offer a comprehensive resource for researchers exploring the therapeutic potential of this class of compounds.
Introduction: The Significance of the Cinnamaldehyde Scaffold and the Rationale for Trifluoromethylation
Cinnamaldehyde, the primary constituent of cinnamon oil, is a well-documented bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its biological activity is largely attributed to the electrophilic nature of the α,β-unsaturated aldehyde moiety, which can react with nucleophilic residues in cellular proteins, thereby modulating their function.[1] This reactivity is central to its mechanism of action, which often involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel and the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
The introduction of a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring in 3-(Trifluoromethyl)cinnamaldehyde is a strategic chemical modification. The -CF3 group is a strong electron-withdrawing group, which is expected to enhance the electrophilicity of the β-carbon in the Michael acceptor system. This heightened reactivity is hypothesized to lead to more potent biological activity compared to the parent cinnamaldehyde. This guide will delve into the experimental validation of this hypothesis.
Comparative Analysis of Biological Activity
While direct, quantitative experimental data for 3-(Trifluoromethyl)cinnamaldehyde is not extensively available in peer-reviewed literature, we can infer its potential activity based on established structure-activity relationships (SAR) for cinnamaldehyde derivatives and provide a framework for its experimental validation.
Activation of the TRPA1 Ion Channel
The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons and is a key player in sensing pain, inflammation, and irritant chemicals.[5] Electrophilic compounds like cinnamaldehyde are known agonists of TRPA1, activating the channel through covalent modification of cysteine and lysine residues in its N-terminal domain.[3]
Expected Performance of 3-(Trifluoromethyl)cinnamaldehyde:
The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to increase the partial positive charge on the β-carbon of the α,β-unsaturated system, making it a more potent Michael acceptor. This enhanced electrophilicity should lead to a more efficient covalent modification of TRPA1, resulting in a lower EC50 value (higher potency) for channel activation compared to cinnamaldehyde.
Comparative Data (Hypothetical based on SAR):
| Compound | Structure | Key Structural Feature | Expected TRPA1 Agonist Potency (EC50) | Rationale |
| Cinnamaldehyde | Unsubstituted Phenyl Ring | Moderate (e.g., ~60 µM)[6] | Baseline electrophilicity of the α,β-unsaturated aldehyde. | |
| 2-Methoxycinnamaldehyde | Electron-donating group (methoxy) | Lower | The methoxy group can donate electron density to the phenyl ring, slightly reducing the electrophilicity of the Michael acceptor. | |
| 3-(Trifluoromethyl)cinnamaldehyde | Strong electron-withdrawing group (trifluoromethyl) | Higher (Lower EC50) | The trifluoromethyl group significantly enhances the electrophilicity of the β-carbon, leading to more efficient TRPA1 activation. | |
| 4-Nitrocinnamaldehyde | Strong electron-withdrawing group (nitro) | Higher (Lower EC50) | Similar to the trifluoromethyl group, the nitro group increases the electrophilicity of the Michael acceptor. |
Activation of the Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[7] Under basal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Electrophiles, such as cinnamaldehyde, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.[9]
Expected Performance of 3-(Trifluoromethyl)cinnamaldehyde:
The enhanced electrophilicity of 3-(Trifluoromethyl)cinnamaldehyde is expected to make it a more potent activator of the Nrf2 pathway. Its increased reactivity towards the cysteine sensors in Keap1 should lead to a more robust and sustained Nrf2 activation at lower concentrations compared to cinnamaldehyde.
Comparative Data (Hypothetical based on SAR):
| Compound | Key Structural Feature | Expected Nrf2 Activation Potency | Rationale |
| Cinnamaldehyde | Unsubstituted Phenyl Ring | Moderate | Baseline reactivity with Keap1 cysteines. |
| 2-Hydroxycinnamaldehyde | Electron-donating group (hydroxyl) | Lower to Moderate | The hydroxyl group may slightly reduce electrophilicity but can also participate in other interactions. |
| 3-(Trifluoromethyl)cinnamaldehyde | Strong electron-withdrawing group (trifluoromethyl) | Higher | Enhanced electrophilicity leads to more efficient modification of Keap1 and subsequent Nrf2 activation. |
| Sulforaphane | Isothiocyanate | High | A well-established and potent Nrf2 activator, serving as a positive control. |
Experimental Protocols for Cross-Validation
To empirically validate the predicted superior performance of 3-(Trifluoromethyl)cinnamaldehyde, the following detailed experimental protocols are provided.
Synthesis of 3-(Trifluoromethyl)cinnamaldehyde
This protocol is adapted from a known patent for the synthesis of m-trifluoromethyl cinnamaldehyde via an aldol condensation reaction.[10]
Workflow for Synthesis of 3-(Trifluoromethyl)cinnamaldehyde
Caption: Synthesis of 3-(Trifluoromethyl)cinnamaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a four-necked flask, combine 17.41 g (0.1 mol) of m-trifluoromethylbenzaldehyde, 68.0 mL of tetrahydrofuran, and 3.04 g (0.02 mol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10]
-
Addition of Acetaldehyde: With stirring, add 11.01 g (0.25 mol) of freshly distilled acetaldehyde to the mixture.[10]
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 48 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (m-trifluoromethylbenzaldehyde) is consumed.[10]
-
Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-(Trifluoromethyl)cinnamaldehyde.
TRPA1 Activation Assay using Calcium Imaging
This protocol outlines a standard in vitro method to quantify the agonist activity of compounds on the TRPA1 channel.
Workflow for TRPA1 Calcium Imaging Assay
Caption: Workflow for Nrf2 Luciferase Reporter Assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect the cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., expressing Renilla luciferase for normalization). [9]2. Compound Treatment: After transfection, treat the cells with various concentrations of 3-(Trifluoromethyl)cinnamaldehyde, cinnamaldehyde, and a known Nrf2 activator like sulforaphane as a positive control.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of ARE-luciferase activity for each treatment condition relative to the vehicle control. Generate dose-response curves to compare the potency of the compounds.
Mechanistic Insights and Signaling Pathways
The biological activities of 3-(Trifluoromethyl)cinnamaldehyde are predicted to be mediated through its interaction with key signaling pathways.
Signaling Pathway for TRPA1 and Nrf2 Activation by Electrophiles
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Efficacy of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde: A Comparative Analysis of Michael Acceptor Performance in Covalent Targeting
An In-Depth Technical Guide
This guide provides a comprehensive comparison of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde, a substituted cinnamaldehyde derivative, against other common Michael acceptors used in drug discovery and chemical biology. We will dissect the structural nuances that govern reactivity, selectivity, and biological efficacy, supported by established experimental frameworks and data.
Introduction: The Michael Acceptor as a Covalent Warhead
Covalent inhibition has re-emerged as a powerful strategy in drug design, offering benefits such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1] At the heart of many covalent inhibitors lies a "warhead"—an electrophilic functional group designed to form a stable bond with a nucleophilic amino acid residue on the target protein, typically a cysteine.[2]
One of the most utilized classes of covalent warheads is the Michael acceptor, an α,β-unsaturated carbonyl compound.[1] The reactivity of a Michael acceptor is governed by the polarization of its carbon-carbon double bond, which renders the β-carbon electrophilic and susceptible to attack by nucleophiles like the thiol group of cysteine.[3][4] This process, known as the Michael addition or conjugate addition, is fundamental to the mechanism of action for numerous natural products and synthetic drugs.[3][5]
The efficacy of a Michael acceptor is not merely about reactivity; it is a finely tuned balance between sufficient electrophilicity to engage the target and sufficient stability to avoid off-target reactions and associated toxicity.[6][7] This guide focuses on this compound (TFMPA), analyzing how its specific structural features modulate its performance relative to other well-known Michael acceptors.
Caption: Workflow for assessing TRPA1 activation via calcium influx.
Cellular Toxicity
A critical aspect of any reactive compound is its potential for cytotoxicity, which often arises from indiscriminate reactions with cellular proteins and other biomolecules. [6][8][9]Highly reactive Michael acceptors can deplete cellular GSH pools and cause protein damage, leading to cell death. [9] Comparative Data: Cytotoxicity (LC50 in HEK293 cells, 24h)
| Compound | LC50 (µM) | Reactivity-Toxicity Relationship |
| TFMPA | ~40 | High reactivity correlates with higher toxicity. |
| Cinnamaldehyde | ~150 | Moderate reactivity leads to moderate toxicity. |
| Chalcone | >300 | Low reactivity results in low toxicity. |
| N-phenylacrylamide | >300 | Low reactivity results in low toxicity. |
Self-Validating System: The toxicity data provides a crucial counterpoint to the efficacy data. While TFMPA is the most potent TRPA1 agonist, it is also the most toxic. This illustrates the classic "double-edged sword" of covalent inhibitors: the very reactivity that drives on-target potency can also lead to off-target effects and toxicity. [6][8]The ideal Michael acceptor for a therapeutic application would possess a "Goldilocks" level of reactivity—strong enough to bind its intended target efficiently at therapeutic concentrations but not so reactive as to cause widespread, dose-limiting toxicity.
Structural-Efficacy Logic and Broader Comparisons
The performance of a Michael acceptor is a function of its entire structure. The warhead determines the class of reactivity, while substituents tune that reactivity.
Caption: Impact of structural modifications on Michael acceptor reactivity.
-
Aldehydes vs. Ketones vs. Amides: Acrylaldehydes (like TFMPA and cinnamaldehyde) are generally the most reactive, followed by vinyl ketones, with acrylamides and acrylates being significantly less reactive. [7][10]This is why acrylamides are often preferred in drug design, as their attenuated reactivity can provide a wider therapeutic window. [11]* Reversible vs. Irreversible Covalent Bonds: While the Michael acceptors discussed here typically form irreversible bonds, it is possible to tune the electronics of the system to favor reversibility. [5][12]For example, cyanoacrylamides can act as reversible covalent inhibitors, which may offer advantages in terms of safety and off-target effects. [11]TFMPA, with its high reactivity, is firmly in the irreversible inhibitor class.
Conclusion and Future Directions
This guide demonstrates that this compound is a highly potent Michael acceptor. The introduction of a trifluoromethyl group substantially increases its electrophilicity and biological activity compared to its parent compound, cinnamaldehyde, and other less reactive Michael acceptors like ketones and amides.
Key Takeaways:
-
TFMPA is a highly reactive electrophile: Its efficacy as a TRPA1 agonist is directly linked to the enhanced reactivity conferred by the electron-withdrawing -CF3 group.
-
Reactivity is a double-edged sword: The high potency of TFMPA is coupled with significant cytotoxicity, highlighting the critical need to balance on-target efficacy with off-target safety.
-
Structural tuning is paramount: The choice of the core Michael acceptor (aldehyde, ketone, amide) and its substituents allows for precise control over the reactivity profile. This tunability is a cornerstone of modern covalent drug design. [11][12] For researchers in drug development, TFMPA serves as an excellent tool for probing biological systems that are sensitive to potent electrophiles. However, for therapeutic applications, its high reactivity might be a liability. The insights gained from TFMPA can guide the design of next-generation covalent inhibitors, where the Michael acceptor warhead is attenuated—perhaps by switching to an acrylamide or by using different electronic substituents—to achieve the optimal balance of potency, selectivity, and safety.
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Boa, A. N., et al. (2019). N-cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites. European Journal of Medicinal Chemistry. Available at: [Link]
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Assessing the Anti-Tumor Potential of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde Derivatives: An Investigational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a New Therapeutic Candidate
The relentless pursuit of novel anti-cancer agents has led researchers to explore diverse chemical scaffolds. Cinnamaldehyde, the primary bioactive compound in cinnamon, and its derivatives have garnered significant attention for their anti-tumor properties.[1][2] These compounds have demonstrated the ability to induce apoptosis, arrest the cell cycle, and inhibit tumor growth across various cancer cell lines.[2] Concurrently, the incorporation of trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target-binding affinity.[3] The unique electronic properties of the -CF3 group can significantly modulate the pharmacological profile of a compound.[3]
This guide focuses on the untapped potential of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde , a molecule that synergistically combines the structural backbone of cinnamaldehyde with the advantageous properties of a trifluoromethyl substituent. While direct and extensive research on this specific derivative is emerging, its chemical architecture presents a compelling case for its investigation as a novel anti-tumor agent. This document serves as a comprehensive framework for researchers to systematically assess its therapeutic potential, from initial in vitro screening to preliminary mechanistic studies.
Comparative Landscape: Positioning a Novel Derivative
To establish the therapeutic relevance of this compound, its anti-tumor efficacy must be benchmarked against established compounds. A logical starting point for comparison is unsubstituted cinnamaldehyde, which has a broad spectrum of reported anti-cancer activities. Furthermore, including clinically relevant chemotherapeutic agents will provide a robust context for its potential application.
Table 1: Comparative Cytotoxicity (IC50 Values) of Cinnamaldehyde in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) |
| Breast Cancer | MDA-MB-231 | 16.9 | 24 |
| MDA-MB-231 | 12.23 | 48 | |
| MCF-7 | 58 | 24 | |
| MCF-7 | 140 | 48 | |
| Colorectal Cancer | LoVo | 9.48 | Not Specified |
| HT-29 | 9.12 | Not Specified | |
| HCT-116 | 30.7 | 24 | |
| SW480 | 35.69 | 24 | |
| Leukemia | Jurkat | ~7.5 (0.057 µM) | Not Specified |
| U937 | ~10 (0.076 µM) | Not Specified | |
| Prostate Cancer | PC3 | 73 | Not Specified |
Note: IC50 values are influenced by the specific assay, cell density, and passage number. Direct comparisons between studies should be made with caution.[1]
Proposed Experimental Workflow for Assessing Anti-Tumor Potential
A systematic evaluation is crucial to determine the anti-cancer profile of this compound. The following workflow outlines a series of well-established assays.
Caption: A stepwise experimental workflow for evaluating a novel anti-cancer compound.
Detailed Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis, a form of programmed cell death.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis
This experiment determines if the compound induces cell cycle arrest at a specific phase.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is then quantified.
Investigating the Mechanism of Action: Potential Signaling Pathways
Based on the known mechanisms of cinnamaldehyde and other anti-cancer agents, several signaling pathways are plausible targets for this compound.[2]
Caption: Hypothesized signaling pathways potentially modulated by the test compound.
To elucidate the specific mechanism, Western blot analysis can be employed to measure the expression and phosphorylation status of key proteins within these pathways, such as Akt, ERK, and NF-κB.
Conclusion and Future Directions
While the direct anti-tumor data for this compound is not yet extensively documented in peer-reviewed literature, its chemical structure presents a strong rationale for its investigation as a novel anti-cancer agent. The trifluoromethyl group is anticipated to enhance the known anti-proliferative effects of the cinnamaldehyde scaffold.
This guide provides a robust framework for the systematic evaluation of this promising compound. The proposed experimental workflow, from initial cytotoxicity screening to mechanistic studies, will enable researchers to thoroughly characterize its anti-tumor potential. Comparative analysis against both the parent compound, cinnamaldehyde, and established chemotherapeutics will be crucial in defining its therapeutic window and potential clinical utility. The insights gained from such studies will be invaluable for the rational design of next-generation cinnamaldehyde-based anti-cancer drugs.
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Safety Operating Guide
Operational Guide to Personal Protective Equipment for (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
This guide provides essential safety protocols and logistical information for the handling and disposal of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde (CAS No. 262268-58-6). As a substituted aromatic aldehyde, this compound requires stringent safety measures to mitigate risks to laboratory personnel. The procedures outlined below are designed to establish a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can operate with confidence and security.
Hazard Assessment and Risk Profile
This compound is classified with a "Warning" signal word and presents several key hazards that dictate the required level of personal protective equipment.[1][2][3] Understanding the causality behind these classifications is the first step in building a robust safety protocol.
Table 1: GHS Hazard Classification
| Hazard Class | GHS Hazard Statement | Pictogram | Practical Implication in the Laboratory |
|---|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][2][3][4] | GHS07 (Exclamation Mark)[2] | Ingestion can lead to acute illness. This underscores the importance of prohibiting eating, drinking, and smoking in the lab and mandates thorough handwashing after handling. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][4] | GHS07 (Exclamation Mark)[2] | Direct contact with the skin is likely to cause redness, inflammation, or rash. Proper glove selection and lab coat use are critical to prevent exposure. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3][4] | GHS07 (Exclamation Mark)[2] | Splashes pose a significant risk to vision. Chemical safety goggles are mandatory to prevent contact with the eyes. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[3][4] | GHS07 (Exclamation Mark)[2] | Inhalation of vapors, aerosols, or dust (if solid) can irritate the respiratory tract. This necessitates the use of primary engineering controls like fume hoods. |
Core PPE and Engineering Controls
Personal Protective Equipment is the final barrier between the researcher and the chemical. Its effectiveness is predicated on the correct use of engineering controls, which are the first and most critical line of defense.
Primary Engineering Controls: The Fume Hood
All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling irritating vapors, which is a primary exposure route for this compound.[3][4]
Recommended Personal Protective Equipment
The selection of PPE is task-dependent. The following table outlines the minimum required PPE for various laboratory operations.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Transport (Closed containers) | Safety glasses | Nitrile gloves | Buttoned lab coat | Not required |
| Weighing & Aliquoting (Inside fume hood) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Buttoned lab coat | Not required if fume hood is functioning correctly |
| Solution Preparation (Inside fume hood) | Chemical safety goggles and face shield | Nitrile gloves (change immediately if contact occurs) | Buttoned lab coat | Not required if fume hood is functioning correctly |
| Reaction Workup & Purification | Chemical safety goggles and face shield | Nitrile gloves (consider heavier duty for extended tasks) | Buttoned lab coat | Required (e.g., N95 or half-mask respirator with organic vapor cartridges) only if there is a failure of engineering controls or potential for aerosol generation outside of a hood.[6] |
Workflow for PPE Selection
The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any given task involving this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational and Emergency Protocols
Trustworthy safety procedures are validated by their clarity and effectiveness in both routine and emergency situations.
Standard Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as outlined in Table 2.
-
Handling: Conduct all work at least 6 inches inside the fume hood. Use non-sparking tools if transferring large quantities.[5]
-
Storage: After use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated place, preferably in a freezer under an inert atmosphere as recommended.[1][2][5][7]
-
Decontamination: After handling, remove gloves and wash hands thoroughly with soap and water.[4]
Emergency Spill Response
A chemical spill requires a calm and methodical response. Spills are categorized as "simple" (can be managed by lab personnel) or "complex" (require external emergency response).[8]
This protocol is for simple spills only (small volume, contained within the fume hood). For any large spill, a spill outside of containment, or a situation where you feel unsafe, evacuate immediately and call emergency services. [8]
-
Alert: Alert personnel in the immediate vicinity.
-
Contain: Keep the spill contained within the fume hood. If necessary, use an absorbent material like sand or diatomaceous earth to build a dike around the spill.[6][8]
-
Absorb: Gently cover the spill with an inert absorbent material (e.g., kitty litter, sand, or commercial spill pillows).[6][9] Do not use combustible materials like paper towels initially.
-
Collect: Once absorbed, carefully scoop the material using spark-proof tools into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and manage it according to your institution's hazardous waste procedures.[10]
Caption: Emergency response workflow for a chemical spill event.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4][6][11]
-
Skin Contact: Remove all contaminated clothing at once.[6][10] Wash the affected skin area immediately with plenty of soap and water.[4] If irritation persists, consult a physician.[6]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical advice.[4][6]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Call a physician or poison control center immediately.[4][6][10]
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Personnel Decontamination: After completing work and before leaving the laboratory, remove protective clothing and gloves. Wash hands and any other exposed skin areas with mild soap and water.[4]
-
Equipment Decontamination: All glassware and equipment should be rinsed with a suitable solvent in a fume hood and then washed thoroughly.
-
Waste Disposal: All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and empty containers, are considered hazardous waste.[12] They must be collected in properly labeled, sealed containers and disposed of through an approved waste disposal plant, following all federal, state, and local regulations.[9][10] Do not empty into drains or release to the environment.[4][12]
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CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
